An In-depth Technical Guide to the Synthesis of 4-Methyl-1H-imidazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Foreword 4-Methyl-1H-imidazole-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery, finding application in th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Methyl-1H-imidazole-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery, finding application in the synthesis of a diverse range of biologically active molecules. Its unique structural motif, featuring a nitrile group at the C2 position of the imidazole ring, allows for versatile chemical transformations, making it a sought-after intermediate. This guide provides a comprehensive overview of the synthetic pathways leading to 4-Methyl-1H-imidazole-2-carbonitrile, with a focus on practical, field-proven insights and detailed experimental protocols. As a senior application scientist, the aim is to not only present established methodologies but also to elucidate the underlying chemical principles that govern these transformations, thereby empowering researchers to optimize and adapt these procedures for their specific needs.
I. Strategic Approaches to the Synthesis of 4-Methyl-1H-imidazole-2-carbonitrile
The synthesis of 4-Methyl-1H-imidazole-2-carbonitrile presents a unique challenge due to the electronic nature of the imidazole ring. Direct cyanation of the readily available precursor, 4-methylimidazole, at the C2 position is generally not a viable strategy. The lone pair of electrons on the N1 nitrogen atom makes it more nucleophilic than the C2 carbon, leading to preferential N-cyanation when reacted with electrophilic cyanating agents.
Therefore, a successful synthesis necessitates a multi-step approach that involves:
Synthesis of the 4-Methylimidazole Core: The foundational step involves the reliable construction of the 4-methylimidazole ring system from acyclic precursors.
N-Protection of the Imidazole Ring: To circumvent the issue of N-cyanation and direct the reaction to the C2 position, the protection of the N-H proton is a critical maneuver. The choice of the protecting group is paramount, as it must be stable under the conditions of the subsequent C2-functionalization and readily cleavable to afford the final product.
C2-Cyanation of the N-Protected Intermediate: This is the key transformation where the nitrile group is introduced at the desired C2 position. Various cyanation strategies can be employed, often involving organometallic intermediates or transition-metal catalysis.
N-Deprotection: The final step involves the removal of the protecting group to yield the target molecule, 4-Methyl-1H-imidazole-2-carbonitrile.
This guide will delve into each of these strategic steps, providing detailed protocols and mechanistic insights.
II. Synthesis of the 4-Methylimidazole Precursor
The synthesis of 4-methylimidazole is a well-established process, with the Debus-Radziszewski imidazole synthesis being a classical and widely used method.[1] This reaction involves the condensation of a dicarbonyl compound (methylglyoxal in this case), an aldehyde (formaldehyde), and ammonia.
Reaction Scheme:
Caption: Debus-Radziszewski synthesis of 4-methylimidazole.
Variations of this method include the use of hydroxyacetone and formamide in the presence of ammonia.[1] These methods provide reliable access to the starting 4-methylimidazole required for the subsequent steps.
III. The Crucial Role of N-Protection
As previously highlighted, direct C2-cyanation of 4-methylimidazole is problematic. The reaction of N-H imidazoles with cyanogen bromide, for instance, has been shown to yield N-cyano derivatives rather than the desired C2-substituted products.[2][3] Furthermore, unprotected imidazoles can act as inhibitors in palladium-catalyzed cross-coupling reactions, which are often employed for cyanation.[4]
To overcome these challenges, the imidazole nitrogen must be protected. The choice of the protecting group is guided by several factors:
Ease of Introduction: The protecting group should be readily introduced in high yield.
Stability: It must be stable to the conditions of the C2-cyanation reaction.
Facilitation of C2-Functionalization: Ideally, the protecting group should not sterically hinder the C2 position and may even facilitate its functionalization through directed metalation.
Ease of Removal: The protecting group must be cleavable under mild conditions that do not affect the newly introduced nitrile group or the imidazole core.
Commonly used protecting groups for imidazoles include:
Benzyl (Bn): A robust protecting group that can be removed by hydrogenolysis.
Trityl (Tr): A bulky group that can be removed under acidic conditions.
tert-Butoxycarbonyl (Boc): A versatile protecting group that can be cleaved under acidic or thermal conditions.[5][6]
The selection of the optimal protecting group will depend on the specific cyanation method employed in the subsequent step.
IV. Pathways to C2-Cyanation of N-Protected 4-Methylimidazole
With the imidazole nitrogen protected, the C2 position becomes amenable to functionalization. Several strategies can be envisioned for the introduction of the cyano group.
A. Two-Step Halogenation-Cyanation Approach
One plausible and often reliable pathway involves a two-step sequence: C2-halogenation followed by a nucleophilic cyanation reaction.
1. C2-Bromination of N-Protected 4-Methylimidazole:
The reaction of N-alkylimidazoles with cyanogen bromide has been reported to yield 2-bromoimidazoles.[2] This suggests that an N-protected 4-methylimidazole could be selectively brominated at the C2 position.
An In-depth Technical Guide to 4-Methyl-1H-imidazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Methyl-1H-imidazole-2-carbonitrile (CAS Number: 70631-95-7), a heterocyclic compound of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-1H-imidazole-2-carbonitrile (CAS Number: 70631-95-7), a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, safety and handling protocols, and potential applications. Special attention is given to its role as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of antifungal and anticancer therapies.[1] Due to the limited availability of experimental data for this specific isomer, this guide also draws upon information from closely related imidazole derivatives to provide a comparative and predictive framework for researchers.
Chemical Identity and Properties
4-Methyl-1H-imidazole-2-carbonitrile is a substituted imidazole featuring a methyl group at the 4-position and a nitrile group at the 2-position of the imidazole ring.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring proton, the methyl protons, and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing nitrile group. For comparison, the ¹H NMR spectrum of the parent 4-Methylimidazole shows signals around 10.86 ppm (N-H), 7.55 ppm (ring H), 6.76 ppm (ring H), and 2.26 ppm (methyl H) in CDCl₃.[4]
¹³C NMR: The carbon NMR spectrum will display unique resonances for the five carbon atoms in the molecule, with the carbon of the nitrile group appearing at a characteristic downfield shift.
IR Spectroscopy: The infrared spectrum is expected to exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant peaks would include N-H stretching and C-H stretching and bending vibrations.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (107.11 g/mol ). Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the imidazole ring.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 4-Methyl-1H-imidazole-2-carbonitrile is not widely published, a plausible synthetic route can be devised based on established imidazole synthesis methodologies. One common approach involves the condensation of an α-dicarbonyl compound with an aldehyde and ammonia, followed by the introduction of the nitrile group.
A potential synthetic pathway is outlined below. This should be considered a theoretical protocol and would require optimization.
Caption: Proposed synthetic workflow for 4-Methyl-1H-imidazole-2-carbonitrile.
Proposed Experimental Protocol:
Synthesis of 4-Methylimidazole:
In a reaction vessel, combine methylglyoxal, formaldehyde, and an excess of ammonia in a suitable solvent such as methanol or ethanol.
Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Purify the resulting crude 4-methylimidazole by distillation or recrystallization.
Cyanation of 4-Methylimidazole:
Dissolve the purified 4-methylimidazole in an appropriate aprotic solvent like acetonitrile.
Cool the solution in an ice bath and slowly add a cyanating agent, such as cyanogen bromide or trimethylsilyl cyanide, in the presence of a suitable catalyst or base.
Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.
After the reaction is complete, quench the reaction mixture with a suitable aqueous solution.
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purify the final product, 4-Methyl-1H-imidazole-2-carbonitrile, using column chromatography or recrystallization.
Causality Behind Experimental Choices: The choice of an α-dicarbonyl compound (methylglyoxal) and an aldehyde (formaldehyde) with ammonia is a classic approach for the construction of the imidazole ring, known as the Radziszewski synthesis. The subsequent cyanation at the 2-position is a common modification for imidazoles and can be achieved with various cyanating agents. The use of aprotic solvents and controlled temperatures is crucial to manage the reactivity of the reagents and minimize side reactions.
Applications in Drug Discovery and Materials Science
The imidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.[5] The presence of the methyl and nitrile functional groups in 4-Methyl-1H-imidazole-2-carbonitrile provides valuable handles for further chemical modifications, making it a versatile building block in drug discovery.
Antifungal and Anticancer Agents: This compound serves as a key intermediate in the synthesis of potential antifungal and anticancer drugs.[1] The imidazole ring is a core component of many known antifungal medications that target ergosterol biosynthesis. In oncology, imidazole-based compounds have been explored for their ability to inhibit various kinases and other enzymes involved in cancer cell proliferation.
Agrochemicals: The structural features of 4-Methyl-1H-imidazole-2-carbonitrile also make it a useful precursor for the development of novel herbicides and pesticides.[1]
Functional Materials: The stable aromatic core and reactive functional groups of this molecule lend themselves to applications in materials science, potentially in the creation of novel polymers or coordination compounds with specific electronic or optical properties.[1]
The logical relationship for its application in drug discovery can be visualized as follows:
Caption: Drug discovery workflow utilizing 4-Methyl-1H-imidazole-2-carbonitrile.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310: Immediately call a POISON CENTER or doctor/physician.
Handling and Storage:
Handle in a well-ventilated area, preferably in a chemical fume hood.
Avoid contact with skin, eyes, and clothing.
Avoid inhalation of dust or vapors.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Store in a tightly sealed container in a cool, dry place at 2-8°C.[1]
Conclusion
4-Methyl-1H-imidazole-2-carbonitrile is a valuable heterocyclic building block with significant potential in pharmaceutical and materials science research. While detailed experimental data for this specific isomer is limited, this guide provides a comprehensive overview based on available information and predictive analysis from related compounds. Further research to fully characterize its physical, chemical, and biological properties is warranted to unlock its full potential in various applications.
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Spectroscopic Characterization of 4-Methyl-1H-imidazole-2-carbonitrile: A Predictive and Methodological Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Methyl-1H-imidazole-2-carbonitrile (CAS: 70631-95-7), a key heterocyclic intermediate in medicinal chemistry. Given the limited a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Methyl-1H-imidazole-2-carbonitrile (CAS: 70631-95-7), a key heterocyclic intermediate in medicinal chemistry. Given the limited availability of direct experimental spectra in public literature, this document leverages foundational spectroscopic principles and comparative data from analogous structures to offer a predictive yet robust characterization. This approach is designed to empower researchers in drug development and organic synthesis with the necessary framework for identifying and verifying this compound.
Molecular Structure and Spectroscopic Overview
4-Methyl-1H-imidazole-2-carbonitrile is an aromatic heterocyclic compound with the molecular formula C₅H₅N₃ and a molecular weight of 107.11 g/mol . Its structure comprises a central imidazole ring substituted with a methyl group at the C4 position and a nitrile group at the C2 position. The presence of the N-H proton allows for tautomerism, a common phenomenon in imidazole derivatives that can influence spectroscopic outcomes, particularly in NMR.
The key structural features to be analyzed are:
Imidazole Ring: An aromatic system with one pyrrole-type nitrogen (N1) and one pyridine-type nitrogen (N3). It contains two distinct C-H protons and one N-H proton.
Methyl Group (-CH₃): An alkyl substituent on the aromatic ring.
Nitrile Group (-C≡N): A strongly electron-withdrawing functional group.
Each of these components will produce characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which we will predict and rationalize in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 4-Methyl-1H-imidazole-2-carbonitrile, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the N-H proton, the imidazole ring proton, and the methyl protons. The electron-withdrawing nitrile group at C2 will significantly deshield adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for 4-Methyl-1H-imidazole-2-carbonitrile (in DMSO-d₆)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale and Comparative Insights
~12.0 - 13.5
Broad Singlet
1H
N-H
The N-H proton of an imidazole ring is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration.
~7.5 - 7.8
Singlet (or very fine doublet)
1H
C5-H
This proton is on the aromatic imidazole ring. Its downfield shift is characteristic of imidazole protons[1][2]. The nitrile group at C2 provides a strong deshielding effect. Minor coupling to the methyl protons might be observed.
~2.2 - 2.4
Singlet (or very fine quartet)
3H
C4-CH₃
The methyl group is attached to an sp² carbon of the imidazole ring. This chemical shift is consistent with other 4-methylimidazole derivatives[1].
Causality in Experimental Choices:
The choice of an aprotic polar solvent like DMSO-d₆ is crucial for observing the labile N-H proton. In protic solvents like D₂O or CD₃OD, this proton would rapidly exchange with the solvent, causing its signal to disappear. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the signals and observe any fine coupling patterns.
Standard Protocol for ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-Methyl-1H-imidazole-2-carbonitrile in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
Data Acquisition:
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
Set the spectral window from approximately -1 to 14 ppm to ensure all signals are captured[3].
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal. Integrate the signals to determine the relative proton ratios.
¹H NMR Experimental Workflow Diagram
Caption: Workflow for ¹H NMR Analysis.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the tautomerism and potential for intermediate exchange rates, some imidazole carbon signals could be broadened. However, in a suitable solvent at room temperature, distinct signals should be observable.
Table 2: Predicted ¹³C NMR Spectral Data for 4-Methyl-1H-imidazole-2-carbonitrile (in DMSO-d₆)
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale and Comparative Insights
~140 - 145
C4
This carbon is substituted with the methyl group. Its chemical shift is typical for sp² carbons in an imidazole ring.
~130 - 135
C5
This carbon bears a hydrogen atom and is adjacent to the methyl-substituted carbon. Data from similar imidazoles supports this range[4].
~115 - 120
C2
The carbon attached to the electron-withdrawing nitrile group and flanked by two nitrogen atoms is expected to be significantly shifted.
~110 - 115
-C≡N
The nitrile carbon itself has a characteristic chemical shift in this region.
~10 - 15
-CH₃
This value is typical for a methyl group attached to an aromatic ring system.
Causality in Experimental Choices:
A proton-decoupled ¹³C NMR experiment is standard, which simplifies the spectrum to single lines for each unique carbon environment[5]. This removes complex C-H coupling and allows for clearer identification of the carbon skeleton. For unambiguous assignment, advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable, correlating each carbon to its directly attached protons (HSQC) or protons that are 2-3 bonds away (HMBC).
Standard Protocol for ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).
Data Acquisition:
Set up a standard proton-decoupled pulse sequence.
Acquire the spectrum over a wider spectral window (e.g., 0 to 160 ppm)[3].
A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
Data Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and calibration).
¹³C NMR Experimental Workflow Diagram
Caption: Workflow for ¹³C NMR Analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Predicted IR Data
The IR spectrum of 4-Methyl-1H-imidazole-2-carbonitrile will be characterized by several key absorption bands.
Table 3: Predicted FT-IR Absorption Bands
Predicted Frequency (cm⁻¹)
Intensity
Vibrational Mode
Rationale
~3150-3000
Medium, Broad
N-H stretch
The N-H stretch in imidazoles is often broad due to hydrogen bonding.
~3000-2850
Medium-Weak
C-H stretch (Aromatic & Aliphatic)
Corresponds to the C-H bonds of the imidazole ring and the methyl group.
~2240-2220
Strong, Sharp
C≡N stretch (Nitrile)
The nitrile group has a very characteristic and strong, sharp absorption in this region, making it an excellent diagnostic peak[6][7].
~1650-1500
Medium-Strong
C=C and C=N ring stretches
These absorptions are characteristic of the aromatic imidazole ring system.
~1450
Medium
C-H bend (Methyl)
Corresponds to the asymmetric and symmetric bending of the methyl group.
Causality in Experimental Choices:
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred over a KBr pellet. ATR is faster, requires minimal sample preparation, and is less susceptible to issues with sample thickness and atmospheric water absorption, providing a cleaner spectrum. The strong and sharp nitrile peak is the most definitive feature and its presence is a primary indicator of the compound's identity[7].
Standard Protocol for FT-IR Spectroscopy (ATR)
Instrument Preparation: Ensure the FT-IR spectrometer is purged and run a background spectrum to subtract atmospheric CO₂ and H₂O absorptions[8].
Sample Application: Place a small amount of the solid 4-Methyl-1H-imidazole-2-carbonitrile powder directly onto the ATR crystal.
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to the predicted values. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
FT-IR Analysis Workflow Diagram
Caption: Workflow for ATR-FT-IR Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Predicted Mass Spectrometry Data
Using a hard ionization technique like Electron Ionization (EI), we can predict the molecular ion and plausible fragmentation patterns.
Table 4: Predicted Mass Spectrometry Fragments (EI-MS)
Predicted m/z
Ion
Rationale
107
[M]⁺
The molecular ion, corresponding to the molecular weight of C₅H₅N₃. This peak is expected to be relatively intense due to the stability of the aromatic imidazole ring.
106
[M-H]⁺
Loss of a hydrogen radical, a common fragmentation for aromatic systems.
80
[M-HCN]⁺
Loss of hydrogen cyanide is a characteristic fragmentation pathway for nitrogen-containing heterocyclic compounds.
53
[C₃H₃N]⁺
Further fragmentation of the imidazole ring structure after the initial loss of HCN.
Causality in Experimental Choices:
Electron Ionization (EI) is a standard method for small, volatile organic molecules. It provides a reproducible fragmentation pattern that serves as a molecular fingerprint. High-Resolution Mass Spectrometry (HRMS) would be the gold standard for confirming the elemental composition. HRMS can distinguish C₅H₅N₃ (calculated exact mass: 107.0483) from other species with the same nominal mass, providing unequivocal confirmation of the molecular formula.
Standard Protocol for Mass Spectrometry (EI-MS)
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile[9].
Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
Ionization: Ionize the sample using a standard electron energy of 70 eV in the EI source.
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: Detect the ions to generate the mass spectrum.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Mass Spectrometry Workflow Diagram
Caption: Workflow for EI-Mass Spectrometry Analysis.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic characterization of 4-Methyl-1H-imidazole-2-carbonitrile. By synthesizing data from analogous compounds and applying first principles of spectroscopy, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The detailed, self-validating protocols and workflows included herein offer a practical guide for researchers to acquire and interpret their own experimental data, ensuring the confident identification and quality control of this important pharmaceutical intermediate.
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An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 4-Methyl-1H-imidazole-2-carbonitrile
This guide provides a comprehensive technical overview of the anticipated crystal structure of 4-Methyl-1H-imidazole-2-carbonitrile. While a definitive published crystal structure for this specific molecule is not yet av...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the anticipated crystal structure of 4-Methyl-1H-imidazole-2-carbonitrile. While a definitive published crystal structure for this specific molecule is not yet available in the Cambridge Structural Database (CSD) or other public repositories, this document leverages crystallographic data from closely related analogs and foundational principles of solid-state chemistry to construct a predictive analysis. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for understanding the likely structural characteristics of this compound and to provide detailed, field-proven methodologies for its empirical determination.
The imidazole scaffold is a cornerstone in medicinal chemistry, and the introduction of methyl and carbonitrile functionalities imparts specific steric and electronic properties that are critical for molecular recognition and bioactivity.[1] 4-Methyl-1H-imidazole-2-carbonitrile, in particular, is an important intermediate in the synthesis of various pharmaceutical agents.[1] An understanding of its three-dimensional structure is paramount for rational drug design and for controlling the solid-state properties of active pharmaceutical ingredients (APIs).
Part 1: Synthesis and Crystallization: A Self-Validating Protocol
The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The causality behind the choice of solvents and techniques is critical for obtaining crystals that are well-ordered and of sufficient size.
Synthesis of 4-Methyl-1H-imidazole-2-carbonitrile
A plausible synthetic route, adapted from established procedures for imidazole synthesis, would involve a multi-step process.[2] Given the commercial availability of related starting materials, a common approach would be the modification of a pre-formed imidazole ring. For the purpose of this guide, we will assume the synthesis yields a crude product requiring purification.
Purification by Column Chromatography
The inherent basicity of the imidazole ring necessitates careful selection of the stationary phase to prevent irreversible adsorption.[3]
Stationary Phase Preparation: A slurry of silica gel (230-400 mesh) in the initial eluent is prepared. To mitigate strong adsorption of the basic imidazole, the silica gel can be pre-treated by including 0.5-1% triethylamine (Et₃N) in the eluent system.[3]
Sample Loading: The crude product is dissolved in a minimal volume of dichloromethane or the initial eluent and adsorbed onto a small amount of silica gel. The solvent is removed in vacuo to yield a free-flowing powder, which is then carefully loaded onto the top of the column.[3]
Elution: A gradient elution is typically most effective. The process would start with a non-polar solvent system (e.g., 9:1 Petroleum Ether:Ethyl Acetate) and the polarity is gradually increased to elute the target compound.[3]
Fraction Analysis: Eluted fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Isolation: Pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified solid.
Single Crystal Growth
The growth of a single crystal is often the most challenging step. The choice of solvent is paramount and is guided by the solubility of the compound and the solvent's volatility.
Experimental Protocol: Slow Evaporation
Solvent Screening: Small-scale solubility tests are performed in a range of solvents of varying polarity (e.g., ethanol, ethyl acetate, acetonitrile, chloroform, and binary mixtures).
Preparation of a Saturated Solution: A saturated or near-saturated solution of the purified 4-Methyl-1H-imidazole-2-carbonitrile is prepared in a selected solvent system at room temperature or slightly elevated temperature.
Crystallization: The solution is filtered through a syringe filter (0.22 µm) into a clean vial. The vial is covered with a perforated cap or parafilm to allow for slow evaporation of the solvent.
Incubation: The vial is placed in a vibration-free environment and observed over several days to weeks for the formation of single crystals.
Part 2: X-ray Diffraction and Structure Determination
This section outlines the standard, self-validating workflow for single-crystal X-ray diffraction.
Caption: Standard workflow for single-crystal X-ray crystallography.
Experimental Protocol: Data Collection and Refinement
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The crystal is placed on a diffractometer, and data is collected at a low temperature (typically 100 K) to minimize thermal motion. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used.[4]
Data Processing: The raw diffraction data is integrated and corrected for various factors (e.g., Lorentz and polarization effects).
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.[4][5]
Part 3: Predictive Analysis of the Crystal Structure
Based on the known crystal structure of the closely related isomer, 1H-imidazole-4-carbonitrile, and other substituted imidazoles, we can predict the key structural features of 4-Methyl-1H-imidazole-2-carbonitrile.[6]
Expected Crystallographic Parameters
The presence of a methyl group in place of a hydrogen atom will increase the molecular volume and may lead to a different crystal system and space group compared to 1H-imidazole-4-carbonitrile. However, the fundamental intermolecular interactions are likely to be similar.
Table 1: Comparison of Expected and Known Crystallographic Data
The addition of the methyl group may reduce symmetry, favoring a monoclinic system.
Space Group
Pna2₁ (non-centrosymmetric)
P2₁/c or similar centrosymmetric group
The strong dipole alignment in the analog is notable.[6] The methyl group may disrupt this packing, favoring a more common centrosymmetric space group.
Molecules per unit cell (Z)
4
4
A common value for small organic molecules.
Analysis of Intermolecular Interactions
The interplay of hydrogen bonding and dipole-dipole interactions will govern the crystal packing. The nitrile group is a known hydrogen bond acceptor, and the imidazole N-H is a strong hydrogen bond donor.[7][8]
Key Predicted Interactions:
N-H···N Hydrogen Bonding: The most significant interaction is expected to be a hydrogen bond between the imidazole N-H of one molecule and the nitrile nitrogen of a neighboring molecule. This is a classic and strong interaction that often dictates the primary supramolecular synthons in such crystals.[7]
π-π Stacking: The aromatic imidazole rings are likely to engage in offset π-π stacking interactions, further stabilizing the crystal lattice.
C-H···N Interactions: Weaker C-H···N hydrogen bonds, involving the methyl group or aromatic C-H donors and the imidazole or nitrile nitrogen acceptors, are also anticipated.
Caption: Predicted key intermolecular interactions in the crystal lattice.
Part 4: Implications for Drug Development
The crystal structure provides critical insights for drug development:
Polymorphism: Understanding the primary intermolecular interactions is the first step in predicting and identifying potential polymorphs.[9] Different polymorphs can have different solubilities and bioavailabilities, making polymorph screening essential.
Structure-Activity Relationship (SAR): The solid-state conformation reveals the preferred geometry of the molecule, which can be used to refine pharmacophore models and understand how the molecule interacts with its biological target.
Formulation: Knowledge of the crystal packing and intermolecular forces can inform formulation strategies, such as the selection of excipients that will not disrupt the crystal lattice.
Conclusion
While the definitive crystal structure of 4-Methyl-1H-imidazole-2-carbonitrile awaits experimental determination, this guide provides a scientifically grounded, predictive analysis based on the principles of crystallography and data from analogous structures. The detailed protocols herein offer a validated pathway for its empirical elucidation. A full crystallographic study would provide invaluable data, confirming or refining the predictions made in this guide and ultimately aiding in the rational design and development of novel therapeutics based on this important chemical scaffold.
References
Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, E61, o1704–o1706. Available at: [Link]
PubChem. (n.d.). 1H-imidazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Khan, I., et al. (2013). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10, S2538-S2544. Available at: [Link]
MySkinRecipes. (n.d.). 4-Methyl-1H-imidazole-2-carbonitrile. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved January 26, 2026, from [Link]
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Kumar, A., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Universal Journal of Chemistry, 6(2), 25-32. Available at: [Link]
Starting materials for 4-Methyl-1H-imidazole-2-carbonitrile synthesis
An In-depth Technical Guide to the Starting Materials for 4-Methyl-1H-imidazole-2-carbonitrile Synthesis Authored by: A Senior Application Scientist Introduction 4-Methyl-1H-imidazole-2-carbonitrile is a valuable heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Starting Materials for 4-Methyl-1H-imidazole-2-carbonitrile Synthesis
Authored by: A Senior Application Scientist
Introduction
4-Methyl-1H-imidazole-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug development. The unique electronic properties and steric arrangement of the methyl and nitrile substituents on the imidazole core make it an attractive scaffold for designing molecules with specific biological activities. This guide provides an in-depth analysis of the key starting materials and synthetic strategies for the preparation of this important intermediate, tailored for researchers, scientists, and professionals in the field of drug development. The focus is on the causality behind experimental choices, ensuring a robust and reproducible synthetic approach.
The synthesis of 4-Methyl-1H-imidazole-2-carbonitrile is most effectively approached as a two-stage process:
Construction of the 4-methylimidazole core: This foundational step establishes the heterocyclic framework.
Introduction of the 2-carbonitrile functionality: This step involves the regioselective cyanation of the pre-formed imidazole ring.
This guide will dissect each stage, exploring the primary synthetic routes and the critical starting materials involved.
Part 1: Synthesis of the 4-Methylimidazole Core
The initial and crucial phase of the synthesis is the formation of the 4-methylimidazole ring. Two principal, industrially relevant methods are highlighted: a modern approach utilizing hydroxyacetone and a classic methodology, the Debus-Radziszewski synthesis.
Primary Route: From Hydroxyacetone and Formamide
A robust and patented method for the synthesis of 4-methylimidazole involves the reaction of hydroxypropanone (acetol), formamide, and ammonia.[1] This approach is favored for its relatively straightforward procedure and good yields.
Starting Materials:
Hydroxypropanone (Acetol): A key C3 building block. Its structure contains both a ketone and a primary alcohol, providing the necessary functionality for cyclization.
Formamide: Serves as a source of two carbon atoms and one nitrogen atom of the imidazole ring.
Ammonia: Provides the second nitrogen atom required for the imidazole core.
Reaction Causality and Mechanism:
The reaction is typically carried out in the liquid phase under elevated temperature and pressure.[1] The mechanism, while complex, is believed to proceed through the initial formation of an α-aminoketone from the reaction of hydroxyacetone with ammonia. This intermediate then condenses with formamide, which can be considered a source of formic acid and ammonia, to undergo cyclization and subsequent dehydration to form the aromatic imidazole ring. The high pressure and temperature are necessary to drive the reaction to completion and overcome the activation energy of the cyclization and dehydration steps.
Experimental Protocol (Exemplary):
A detailed protocol based on the principles outlined in the patent literature would involve:[1]
Charging a high-pressure reactor with hydroxypropanone and formamide.
Introducing a molar excess of ammonia into the reactor.
Heating the mixture to a temperature range of 100°C to 200°C.
Maintaining the reaction under a pressure of 10 to 250 bar.
After the reaction is complete, the product is isolated and purified, typically by distillation.
Data Summary: Reaction Parameters for 4-Methylimidazole Synthesis
Parameter
Recommended Range
Rationale
Temperature
140°C - 180°C
Optimizes reaction rate while minimizing side reactions.[1]
Pressure
20 - 50 bar
Maintains reactants in the liquid phase and enhances reaction kinetics.[1]
Molar Ratio (Ammonia:Hydroxypropanone)
≥ 2:1
Ensures complete conversion of the hydroxypropanone.[1]
Molar Ratio (Formamide:Hydroxypropanone)
1:1 to 10:1
Formamide acts as both reactant and solvent; the ratio can be adjusted to optimize yield.
Alternative Route: The Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis is a classic and versatile method for preparing imidazoles.[2] For 4-methylimidazole, this involves the condensation of methylglyoxal, formaldehyde, and ammonia.
Starting Materials:
Methylglyoxal (Pyruvaldehyde): A 1,2-dicarbonyl compound that provides two of the carbon atoms for the imidazole backbone.
Formaldehyde: The source of the C2 carbon of the imidazole ring.
Ammonia: The nitrogen source for the imidazole ring.
Reaction Causality and Mechanism:
This one-pot reaction proceeds through a complex series of condensations. Initially, methylglyoxal and formaldehyde react with ammonia to form a diimine intermediate. This intermediate then undergoes cyclization and subsequent oxidation (often in situ) to yield the aromatic 4-methylimidazole ring. The reaction is a powerful example of a multi-component reaction where three simple starting materials assemble into a more complex heterocyclic product.
Caption: Proposed Pathway for Direct C-H Cyanation of 4-Methylimidazole.
Experimental Protocol (Conceptual):
Dissolve 4-methylimidazole in a suitable aprotic solvent.
Cool the solution and add the activating agent (e.g., triflic anhydride) dropwise.
Introduce the cyanating agent (e.g., TMSCN).
Allow the reaction to proceed until the formation of the intermediate is complete (monitored by TLC or LC-MS).
Add a base to facilitate the elimination and formation of the final product.
Work-up and purify the product using standard techniques like column chromatography.
Alternative Route: Using an Electrophilic Cyanating Agent
A more classical approach involves the use of electrophilic cyanating agents that react with the imidazole ring, which is sufficiently nucleophilic at the C2 position, especially after deprotonation.
Starting Materials and Reagents:
4-Methylimidazole: The nucleophilic substrate.
Base (e.g., a strong base like n-BuLi or a weaker base if a more reactive cyanating agent is used): To deprotonate the imidazole at C2.
Electrophilic Cyanating Agent (e.g., Cyanogen Bromide, 1-Cyanoimidazole): To deliver the cyano group.
[3]
Reaction Causality and Mechanism:
This method relies on the generation of an imidazolyl anion at the C2 position, which then acts as a nucleophile.
Deprotonation: A suitable base abstracts the proton from the C2 position of 4-methylimidazole, forming a highly reactive carbanion.
Nucleophilic Substitution: The C2-anion attacks the electrophilic cyanating agent, displacing a leaving group (e.g., bromide from cyanogen bromide) to form the 2-cyanoimidazole.
Part 3: Alternative Synthetic Strategies
The Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a powerful tool for constructing substituted imidazoles. [4][5]It typically involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). While not a direct route to 4-Methyl-1H-imidazole-2-carbonitrile, it offers a potential pathway by using appropriately substituted starting materials. A hypothetical route could involve a precursor to the methyl group in the aldimine component.
Starting Materials:
An Aldimine (formed in situ): From an appropriate aldehyde and amine.
Tosylmethyl isocyanide (TosMIC): A versatile C-N=C synthon.
[6]* Base (e.g., K2CO3): To facilitate the reaction.
This method is particularly valuable for creating a diverse range of substituted imidazoles and could be adapted for the synthesis of analogs of the target molecule.
Conclusion
The synthesis of 4-Methyl-1H-imidazole-2-carbonitrile is a multi-step process that requires careful selection of starting materials and reaction conditions. The most direct and well-documented approach involves the initial formation of the 4-methylimidazole core, preferably from hydroxyacetone and formamide, followed by a regioselective cyanation at the C2 position. Direct C-H cyanation presents a modern and efficient strategy for the second step. A thorough understanding of the underlying reaction mechanisms is paramount for optimizing these syntheses and for the development of novel analogs for drug discovery programs. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this important heterocyclic building block.
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ResearchGate. 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review. [Link]
MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]
Google Patents.
PubMed. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
National Toxicology Program. Nomination Background: 4-Methylimidazole (CASRN: 822-36-6). [Link]
ACS Publications. Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. [Link]
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ACS Publications. Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. [Link]
Oreate AI Blog. Understanding 4-Methylimidazole: Uses, Risks, and Food Safety. [Link]
ACS Publications. 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. [Link]
ACS Publications. Catalytic Cyanation of C–N Bonds with CO2/NH3. [Link]
Organic Syntheses. Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. [Link]
PubMed Central. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
MDPI. Direct Regioselective C-H Cyanation of Purines. [Link]
ResearchGate. The Debus–Radziszewski imidazole synthesis. | Download Scientific Diagram. [Link]
PubMed. Direct C-N coupling of imidazoles with aromatic and benzylic compounds via Electrooxidative C-H functionalization. [Link]
Royal Society of Chemistry. Photo-induced radical transformations of tosyl cyanide. [Link]
ResearchGate. Van Leusen imidazole synthesis. | Download Scientific Diagram. [Link]
Acta Chimica Slovenica. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]
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An In-depth Technical Guide to 4-Methyl-1H-imidazole-2-carbonitrile: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Imidazole Scaffold The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine make it a privileged scaffold in drug design. This guide focuses on a specific, yet highly promising derivative: 4-Methyl-1H-imidazole-2-carbonitrile. This molecule, possessing both a reactive nitrile group and a strategically placed methyl substituent, serves as a valuable building block for the synthesis of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.[2][3] This document provides a comprehensive overview of its chemical identity, synthesis, and known applications, offering a technical resource for researchers engaged in the exploration of new chemical entities for drug discovery.
Part 1: Chemical Structure and Nomenclature
Unraveling the Structure and Tautomerism
4-Methyl-1H-imidazole-2-carbonitrile possesses a five-membered aromatic ring containing two nitrogen atoms, substituted with a methyl group at the 4-position and a nitrile group at the 2-position. A key structural feature of asymmetrically substituted imidazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.
This results in two tautomeric forms: 4-methyl-1H-imidazole-2-carbonitrile and 5-methyl-1H-imidazole-2-carbonitrile . These two forms are in equilibrium, and the dominant tautomer can be influenced by factors such as the solvent, temperature, and the solid-state packing.
Figure 1: Tautomeric equilibrium of 4(5)-Methyl-1H-imidazole-2-carbonitrile.
IUPAC Nomenclature
Due to the rapid tautomeric exchange in solution, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for such compounds often uses a composite name to represent both forms. Therefore, the most appropriate IUPAC name is 4(5)-Methyl-1H-imidazole-2-carbonitrile . For clarity in this guide, and acknowledging the common representation, we will primarily refer to it as 4-Methyl-1H-imidazole-2-carbonitrile, with the understanding that it exists in equilibrium with its 5-methyl tautomer.
Physicochemical Properties
While experimental data for 4-Methyl-1H-imidazole-2-carbonitrile is not extensively published, its properties can be inferred from data on closely related isomers and computational predictions.
The synthesis of substituted imidazoles can be achieved through various well-established methodologies. For 2-cyanoimidazoles, a common strategy involves the construction of the imidazole ring followed by the introduction of the nitrile group, or a convergent approach where the nitrile is incorporated from the starting materials.
Representative Synthesis Strategy: A Multi-step Approach
A plausible and adaptable synthetic route to 4-Methyl-1H-imidazole-2-carbonitrile can be conceptualized based on established imidazole syntheses.[5] One such approach involves the reaction of an α-aminonitrile with an orthoester, followed by cyclization.
Figure 2: Conceptual synthetic workflow for 4-Methyl-1H-imidazole-2-carbonitrile.
Rationale behind the experimental choices:
Starting Material: α-Aminopropionitrile is a readily available starting material that provides the C4-methyl and adjacent nitrogen for the imidazole ring.
Formation of the Imidazole Ring: The reaction with an orthoformate, followed by cyclization with an ammonia source, is a classic and robust method for constructing the imidazole core.
Introduction of the Nitrile Group: Cyanation of the C2 position of the pre-formed imidazole ring can be achieved through various methods, such as reaction with cyanogen bromide or other electrophilic cyanating agents. This late-stage functionalization allows for diversification.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on known transformations for the synthesis of related compounds.[6] Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of 4-Methyl-1H-imidazole
To a solution of α-aminopropionitrile (1.0 eq) in an anhydrous solvent such as acetonitrile, add trimethyl orthoformate (1.2 eq).
Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
Cool the reaction and add a source of ammonia, such as ammonium chloride (2.0 eq), and a base, such as triethylamine (2.2 eq).
Heat the mixture to reflux and monitor the formation of the imidazole product by TLC.
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield 4-methyl-1H-imidazole.
Step 2: Cyanation of 4-Methyl-1H-imidazole
Caution: Cyanating agents are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Dissolve 4-methyl-1H-imidazole (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or acetonitrile) and cool to 0 °C.
Slowly add a solution of a cyanating agent, such as cyanogen bromide (1.1 eq), to the cooled solution.
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.
Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude 4-Methyl-1H-imidazole-2-carbonitrile by column chromatography.
Spectroscopic Characterization (Predicted)
¹H NMR:
A singlet for the methyl group protons (δ ≈ 2.2-2.4 ppm).
A singlet for the C5-H proton (δ ≈ 7.0-7.5 ppm).
A broad singlet for the N-H proton (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR:
A signal for the methyl carbon (δ ≈ 10-15 ppm).
Signals for the imidazole ring carbons (C2, C4, C5) in the aromatic region (δ ≈ 110-145 ppm). The C2 carbon bearing the nitrile group would be significantly deshielded.
A signal for the nitrile carbon (δ ≈ 115-120 ppm).
IR Spectroscopy:
A characteristic sharp absorption for the C≡N stretch (ν ≈ 2220-2260 cm⁻¹).
A broad absorption for the N-H stretch (ν ≈ 3100-3500 cm⁻¹).
Absorptions for C-H and C=N/C=C stretches in the fingerprint region.
Mass Spectrometry:
The molecular ion peak (M⁺) would be observed at m/z = 107.
Part 3: Applications in Drug Discovery
The unique combination of a methyl group and a cyano group on the imidazole scaffold makes 4-Methyl-1H-imidazole-2-carbonitrile a valuable precursor for the synthesis of various biologically active molecules.[2]
Role as a Key Intermediate
This compound serves as a versatile intermediate for further chemical modifications.[2] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening up a wide range of synthetic possibilities. The imidazole ring can be N-alkylated or N-arylated to introduce further diversity.
Potential as an Antifungal Agent
Imidazole-containing compounds form the basis of many clinically used antifungal drugs, such as clotrimazole and miconazole.[1] These drugs often function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. The structural features of 4-Methyl-1H-imidazole-2-carbonitrile make it an attractive starting point for the design of novel antifungal agents with potentially improved efficacy or a different spectrum of activity.[2][7]
Applications in Anticancer Research
The imidazole scaffold is also prevalent in a number of anticancer agents.[3] Derivatives of imidazole have been shown to target various pathways involved in cancer progression, including cell cycle regulation and signal transduction. The presence of the nitrile group in 4-Methyl-1H-imidazole-2-carbonitrile provides a handle for the introduction of pharmacophores known to interact with cancer-related targets.[2] For instance, the 4-methylimidazole moiety is a component of some compounds investigated for their anticancer properties.[8]
Figure 3: Applications of 4-Methyl-1H-imidazole-2-carbonitrile in drug discovery.
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Methyl-1H-imidazole-2-carbonitrile and its precursors.
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[9]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
Toxicity: While specific toxicity data for this compound is limited, imidazole derivatives can be irritants. The precursors and reagents used in its synthesis, particularly cyanating agents, are highly toxic and require specialized handling procedures.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
Conclusion
4-Methyl-1H-imidazole-2-carbonitrile is a molecule of significant interest for medicinal chemists and drug discovery scientists. Its well-defined structure, coupled with the synthetic versatility afforded by the nitrile and methyl functionalities, makes it a valuable building block for the creation of novel therapeutic agents. While further research is needed to fully elucidate its biological activity and to develop optimized synthetic protocols, the existing literature on related imidazole derivatives strongly suggests its potential in the development of new antifungal and anticancer drugs. This guide serves as a foundational resource to stimulate and support further investigation into this promising chemical entity.
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Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. (1976). Antimicrobial Agents and Chemotherapy, 10(4), 539-543.
Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (2022). ChemRxiv.
Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. (2024). Marine Drugs, 22(4), 164.
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. (2012). Bioorganic & Medicinal Chemistry, 20(21), 6506–6512.
Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. (2015). Molbank, 2015(2), M851.
Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. (2023).
A Theoretical and Computational Guide to 4-Methyl-1H-imidazole-2-carbonitrile: Exploring Molecular Structure, Spectroscopic Signatures, and Potential for Advanced Applications
Abstract This technical guide provides a comprehensive theoretical and computational overview of 4-Methyl-1H-imidazole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 4-Methyl-1H-imidazole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] While direct experimental and computational studies on this specific molecule are limited, this document synthesizes established methodologies and data from closely related imidazole derivatives to offer a predictive and comparative framework.[2] We delve into the molecule's structural properties, spectroscopic characteristics (FT-IR, NMR, UV-Vis), electronic behavior (HOMO-LUMO), and nonlinear optical (NLO) potential, primarily through the lens of Density Functional Theory (DFT). Furthermore, we explore its prospective applications in drug development through an analysis of molecular docking principles. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the properties of this and similar imidazole-based compounds.
Introduction to 4-Methyl-1H-imidazole-2-carbonitrile
The imidazole ring is a fundamental scaffold in a vast array of biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[3] Its derivatives are known for a wide spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and anticancer properties.[4][5] The title compound, 4-Methyl-1H-imidazole-2-carbonitrile, combines the versatile imidazole core with a methyl group and a cyano (carbonitrile) group. The methyl group can influence the molecule's steric and electronic properties, while the nitrile group is a strong electron-withdrawing group that can significantly impact its reactivity, polarity, and potential for intermolecular interactions.[6] This unique combination of functional groups suggests that 4-Methyl-1H-imidazole-2-carbonitrile could serve as a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials.[1]
Computational Methodology: A Self-Validating System
To investigate the properties of 4-Methyl-1H-imidazole-2-carbonitrile, a robust computational protocol based on Density Functional Theory (DFT) is proposed. DFT has been widely and successfully used to study the electronic and quantum chemical properties of various imidazole and pyrazole derivatives.[7][8] The choice of functional and basis set is critical for obtaining accurate results. A widely accepted and effective combination for this class of molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with the 6-311++G(d,p) basis set.[9][10] This level of theory provides a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.
Step-by-Step Computational Workflow
Molecular Structure Input and Optimization:
The initial 3D structure of 4-Methyl-1H-imidazole-2-carbonitrile is constructed using molecular modeling software.
Geometry optimization is performed using DFT with the B3LYP/6-311++G(d,p) method to find the lowest energy conformation of the molecule.[9][11]
Vibrational Frequency Calculation:
Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
The calculated vibrational frequencies can be used to predict the FT-IR and Raman spectra of the molecule.[9]
Spectroscopic Predictions:
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts.[4][9]
UV-Vis: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT) calculations, which provide information about the electronic transitions within the molecule.[9]
Electronic Property Analysis:
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and stability.[8][10]
The Molecular Electrostatic Potential (MEP) surface is generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites.[8]
Non-Linear Optical (NLO) Property Calculation:
The dipole moment, polarizability, and first-order hyperpolarizability are calculated to evaluate the molecule's potential for NLO applications.[12][13]
Figure 1: A generalized workflow for the DFT-based computational analysis of 4-Methyl-1H-imidazole-2-carbonitrile.
Results and Discussion
Molecular Geometry
The optimized geometry of 4-Methyl-1H-imidazole-2-carbonitrile is expected to be nearly planar for the imidazole ring. The bond lengths and angles will be influenced by the electronic effects of the methyl and cyano substituents. A comparison of the calculated geometric parameters with experimental data for similar imidazole derivatives can provide a measure of the accuracy of the computational method.[9]
(Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.)
Spectroscopic Characterization
FT-IR Spectroscopy: The predicted vibrational spectrum will show characteristic peaks for the functional groups present. Key expected vibrations include C-H stretching from the methyl group and the imidazole ring, N-H stretching, C=N and C=C stretching within the ring, and a strong, sharp peak for the C≡N (nitrile) stretching, typically appearing in the 2220-2260 cm⁻¹ region.[14]
NMR Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the N-H proton of the imidazole ring, and the remaining ring proton. The chemical shifts will be influenced by the electron-withdrawing nitrile group.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the methyl carbon, the imidazole ring carbons, and the nitrile carbon.
UV-Vis Spectroscopy: The electronic absorption spectrum, predicted by TD-DFT, will reveal the electronic transitions, likely π → π* and n → π*, which are characteristic of aromatic heterocyclic compounds.[9][15]
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions.[10] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that reflects the chemical reactivity and stability of the molecule.[8] A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For 4-Methyl-1H-imidazole-2-carbonitrile, the electron-withdrawing nitrile group is expected to lower the energy of the LUMO, potentially resulting in a smaller energy gap and increased reactivity compared to unsubstituted imidazole.
Figure 2: A conceptual diagram of the HOMO-LUMO energy gap.
Organic molecules with large dipole moments and hyperpolarizabilities are of great interest for NLO applications.[12][16][17] The presence of both electron-donating (methyl group, imidazole ring) and electron-withdrawing (nitrile group) moieties in 4-Methyl-1H-imidazole-2-carbonitrile suggests that it may possess significant NLO properties. DFT calculations can provide a quantitative prediction of the first-order hyperpolarizability (β), a key indicator of second-order NLO activity.[13] A high β value would suggest potential applications in areas like optical switching and frequency conversion.
Potential Applications in Drug Development: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a small molecule (ligand), such as 4-Methyl-1H-imidazole-2-carbonitrile, might bind to the active site of a target protein. Imidazole derivatives have shown promise as inhibitors of various enzymes.[5][18]
A hypothetical molecular docking study of 4-Methyl-1H-imidazole-2-carbonitrile would involve:
Selection of a Target Protein: Based on the known biological activities of similar compounds, a relevant protein target (e.g., an enzyme involved in microbial growth or cancer cell proliferation) would be selected.[7]
Docking Simulation: The optimized 3D structure of the molecule would be docked into the active site of the target protein using software like AutoDock Vina.[19]
Analysis of Binding Affinity: The docking results would provide a binding energy score, which indicates the strength of the interaction between the molecule and the protein. A lower binding energy suggests a more stable complex.
Visualization of Interactions: The binding mode can be visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the protein's amino acid residues.
The insights gained from such in silico studies can guide the rational design and synthesis of more potent and selective drug candidates.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational framework for the study of 4-Methyl-1H-imidazole-2-carbonitrile. By leveraging established DFT methodologies, it is possible to predict its structural, spectroscopic, electronic, and NLO properties with a high degree of confidence. The molecule's unique combination of functional groups makes it a promising candidate for further investigation, both as a building block in organic synthesis and as a potential lead compound in drug discovery. The computational protocols and analyses presented here provide a roadmap for researchers to explore the potential of this and other novel imidazole derivatives in the development of advanced materials and therapeutics.
References
Patel, R., et al. (2023). Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl- 1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives. Asian Journal of Chemistry, 35(7). Available at: [Link]
Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole. ResearchGate. Available at: [Link]
UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... ResearchGate. Available at: [Link]
Comprehensive structural, optical, and nonlinear photonic properties of 2-methylimidazole single crystals for advanced optoelectronic applications. ResearchGate. Available at: [Link]
Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI. Available at: [Link]
Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative. ResearchGate. Available at: [Link]
Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. NIH. Available at: [Link]
Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. NIH. Available at: [Link]
Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Der Pharma Chemica. Available at: [Link]
One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][2][15]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central. Available at: [Link]
HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. Available at: [Link]
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MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Johns Hopkins University Applied Physics Laboratory. Available at: [Link]
Synthesis and XRD, FT-IR vibrational, UV–vis, and nonlinear optical exploration of novel tetra substituted imidazole derivatives: A synergistic experimental-computational analysis. ResearchGate. Available at: [Link]
4-Methyl-1H-imidazole-2-carbonitrile. MySkinRecipes. Available at: [Link]
Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers. PubMed. Available at: [Link]
Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. Available at: [Link]
In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H. Biointerface Research in Applied Chemistry. Available at: [Link]
Molecular Docking: An Important Computational Tool in Virtual Screening of Some Imidazole Phenanthroline Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. Available at: [Link]
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Elsevier. Available at: [Link]
Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. IOSR Journal. Available at: [Link]
Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PubMed Central. Available at: [Link]
Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Publishers. Available at: [Link]
REVIEW IN (NMR and UV-VIS) SPECTRA. International Journal of Medical Research and Pharmaceutical Sciences. Available at: [Link]
Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. ResearchGate. Available at: [Link]
Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Available at: [Link]
Charge density analysis of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile: an experimental and theoretical study of C≡N. PubMed. Available at: [Link]
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Toxicology and carcinogenesis studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies). PubMed. Available at: [Link]
Navigating the Solubility Landscape of 4-Methyl-1H-imidazole-2-carbonitrile: A Technical Guide for Researchers
An In-depth Exploration for Scientists and Drug Development Professionals In the intricate world of pharmaceutical development and organic synthesis, understanding the solubility of a compound is a cornerstone of process...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Exploration for Scientists and Drug Development Professionals
In the intricate world of pharmaceutical development and organic synthesis, understanding the solubility of a compound is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. This technical guide delves into the solubility characteristics of 4-Methyl-1H-imidazole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While direct, quantitative solubility data for this specific molecule remains limited in published literature, this document serves as a comprehensive resource, amalgamating information from closely related analogs, theoretical solubility frameworks, and established experimental methodologies. By providing a robust understanding of the factors governing its solubility, this guide empowers researchers to make informed decisions in their experimental designs.
The Molecular Profile of 4-Methyl-1H-imidazole-2-carbonitrile: Structural Insights into Solubility
4-Methyl-1H-imidazole-2-carbonitrile is a solid at room temperature, a characteristic shared with its close analog, 1-Methyl-1H-imidazole-4-carbonitrile, which has a melting point of 94-96 °C[1]. The molecular structure, featuring a polar imidazole ring, a methyl substituent, and a cyano group, dictates its interactions with various solvents. The imidazole moiety, with its capacity for hydrogen bonding, and the polar nitrile group contribute to its potential for favorable interactions with polar solvents. Conversely, the methyl group introduces a degree of lipophilicity. The interplay of these functional groups governs the compound's solubility profile.
Qualitative Solubility and Insights from Analogs
For the closely related compound, 1-Methyl-1H-imidazole-4-carbonitrile, it is reported to be soluble in common organic solvents such as ethanol and dichloromethane, while exhibiting limited solubility in water[1]. This qualitative data provides a valuable starting point for predicting the behavior of 4-Methyl-1H-imidazole-2-carbonitrile. Given the structural similarities, it is reasonable to anticipate a similar trend: good solubility in polar organic solvents and lower solubility in water. The parent imidazole ring itself is highly soluble in water and other polar solvents, a trait attributed to its ability to form hydrogen bonds[2]. The addition of the methyl and cyano groups in 4-Methyl-1H-imidazole-2-carbonitrile will modulate this inherent polarity.
Theoretical Frameworks for Solubility Prediction
In the absence of extensive experimental data, theoretical models offer a powerful tool for estimating solubility. These models can guide solvent selection and streamline experimental work.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) concept provides a systematic method for predicting the solubility of a solute in a given solvent. It decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.
While specific HSP values for 4-Methyl-1H-imidazole-2-carbonitrile are not available, data for related compounds can offer guidance. For instance, the Hansen Solubility Parameters for 1-Methyl Imidazole are:
δD (Dispersion): 19.7 (MPa)½
δP (Polar): 15.6 (MPa)½
δH (Hydrogen Bonding): 11.2 (MPa)½
These values indicate a significant contribution from both polar and hydrogen bonding interactions. To predict the solubility of 4-Methyl-1H-imidazole-2-carbonitrile, one would ideally determine its HSP values and compare them to a database of solvent HSPs. Solvents with a smaller "distance" (Ra) to the solute's HSP in the three-dimensional Hansen space are predicted to be better solvents.
Diagram: Hansen Solubility Parameter Concept
Caption: The Hansen Solubility Parameter (HSP) concept predicts solubility based on the similarity of dispersion, polar, and hydrogen bonding forces between a solute and a solvent.
Computational and Machine Learning Models
Modern computational chemistry and machine learning offer increasingly accurate methods for solubility prediction[3][4][5]. These models utilize molecular descriptors derived from the compound's structure to predict its solubility in various solvents. While a detailed discussion of these methods is beyond the scope of this guide, researchers should be aware of their existence as powerful predictive tools. Platforms and software packages are available that can perform these calculations, providing valuable in-silico data to guide experimental work.
Experimental Determination of Solubility: A Practical Guide
Ultimately, experimental determination is the gold standard for obtaining accurate solubility data. The following protocols provide a framework for researchers to measure the solubility of 4-Methyl-1H-imidazole-2-carbonitrile in their laboratories.
The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound[6].
Protocol:
Preparation: Add an excess amount of crystalline 4-Methyl-1H-imidazole-2-carbonitrile to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved.
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.
Phase Separation: After equilibration, allow the mixture to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. To remove any suspended solid particles, filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).
Quantification: Analyze the concentration of 4-Methyl-1H-imidazole-2-carbonitrile in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a calibrated spectroscopic method.
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: A stepwise workflow for determining the equilibrium solubility of a compound using the shake-flask method.
Gravimetric Method
For a simpler, albeit potentially less precise, estimation of solubility, a gravimetric method can be employed.
Protocol:
Saturation: Prepare a saturated solution as described in the shake-flask method (steps 1 and 2).
Sampling: Carefully transfer a known volume of the clear supernatant to a pre-weighed container.
Solvent Evaporation: Evaporate the solvent completely under a gentle stream of inert gas or in a vacuum oven at a temperature below the compound's decomposition point.
Weighing: Weigh the container with the dried residue.
Calculation: The mass of the dissolved solid is the difference between the final and initial weights of the container. The solubility can then be calculated based on the initial volume of the supernatant taken.
Factors Influencing Solubility
Several factors can significantly impact the solubility of 4-Methyl-1H-imidazole-2-carbonitrile:
Temperature: The solubility of solids in liquids generally increases with temperature. The van't Hoff equation can be used to describe the relationship between solubility and temperature[7]. It is crucial to control and report the temperature at which solubility measurements are made.
Solvent Polarity: As a polar molecule, 4-Methyl-1H-imidazole-2-carbonitrile is expected to be more soluble in polar solvents. A systematic screening of solvents with varying polarities (e.g., alcohols, ketones, esters, and chlorinated solvents) is recommended.
pH (for aqueous solutions): The imidazole ring is basic and can be protonated in acidic solutions. This would form a salt, which is generally more water-soluble than the neutral compound. While this guide focuses on organic solvents, this property is important to consider in any process involving aqueous phases.
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in solubility experiments.
Data Summary and Recommendations
Due to the lack of direct experimental data, a quantitative solubility table for 4-Methyl-1H-imidazole-2-carbonitrile cannot be provided at this time. However, based on the analysis of its structure and the properties of similar compounds, the following qualitative predictions can be made:
Solvent Class
Predicted Solubility
Rationale
Polar Protic Solvents (e.g., Ethanol, Methanol)
High
Capable of hydrogen bonding with the imidazole ring and interacting with the polar nitrile group.
Good general solvents for many organic compounds; the analog is soluble in dichloromethane[1].
Non-polar Solvents (e.g., Hexane, Toluene)
Low
"Like dissolves like" principle suggests poor interaction with the polar functional groups of the molecule.
Water
Low to Moderate
The presence of the methyl group and the overall organic structure may limit solubility despite the polar groups.
Recommendations for Researchers:
Initiate solubility screening with a small set of diverse organic solvents, including ethanol, acetone, acetonitrile, and dichloromethane.
Perform quantitative solubility measurements using the shake-flask method at a controlled temperature (e.g., 25 °C) for key solvents.
Consider the impact of temperature on solubility, especially for crystallization processes.
Characterize the solid form of 4-Methyl-1H-imidazole-2-carbonitrile used in all experiments.
Conclusion
While the solubility of 4-Methyl-1H-imidazole-2-carbonitrile in organic solvents is not yet extensively documented, a combination of theoretical principles, data from analogous compounds, and established experimental protocols provides a strong foundation for researchers. By understanding the molecular characteristics and applying systematic experimental approaches, scientists and drug development professionals can effectively navigate the solubility landscape of this promising molecule, paving the way for its successful application in their research and development endeavors.
References
Quinoline. (n.d.). 1-Methyl-1H-imidazole-4-carbonitrile. Retrieved January 26, 2026, from [Link]
Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Royal Society of Chemistry.
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved January 26, 2026, from [Link]
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Huber Kältemaschinenbau AG. (n.d.). Solubility determination and crystallization. Retrieved January 26, 2026, from [Link]
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Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(7), o1704–o1706.
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Tautomerism in 4-Methyl-1H-imidazole-2-carbonitrile
An In-depth Technical Guide to the Tautomerism of 4-Methyl-1H-imidazole-2-carbonitrile For Researchers, Scientists, and Drug Development Professionals Abstract Tautomerism, the dynamic equilibrium between interconverting...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Tautomerism of 4-Methyl-1H-imidazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical and biological properties of heterocyclic compounds. This guide provides a comprehensive technical overview of the prototropic tautomerism in 4-Methyl-1H-imidazole-2-carbonitrile, a molecule of significant interest in medicinal chemistry. By integrating foundational principles with field-proven experimental and computational methodologies, this document serves as an authoritative resource for understanding, characterizing, and predicting the tautomeric behavior of this and related imidazole scaffolds. We delve into the causality behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative sources to ensure the highest degree of scientific integrity.
The Tautomeric Landscape of 4-Methyl-1H-imidazole-2-carbonitrile
The imidazole ring is a privileged scaffold in drug discovery, in part due to its unique electronic properties, including its capacity for proton donation and acceptance.[1][2] A critical feature of asymmetrically substituted imidazoles is annular prototropic tautomerism, where a hydrogen atom can migrate between the two ring nitrogen atoms.[3] This results in an equilibrium between two distinct chemical entities, each with its own electronic distribution, steric profile, and potential for intermolecular interactions.
For 4-Methyl-1H-imidazole-2-carbonitrile, this phenomenon manifests as an equilibrium between the 4-methyl (Tautomer A) and 5-methyl (Tautomer B) forms.
Caption: Prototropic tautomeric equilibrium in the imidazole ring.
The position of this equilibrium (defined by the tautomeric constant, KT) is not static; it is dictated by a subtle interplay of several factors:
Electronic Effects: The electron-donating methyl group (-CH3) and the electron-withdrawing nitrile group (-CN) exert opposing effects on the electron density of the imidazole ring, influencing the relative basicity of the two nitrogen atoms.
Steric Hindrance: The proximity of the methyl group to the N-H bond in Tautomer A versus its position in Tautomer B can influence thermodynamic stability.
Solvent Effects: The polarity, proticity, and hydrogen-bonding capabilities of the solvent can preferentially stabilize one tautomer over the other through specific intermolecular interactions.
Temperature: As with any chemical equilibrium, the ratio of tautomers is temperature-dependent.
Understanding and quantifying this equilibrium is paramount, as the dominant tautomer in a given environment will govern the molecule's interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile, and its overall therapeutic efficacy.
Experimental Methodologies for Tautomer Characterization
A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization of tautomeric systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[4] The chemical environment of each nucleus is exquisitely sensitive to the electronic structure, making it possible to distinguish between tautomers. For substituted imidazoles, ¹³C NMR is particularly diagnostic. The chemical shifts of the C4 and C5 ring carbons change significantly upon tautomerization.[5] The difference in chemical shifts between these two carbons (Δδ) serves as a robust indicator of the dominant tautomeric form.[5][6]
Trustworthiness: The protocol's validity is ensured by using a well-characterized solvent and an internal standard (TMS) for accurate chemical shift referencing. Comparing experimental shifts to those predicted by high-level computational models provides a cross-validation of the results.
Protocol 2.1.1: ¹³C NMR for Tautomer Ratio Determination
Sample Preparation: Dissolve 10-20 mg of 4-Methyl-1H-imidazole-2-carbonitrile in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₂Cl₂) in a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal reference (0 ppm). Rationale: The choice of solvent is critical as it can shift the tautomeric equilibrium. Analyzing the compound in multiple solvents provides insight into environmental effects.
Instrument Setup: Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a field strength of at least 100 MHz (for ¹³C).
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
Relaxation Delay (d1): 5 seconds. Rationale: A longer relaxation delay ensures quantitative accuracy by allowing all carbon nuclei to fully relax between pulses, which is crucial for comparing signal integrations if tautomers are in slow exchange.
Number of Scans (ns): 1024 or higher to achieve an adequate signal-to-noise ratio.
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum carefully. Reference the spectrum to the TMS signal at 0 ppm.
Analysis: Identify the signals corresponding to the imidazole ring carbons (C2, C4, C5). Measure the chemical shift difference (Δδ) between C4 and C5.
Data Presentation: Expected ¹³C NMR Chemical Shift Differences
Tautomer Form
Dominant Species
Expected Δδ (C4-C5)
Rationale
Tautomer A
4-Methyl-1H-imidazole
~20-30 ppm
The N-H is adjacent to C5, significantly shielding it, while C4 (bearing the methyl group) is less affected, leading to a large chemical shift difference.[5]
Tautomer B
5-Methyl-1H-imidazole
~0-10 ppm
The N-H is adjacent to C4, and the methyl group is on C5. The electronic effects are more balanced, resulting in nearly identical chemical shifts for C4 and C5.[5][6]
graph TD {
subgraph Workflow_NMR
A[Sample Preparation in Deuterated Solvent] --> B{Acquire 13C NMR Spectrum};
B --> C[Process FID];
C --> D[Identify C4 and C5 Signals];
D --> E{Calculate Δδ (C4-C5)};
E --> F[Determine Dominant Tautomer];
end
node [fontcolor="#FFFFFF"];
A[style=filled, fillcolor="#34A853"];
B[style=filled, fillcolor="#4285F4"];
C [style=filled, fillcolor="#4285F4"];
D [style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
E [style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
F [style=filled, fillcolor="#EA4335"];
}
Caption: Workflow for NMR-based tautomer analysis.
X-ray Crystallography
Expertise & Experience: While NMR reveals the equilibrium in solution, single-crystal X-ray diffraction provides the definitive, unambiguous structure in the solid state.[7] This is crucial because drug products are often formulated as solids, and the solid-state form can impact stability and dissolution. It must be noted, however, that the crystal structure represents the lowest energy conformation in the crystal lattice and may not be the most prevalent tautomer in solution. For instance, a related compound, 1H-Imidazole-4-carbonitrile, was found to crystallize exclusively as the 1H-4-carbonitrile isomer.[8]
Trustworthiness: The protocol is validated by internationally accepted metrics of crystal structure refinement, such as the R-factor (residual factor), which quantifies the agreement between the crystallographic model and the experimental X-ray diffraction data.
Protocol 2.2.1: Single Crystal X-ray Diffraction
Crystallization: Grow single crystals of 4-Methyl-1H-imidazole-2-carbonitrile suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation from a saturated solution, vapor diffusion, or cooling. A variety of solvents should be screened.
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
Data Collection: Place the crystal in a diffractometer. Collect diffraction data, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation, often at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement:
Process the diffraction data (integration and scaling).
Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.
Refine the structural model against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. The position of the N-H proton should be clearly identifiable in the final electron density map, confirming the tautomeric form.
Computational Chemistry in Tautomer Prediction
Expertise & Experience: In silico methods, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data.[3] DFT allows for the calculation of the relative energies of the two tautomers, thereby predicting their thermodynamic stability and equilibrium population. Furthermore, methods like GIAO (Gauge-Including Atomic Orbital) can predict NMR chemical shifts with high accuracy, providing a theoretical benchmark to aid in the interpretation of experimental spectra.[5]
Trustworthiness: The reliability of computational results depends heavily on the chosen level of theory (functional and basis set) and the model used to simulate the solvent environment (e.g., Polarizable Continuum Model, PCM). Cross-referencing predictions with experimental data is the ultimate validation of the computational model.
Protocol 3.1: DFT for Energy and NMR Prediction
Structure Building: Build 3D structures of both Tautomer A and Tautomer B using molecular modeling software.
Geometry Optimization: Perform a full geometry optimization for each tautomer.
Level of Theory: B3LYP/6-311+G(d,p) is a widely used and reliable functional/basis set combination for such systems.[5]
Environment: Conduct calculations in the gas phase and in a solvent continuum (using PCM for DMSO, chloroform, etc.) to model environmental effects.
Energy Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections. The relative Gibbs free energy (ΔG) between the two tautomers indicates their relative stability.
NMR Prediction: Using the optimized geometries, perform an NMR shielding calculation using the GIAO method at the same level of theory.
Analysis: Compare the calculated ΔG to determine the predicted dominant tautomer. Compare the calculated ¹³C chemical shifts (referenced against TMS calculated at the same level of theory) with the experimental NMR data to confirm signal assignments and validate the tautomer identification.
Integrated Workflow and Implications
An effective investigation combines these techniques. A proposed workflow begins with computational modeling to predict the most stable tautomer and its spectroscopic signatures. This is followed by NMR analysis in various solvents to experimentally determine the solution-state equilibrium. Finally, X-ray crystallography provides the definitive solid-state structure.
Synthesis of Novel Kinase Inhibitors Utilizing the 4-Methyl-1H-imidazole-2-carbonitrile Scaffold: An Application and Protocol Guide
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors using 4-Methyl-1H-imidazole-2-carbonitri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors using 4-Methyl-1H-imidazole-2-carbonitrile as a versatile starting material. We will explore the strategic importance of the substituted imidazole core, detail a rational synthetic pathway, and provide step-by-step instructions for key transformations and subsequent biological evaluation.
Introduction: The Imidazole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[3]
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an ideal core for designing potent and selective kinase inhibitors.[4] The 4-Methyl-1H-imidazole-2-carbonitrile scaffold, in particular, offers several strategic advantages:
The 4-methyl group: Can provide beneficial steric interactions within the kinase active site and improve metabolic stability.
The 2-carbonitrile group: A versatile functional group that can act as a bioisostere for other functionalities, participate in key binding interactions, or be chemically transformed into other pharmacophoric elements such as amines or amides.[5]
The imidazole core: Provides a robust framework for building diverse molecular architectures and can engage in crucial hydrogen bonding interactions with the kinase hinge region.
This guide will focus on a synthetic strategy that leverages these features to construct a library of potential kinase inhibitors.
Strategic Synthesis of Kinase Inhibitors from 4-Methyl-1H-imidazole-2-carbonitrile
Our synthetic approach is a multi-step process designed for modularity, allowing for the generation of a diverse range of final compounds from a common intermediate. The overall strategy involves:
N-Alkylation of the imidazole ring to introduce a key side chain.
Bromination at the C5 position to enable further functionalization.
Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl moieties.
Reduction of the nitrile group to a primary amine, a key pharmacophore for many kinase inhibitors.
Amide coupling of the resulting amine with a variety of carboxylic acids to complete the synthesis of the target kinase inhibitors.
This strategy is exemplified by the synthesis of inhibitors targeting kinases such as p38 MAP kinase, Janus kinase 2 (JAK2), and Cyclin-Dependent Kinases (CDKs), where substituted imidazole cores have proven to be highly effective.[6][7][8]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of kinase inhibitors.
Detailed Experimental Protocols
Part 1: Synthesis of the Key Bromo-Intermediate
Step 1: N-Alkylation of 4-Methyl-1H-imidazole-2-carbonitrile
This initial step introduces a substituent at the N1 position of the imidazole ring. The choice of alkylating agent is critical as this substituent can significantly influence the final compound's binding affinity and selectivity.
Protocol 1: N-Methylation using Methyl Iodide
Materials:
4-Methyl-1H-imidazole-2-carbonitrile
Sodium hydride (NaH), 60% dispersion in mineral oil
Methyl iodide (CH₃I)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate
Saturated aqueous NaCl solution (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 4-Methyl-1H-imidazole-2-carbonitrile (1.0 equivalent) in anhydrous DMF dropwise.
Stir the mixture at 0 °C for 30 minutes.
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by the slow addition of water at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1,4-Dimethyl-1H-imidazole-2-carbonitrile.
Step 2: Bromination of N-Alkylated Intermediate
This step introduces a bromine atom at the C5 position, which is then used as a handle for cross-coupling reactions.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
Materials:
1,4-Dimethyl-1H-imidazole-2-carbonitrile
N-Bromosuccinimide (NBS)
Acetonitrile
Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium bicarbonate solution
Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 1,4-Dimethyl-1H-imidazole-2-carbonitrile (1.0 equivalent) in acetonitrile, add NBS (1.05 equivalents) portion-wise at room temperature.
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
Basify the mixture with saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 5-Bromo-1,4-dimethyl-1H-imidazole-2-carbonitrile.
Part 2: Core Scaffold Elaboration
Step 3: Suzuki-Miyaura Cross-Coupling
This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which are crucial for targeting different kinase active sites.[9]
To a microwave vial, add 5-Bromo-1,4-dimethyl-1H-imidazole-2-carbonitrile (1.0 equivalent), the desired boronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
Evacuate and backfill the vial with nitrogen or argon.
Add the degassed DME/water mixture.
Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Part 3: Final Functionalization and Inhibitor Synthesis
Step 4: Reduction of the Nitrile Group
The conversion of the nitrile to a primary amine is a key transformation, as the resulting aminomethyl group is a common feature in many kinase inhibitors, often forming a critical hydrogen bond with the kinase.
Protocol 4: Catalytic Hydrogenation of the Nitrile
To a solution of the nitrile (1.0 equivalent) in methanol saturated with ammonia, add the catalyst (Raney Nickel or Pd/C).
Place the reaction mixture in a hydrogenation apparatus and pressurize with hydrogen gas (50 psi).
Stir the reaction at room temperature for 12-24 hours.
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can often be used in the next step without further purification.
Step 5: Amide Coupling
The final step involves coupling the newly formed amine with a variety of carboxylic acids to generate the final library of potential kinase inhibitors.
To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
Stir the mixture at room temperature for 15 minutes.
Add a solution of the crude amine (1.0 equivalent) in anhydrous DMF.
Stir the reaction at room temperature for 4-12 hours.
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the final compound by preparative HPLC or column chromatography.
Characterization and Biological Evaluation
Structural Characterization
The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized molecules.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the purity and confirm the molecular weight of the final compounds.[11]
Table 1: Representative Analytical Data
Compound ID
Molecular Formula
Calculated Mass (M+H)⁺
Observed Mass (M+H)⁺
Purity (LC-MS)
Intermediate C
C₆H₇N₃
122.0667
122.0665
>98%
Intermediate E
C₆H₆BrN₃
200.9772
200.9770
>97%
Final Product
C₂₀H₂₀N₄O
333.1664
333.1662
>99%
Biological Evaluation: Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against the target kinase(s) should be evaluated using biochemical and cell-based assays.
Biochemical Kinase Assays
Luminescence-based kinase assays, such as ADP-Glo™ or Kinase-Glo®, are widely used for their high-throughput capabilities and sensitivity.[12][13] These assays measure the amount of ADP produced or ATP consumed during the kinase reaction.
Protocol 6: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Prepare a reaction mixture containing the target kinase, substrate, and ATP in a suitable kinase buffer.
Add varying concentrations of the synthesized inhibitor to the reaction mixture.
Incubate the reaction at the optimal temperature for the kinase (typically 30 °C) for a set period (e.g., 60 minutes).
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Measure the luminescence using a plate reader. The signal is directly proportional to kinase activity.
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Cell-Based Assays
Cell-based assays are crucial to determine the efficacy of the inhibitors in a more physiologically relevant context.[14] These assays can measure the inhibition of downstream signaling pathways or the anti-proliferative effects on cancer cell lines.
Protocol 7: Cell Proliferation Assay (MTT Assay)
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with a serial dilution of the synthesized inhibitor for a specified time (e.g., 72 hours).
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathway Diagram
Caption: Inhibition of the p38 MAPK signaling pathway.
Conclusion
The 4-Methyl-1H-imidazole-2-carbonitrile scaffold is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic strategy outlined in this guide provides a robust and modular approach to generate diverse libraries of compounds for screening against various kinase targets. The detailed protocols for synthesis, characterization, and biological evaluation offer a solid foundation for researchers in the field of drug discovery to explore the potential of this promising chemical scaffold.
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
PubMed. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. [Link]
PubMed. Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. [Link]
National Center for Biotechnology Information. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
ResearchGate. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes. [Link]
ACS Publications. (2024). Discovery and Characterization of Selective, First-in-Class Inhibitors of Citron Kinase. Journal of Medicinal Chemistry. [Link]
PubMed. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. [Link]
National Center for Biotechnology Information. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
National Center for Biotechnology Information. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
ACS Publications. (2013). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry. [Link]
PubMed. (2013). Potent inhibitors of CDK5 derived from roscovitine: synthesis, biological evaluation and molecular modelling. [Link]
National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
National Center for Biotechnology Information. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. [Link]
ResearchGate. (PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. [Link]
MDPI. (2021). Catalytic Hydrogenation of Carbon Dioxide to Methanol on MOF-Confined Metal Nanoparticles: A Review. [Link]
National Center for Biotechnology Information. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. [Link]
PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
PubMed. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]
MDPI. (2022). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. [Link]
MDPI. (2022). Synthesis and Catalytic Activity of Cu-Co/CeO 2 Catalysts in the Hydrogenation of Furfural to Pentanediols. [Link]
RSC Publishing. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. [Link]
ACS Publications. (2013). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. [Link]
The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]
Synthesis of 4-Methyl-1H-imidazole-2-carbonitrile: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-Methyl-1H-imidazole-2-carbonitrile, a valuable building block in medicinal chemistry and drug development. This document is intend...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-Methyl-1H-imidazole-2-carbonitrile, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is presented with in-depth explanations of the underlying chemical principles and procedural choices, ensuring both reproducibility and a thorough understanding of the synthesis.
Introduction: The Significance of 4-Methyl-1H-imidazole-2-carbonitrile
The imidazole moiety is a cornerstone in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The introduction of a methyl group at the 4-position and a nitrile group at the 2-position of the imidazole ring, as in 4-Methyl-1H-imidazole-2-carbonitrile, offers specific steric and electronic features that can be exploited for modulating the pharmacological activity of lead compounds. This particular derivative serves as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.
Synthetic Strategy: A Diaminomalenonitrile-Based Approach
The synthesis of 4-Methyl-1H-imidazole-2-carbonitrile can be efficiently achieved through a multi-step sequence starting from the readily available and versatile precursor, diaminomaleonitrile (DAMN).[1][2] This strategy involves the formation of an amidine intermediate, followed by cyclization to construct the imidazole ring.
Materials and Methods
Reagents and Solvents
Ensure all reagents are of high purity (≥98%) and solvents are anhydrous unless otherwise specified.
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
NMR spectrometer (e.g., 400 MHz)
FT-IR spectrometer
Mass spectrometer (e.g., ESI-MS)
Melting point apparatus
Experimental Protocol
The synthesis is performed in two main stages: the formation of the N-(2,2-dicyano-1-methylvinyl)acetamidine intermediate and its subsequent cyclization to the target imidazole.
Stage 1: Synthesis of N-(2,2-dicyano-1-methylvinyl)acetamidine
This step involves the reaction of diaminomaleonitrile with triethyl orthoacetate to form an ethoxyimidate intermediate, which is then converted to the corresponding acetamidine.
Procedure:
In a 250 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diaminomaleonitrile (10.8 g, 100 mmol) in triethyl orthoacetate (32.4 g, 200 mmol).
Heat the reaction mixture to reflux (approximately 140-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., 50% ethyl acetate in hexanes).
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess triethyl orthoacetate under reduced pressure using a rotary evaporator. The resulting crude product, an ethoxyimidate, is a viscous oil or a semi-solid and is used in the next step without further purification.
Dissolve the crude ethoxyimidate in anhydrous methanol (100 mL).
In a separate flask, prepare a solution of ammonium chloride (10.7 g, 200 mmol) in anhydrous methanol (100 mL).
Add the methanolic solution of ammonium chloride to the solution of the crude ethoxyimidate.
Stir the reaction mixture at room temperature for 12-18 hours.
Remove the solvent under reduced pressure. The residue contains the crude N-(2,2-dicyano-1-methylvinyl)acetamidine.
Stage 2: Cyclization to 4-Methyl-1H-imidazole-2-carbonitrile
The acetamidine intermediate undergoes a base-mediated intramolecular cyclization to form the desired imidazole ring.
Procedure:
To the crude N-(2,2-dicyano-1-methylvinyl)acetamidine, add a 2 M aqueous solution of sodium hydroxide (150 mL).
Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours. The cyclization reaction is typically accompanied by a color change. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and then in an ice bath.
Neutralize the reaction mixture carefully with a concentrated hydrochloric acid solution to pH 7-8.
Extract the aqueous layer with dichloromethane (3 x 100 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Methyl-1H-imidazole-2-carbonitrile.
Purification
The crude product is purified by column chromatography on silica gel.[4]
Procedure:
Prepare a silica gel column using a slurry of silica gel in a mixture of ethyl acetate and hexanes (e.g., 30:70).
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
Collect the fractions containing the desired product (monitor by TLC).
Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Methyl-1H-imidazole-2-carbonitrile as a solid.
Characterization
The identity and purity of the synthesized 4-Methyl-1H-imidazole-2-carbonitrile should be confirmed by standard analytical techniques.[5]
¹H NMR (400 MHz, DMSO-d₆): Expected signals for the methyl protons and the imidazole ring proton.
¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the methyl carbon, the imidazole ring carbons, and the nitrile carbon.
FT-IR (KBr, cm⁻¹): Characteristic absorption bands for the N-H stretch of the imidazole, the C≡N stretch of the nitrile, and C=N and C=C stretches of the imidazole ring.
Mass Spectrometry (ESI-MS): Calculation of m/z for [M+H]⁺.
Melting Point: Determination of the melting point range.
Safety Precautions
Diaminomaleonitrile (DAMN): Highly toxic if swallowed, in contact with skin, or if inhaled.[3] It is also a skin and eye irritant. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Triethyl orthoacetate: Flammable liquid and vapor. Causes skin and eye irritation. Use in a well-ventilated area.
Sodium hydroxide and Hydrochloric acid: Corrosive. Handle with appropriate PPE.
Organic Solvents: Dichloromethane, methanol, ethyl acetate, and hexanes are flammable and/or toxic. Handle in a fume hood.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-Methyl-1H-imidazole-2-carbonitrile.
Mechanistic Insights
The cyclization of the N-(2,2-dicyano-1-methylvinyl)acetamidine intermediate is a key step in this synthesis. The reaction proceeds via a base-catalyzed intramolecular nucleophilic attack of the amidine nitrogen onto one of the nitrile groups, followed by tautomerization to form the aromatic imidazole ring.
Caption: Simplified reaction mechanism for the cyclization step.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 4-Methyl-1H-imidazole-2-carbonitrile. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided mechanistic insights and detailed characterization guidelines further support the successful execution and validation of this synthesis.
References
Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(7), o1704–o1706. [Link]
U.S. Patent No. 3,806,517. (1974).
(PDF) Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
Lima, F. P. de, et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22534–22543. [Link]
PubChem. (n.d.). 1H-imidazole-4-carbonitrile. Retrieved January 26, 2026, from [Link]
Application Notes & Protocols: 4-Methyl-1H-imidazole-2-carbonitrile as a Versatile Synthon for Novel Agrochemicals
Abstract The imidazole scaffold is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and diverse biological activity. This document provides an in-depth technical guide on the a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The imidazole scaffold is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and diverse biological activity. This document provides an in-depth technical guide on the application of 4-Methyl-1H-imidazole-2-carbonitrile as a strategic building block in the synthesis of potential next-generation fungicides. We will explore its role as a precursor to key intermediates, drawing parallels to the synthetic pathways of commercially successful fungicides like Cyazofamid. A detailed, field-proven protocol for the regioselective chlorination of the imidazole core—a critical step in enhancing biological efficacy—is provided, complete with scientific rationale, expected outcomes, and characterization data. This guide is intended for researchers and synthetic chemists in the agrochemical industry, offering a validated starting point for the discovery of novel crop protection agents.
Introduction: The Prominence of Imidazole-Based Fungicides
The global demand for high-yield, sustainable agriculture necessitates the continuous development of effective and environmentally benign crop protection agents. Among the various heterocyclic scaffolds utilized in agrochemical design, the imidazole ring is of particular significance. Its presence in a molecule can confer enhanced binding affinity to target enzymes and improve pharmacokinetic properties.
A prime example of a successful imidazole-based agrochemical is Cyazofamid , a highly specific fungicide that effectively controls oomycete plant pathogens such as Phytophthora infestans (late blight)[1][2]. The core structure of Cyazofamid features a 2-cyano-imidazole moiety, which is crucial for its fungicidal activity. The synthesis of Cyazofamid and related compounds often relies on the construction and subsequent functionalization of such imidazole intermediates[1][3][4][5]. 4-Methyl-1H-imidazole-2-carbonitrile represents a readily accessible and highly versatile starting material for the synthesis of novel analogues in this chemical class, offering a unique substitution pattern for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway for Agrochemical Intermediates
While 4-Methyl-1H-imidazole-2-carbonitrile is not a direct precursor in the documented synthesis of Cyazofamid, its structure is primed for modification to generate valuable intermediates for novel fungicide discovery programs. The presence of the methyl group at the 4-position and the cyano group at the 2-position provides a distinct electronic and steric profile. A key transformation in the synthesis of many imidazole-based fungicides is the introduction of a halogen atom, typically chlorine, at the 5-position of the imidazole ring. This modification is known to significantly impact the biological activity of the final compound.
Herein, we propose a strategic two-step pathway to a key chlorinated intermediate, which can then be further elaborated. The overall workflow is depicted below:
Figure 1: Proposed workflow for the synthesis of novel fungicide candidates from 4-Methyl-1H-imidazole-2-carbonitrile.
This guide will focus on the critical chlorination step, providing a detailed protocol for the synthesis of 5-Chloro-4-methyl-1H-imidazole-2-carbonitrile.
Experimental Protocol: Synthesis of 5-Chloro-4-methyl-1H-imidazole-2-carbonitrile
This protocol details the regioselective chlorination of 4-Methyl-1H-imidazole-2-carbonitrile using N-Chlorosuccinimide (NCS). NCS is a mild and effective electrophilic chlorinating agent for electron-rich heterocyclic systems.
3.1. Materials and Reagents
Reagent
Grade
Supplier
4-Methyl-1H-imidazole-2-carbonitrile
≥98%
Commercial
N-Chlorosuccinimide (NCS)
≥98%
Commercial
Acetonitrile (CH₃CN)
Anhydrous, ≥99.8%
Commercial
Dichloromethane (DCM)
ACS Grade
Commercial
Saturated Sodium Bicarbonate (NaHCO₃)
ACS Grade
Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)
ACS Grade
Commercial
Celite®
---
Commercial
3.2. Equipment
Three-neck round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Reflux condenser
Inert atmosphere setup (Nitrogen or Argon)
Thermometer
Addition funnel
Rotary evaporator
Standard laboratory glassware
3.3. Step-by-Step Procedure
Reaction Setup:
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-Methyl-1H-imidazole-2-carbonitrile (5.0 g, 46.7 mmol).
Add anhydrous acetonitrile (100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
Chlorination:
In a separate beaker, dissolve N-Chlorosuccinimide (NCS) (6.8 g, 51.4 mmol, 1.1 equivalents) in anhydrous acetonitrile (50 mL).
Transfer the NCS solution to an addition funnel and add it dropwise to the stirred solution of the imidazole derivative over 30 minutes at room temperature.
Rationale: A slight excess of NCS ensures complete consumption of the starting material. The reaction is typically exothermic, and slow addition helps to control the reaction temperature. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
Reaction Monitoring and Completion:
After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is complete when the starting material spot is no longer visible.
Work-up and Isolation:
Cool the reaction mixture to room temperature.
Remove the acetonitrile under reduced pressure using a rotary evaporator.
Dissolve the resulting residue in dichloromethane (150 mL).
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
Rationale: The bicarbonate wash neutralizes any acidic byproducts.
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford 5-Chloro-4-methyl-1H-imidazole-2-carbonitrile as a white to off-white solid.
Further Synthetic Utility: Towards Novel Fungicides
The synthesized 5-Chloro-4-methyl-1H-imidazole-2-carbonitrile is a valuable intermediate for creating a library of novel agrochemicals. Drawing inspiration from the structure of Cyazofamid, a subsequent key reaction would be the N-sulfamoylation of the imidazole ring.
Figure 2: N-Sulfamoylation of the chlorinated intermediate.
This reaction typically involves deprotonation of the imidazole nitrogen with a suitable base, followed by quenching with an electrophile like N,N-dimethylsulfamoyl chloride[6][7]. The resulting N-sulfamoylated product would be a close structural analogue of Cyazofamid, and a prime candidate for fungicidal activity screening. The variation in the substitution pattern (methyl group at C4 instead of a p-tolyl group at C5) could lead to a modified spectrum of activity or improved properties.
A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole. CN107417622B.
Yang WC, et al. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorg Med Chem Lett. 2012;22(3):1455-1458. [Link]
Process for the preparation of 2-cyanoimidazole compounds. US10968182B2.
Application Notes and Protocols: Strategic Derivatization of 4-Methyl-1H-imidazole-2-carbonitrile for Biological Screening
Introduction: The Strategic Value of the 4-Methyl-1H-imidazole-2-carbonitrile Scaffold In the landscape of medicinal chemistry, the imidazole ring is a privileged scaffold, forming the core of numerous biologically activ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 4-Methyl-1H-imidazole-2-carbonitrile Scaffold
In the landscape of medicinal chemistry, the imidazole ring is a privileged scaffold, forming the core of numerous biologically active compounds due to its unique electronic properties and ability to engage in various biological interactions.[1] The strategic placement of functional groups on this heterocyclic core allows for the fine-tuning of pharmacological properties. 4-Methyl-1H-imidazole-2-carbonitrile, in particular, represents a versatile starting material for the synthesis of novel compound libraries for biological screening.[2] Its structure is endowed with three key reactive sites amenable to derivatization: the imidazole nitrogen (N1), the nitrile group at C2, and the potential for C-H activation or halogenation at the C5 position, paving the way for cross-coupling reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4-Methyl-1H-imidazole-2-carbonitrile. We will delve into detailed, field-proven protocols for N-alkylation, nitrile group transformation into a tetrazole bioisostere, and C-H functionalization via Suzuki coupling. Furthermore, we will outline standardized protocols for the preliminary biological screening of the synthesized derivatives, with a focus on anticancer and antimicrobial assays.
Chemical Reactivity and Derivatization Strategies
The chemical reactivity of 4-Methyl-1H-imidazole-2-carbonitrile is dictated by the interplay of its functional groups. The imidazole ring is aromatic and can undergo electrophilic substitution, although the electron-withdrawing nature of the nitrile group at C2 deactivates the ring to some extent. The N1-H is acidic and readily deprotonated to form the imidazolate anion, a potent nucleophile for alkylation and arylation reactions. The nitrile group is a versatile functional handle that can be transformed into other key moieties, such as tetrazoles, which are well-established carboxylic acid bioisosteres in drug design.[3]
Our derivatization strategy will focus on three primary transformations to maximize structural diversity from this single starting material.
Figure 1: Derivatization strategies for 4-Methyl-1H-imidazole-2-carbonitrile.
Experimental Protocols: Synthesis of Derivatives
Protocol 1: N-Alkylation of 4-Methyl-1H-imidazole-2-carbonitrile
N-alkylation is a fundamental strategy to introduce diverse substituents, modulating the lipophilicity and steric bulk of the molecule. The choice of base and solvent is critical for achieving high yields.[4]
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole nitrogen, leading to a highly nucleophilic imidazolate anion that readily reacts with various alkylating agents. Anhydrous DMF is an excellent polar aprotic solvent for this reaction, solubilizing the imidazolate salt and promoting the SN2 reaction.
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-Methyl-1H-imidazole-2-carbonitrile (1.0 eq).
Add anhydrous DMF to dissolve the starting material.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Entry
Alkylating Agent (R-X)
Base
Solvent
Time (h)
Yield (%)
1
Benzyl bromide
NaH
DMF
12
~85
2
Ethyl iodide
K₂CO₃
Acetonitrile
24
~70
3
4-Nitrobenzyl bromide
NaH
DMF
18
~80
Table 1: Representative N-alkylation reaction conditions and expected yields.
Protocol 2: Conversion of the Nitrile to a 5-Substituted Tetrazole
The conversion of a nitrile to a tetrazole is a valuable bioisosteric replacement for a carboxylic acid, often improving metabolic stability and cell permeability.[3] The use of a Lewis acid catalyst accelerates the [3+2] cycloaddition of the azide to the nitrile.[5]
Rationale: Zinc bromide acts as a Lewis acid, coordinating to the nitrogen of the nitrile group and activating it towards nucleophilic attack by the azide anion.[5] Refluxing in water provides a green and efficient reaction medium.
To a round-bottom flask, add the N-alkylated 4-Methyl-1H-imidazole-2-carbonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).[6]
Add water and reflux the mixture for 24-48 hours with vigorous stirring. Monitor the reaction by TLC.
After cooling to room temperature, acidify the reaction mixture to pH 2-3 with 1M HCl.
A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or flash column chromatography.
Figure 2: Reaction mechanism for tetrazole formation.
Protocol 3: C5-Arylation via Suzuki-Miyaura Cross-Coupling
To introduce further diversity, the C5 position of the imidazole ring can be functionalized. This typically requires a two-step process: halogenation of the C5 position followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7]
Step 1: C5-Bromination
Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings. Acetonitrile is a suitable solvent for this reaction.
Dissolve the N-alkylated imidazole (1.0 eq) in acetonitrile.
Add NBS (1.05 eq) portion-wise at room temperature.
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Purify by flash column chromatography to obtain the C5-bromo derivative.
Step 2: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki coupling is a robust method for forming C-C bonds.[8] A palladium catalyst, a phosphine ligand, and a base are essential for the catalytic cycle. The choice of these components can significantly impact the reaction outcome.[9]
In a reaction vessel, combine the C5-bromoimidazole (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 eq).
Evacuate and backfill the vessel with an inert gas (3 cycles).
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Entry
Arylboronic Acid
Catalyst System
Base
Solvent
Yield (%)
1
Phenylboronic acid
Pd(OAc)₂/SPhos
K₃PO₄
Dioxane/H₂O
~75
2
4-Methoxyphenylboronic acid
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
~68
3
3-Pyridylboronic acid
Pd(OAc)₂/SPhos
K₃PO₄
Dioxane/H₂O
~60
Table 2: Representative Suzuki-Miyaura coupling conditions and expected yields.
Biological Screening Protocols
The synthesized library of 4-Methyl-1H-imidazole-2-carbonitrile derivatives can be subjected to a variety of biological assays to identify potential therapeutic leads. Given the prevalence of imidazole-containing compounds in oncology and infectious disease research, initial screening should focus on anticancer and antimicrobial activities.[10][11]
Protocol 4: In Vitro Anticancer Screening - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: This assay is a rapid and sensitive method for the initial high-throughput screening of potential anticancer agents. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
Human cancer cell lines (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Trypsin-EDTA
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Procedure:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
Incubate the plate for 48-72 hours.
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Figure 3: Workflow for the MTT anticancer screening assay.
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Rationale: This method provides a quantitative measure of the antimicrobial activity of the synthesized compounds against a panel of pathogenic bacteria and fungi, allowing for direct comparison of their potency.
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
96-well microtiter plates
Synthesized compounds and control antibiotics (e.g., ciprofloxacin, fluconazole)
Procedure:
Prepare a bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
Prepare two-fold serial dilutions of the test compounds and control antibiotics in the appropriate broth in a 96-well plate.
Inoculate each well with the standardized microbial suspension.
Include a growth control (no compound) and a sterility control (no inoculum).
Incubate the plates at 35-37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
4-Methyl-1H-imidazole-2-carbonitrile is a highly valuable and versatile starting material for the generation of diverse chemical libraries for biological screening. The protocols outlined in this application note provide a robust framework for the synthesis of N-alkylated, tetrazole-containing, and C5-arylated imidazole derivatives. The subsequent biological screening protocols offer a clear path for the initial assessment of the anticancer and antimicrobial potential of these novel compounds. Through systematic derivatization and screening, researchers can unlock the therapeutic potential hidden within the imidazole scaffold.
References
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Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Tetrazoles via Multicomponent Reactions. Journal of the American Chemical Society, 133(12), 4465–4475. [Link]
Amant, H. L., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(1), 59-64. [Link]
Khalaj, A., et al. (2011). Discovery of a novel nitroimidazolyl-oxazolidinone hybrid with potent anti Gram-positive activity: Synthesis and antibacterial evaluation. European Journal of Medicinal Chemistry, 46(1), 65-70. [Link]
MySkinRecipes. (n.d.). 4-Methyl-1H-imidazole-2-carbonitrile. Retrieved from [Link]
Mazhukin, D. G., et al. (2018). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. RSC Advances, 8(46), 26231–26238. [Link]
Ten, Y., et al. (2018). The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with substituted arylboronic acids and the synthesis of biphenyl derivatives of hybrid phenoxyl-nitroxide. ResearchGate. [Link]
Sahu, D. P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
Al-Fahad, A. J., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]
Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 153-207. [Link]
Gabov, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. [Link]
Adisseo. (2021). Process for the preparation of 2-cyanoimidazole compounds. Justia Patents. [Link]
Merck & Co., Inc. (1978). Method for preparing 4-hydroxymethyl imidazoles.
Kantheti, S. (2014). What are the reaction conditions to synthesize Tetrazole ring by reacting organic azide and acetonitrile? ResearchGate. [Link]
Mazhukin, D. G., et al. (2018). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. RSC Publishing. [Link]
Black, D. StC. (1977). N-Alkylation of imidazoles. University of Otago. [Link]
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CN103936678A. (2014). Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
Sharma, S., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. RASĀYAN Journal of Chemistry, 2(4), 807-810. [Link]
Chen, P., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][12] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120. [Link]
de la Torre, A. F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]
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Wang, G. F., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1364-1367. [Link]
Thomas, K. D., et al. (2016). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 12, 2568–2575. [Link]
German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(19), 6296. [Link]
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CN110776464A. (2020). N1 site alkylation method for imidazole compounds.
Chen, P., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][12] phenanthroline derivative for the treatment of colorectal cancer. ResearchGate. [Link]
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Application Note & Protocol: Strategic N-Alkylation of 4-Methyl-1H-imidazole-2-carbonitrile for Drug Discovery Scaffolds
Abstract This technical guide provides a comprehensive protocol for the N-alkylation of 4-methyl-1H-imidazole-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The N-alky...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive protocol for the N-alkylation of 4-methyl-1H-imidazole-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The N-alkylation of unsymmetrically substituted imidazoles often presents a significant challenge regarding regioselectivity. This document outlines a robust and reproducible methodology, delving into the critical parameters that govern the reaction's outcome. We will explore the interplay of bases, solvents, and alkylating agents, explaining the causality behind experimental choices to ensure predictable and high-yielding synthesis of the desired N-1 or N-3 alkylated regioisomers. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel imidazole-based compounds with therapeutic potential.
Introduction: The Significance of N-Alkylated Imidazoles
The imidazole nucleus is a privileged scaffold in pharmaceutical sciences, appearing in a wide array of approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a crucial pharmacophore. N-alkylation of the imidazole ring is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. The specific regioisomer of the N-alkylated product can have a profound impact on its biological activity.
4-Methyl-1H-imidazole-2-carbonitrile is a particularly interesting starting material due to the presence of three key functional groups: the imidazole core, a methyl group at the 4-position, and a cyano group at the 2-position. The N-alkylation of this substrate can lead to two possible regioisomers: 1-alkyl-4-methyl-1H-imidazole-2-carbonitrile and 1-alkyl-5-methyl-1H-imidazole-2-carbonitrile (via alkylation at the N-3 position of the tautomer). The electronic and steric effects of the substituents will play a crucial role in determining the regiochemical outcome of the reaction.[2] This guide will provide a detailed protocol for performing this reaction and for the characterization of the resulting products.
Reaction Mechanism and Regioselectivity
The N-alkylation of an unsymmetrical imidazole like 4-methyl-1H-imidazole-2-carbonitrile proceeds via a nucleophilic substitution reaction. The imidazole first needs to be deprotonated by a base to form the more nucleophilic imidazolate anion. This anion then attacks the electrophilic alkylating agent to form the N-alkylated product.
The regioselectivity of the reaction is influenced by a combination of steric and electronic factors.[2] The 4-methyl group exerts a steric hindrance, which may disfavor alkylation at the adjacent N-3 position. Conversely, the electron-withdrawing cyano group at the 2-position will influence the electron density at both nitrogen atoms. Generally, electron-withdrawing groups on the imidazole ring can influence the position of alkylation.[2]
The choice of base and solvent is also critical. A strong, non-nucleophilic base is required to efficiently deprotonate the imidazole without competing in the alkylation reaction. The solvent can influence the solubility of the reagents and the reactivity of the nucleophile. Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used.[3][4]
Experimental Protocol: N-Alkylation of 4-Methyl-1H-imidazole-2-carbonitrile
This protocol provides a general method for the N-alkylation of 4-methyl-1H-imidazole-2-carbonitrile using an alkyl halide as the alkylating agent and potassium carbonate as the base in acetonitrile.
3.1. Materials and Reagents
4-Methyl-1H-imidazole-2-carbonitrile
Alkyl halide (e.g., iodomethane, benzyl bromide)
Potassium carbonate (K₂CO₃), anhydrous
Acetonitrile (CH₃CN), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Silica gel for column chromatography
3.2. Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Standard laboratory glassware for workup and purification
Rotary evaporator
Thin-layer chromatography (TLC) plates and developing chamber
3.3. Step-by-Step Procedure
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-methyl-1H-imidazole-2-carbonitrile (1.0 eq).
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile to the flask.
Stirring: Stir the suspension at room temperature for 15-30 minutes.
Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the stirred suspension.
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60 °C or reflux) and monitor the progress of the reaction by TLC.[3][4]
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).
3.4. Characterization
The structure and regiochemistry of the purified product(s) should be confirmed by spectroscopic methods:
¹H and ¹³C NMR: To determine the chemical structure and identify the position of the alkyl group. 2D NMR techniques like NOESY can be particularly useful for confirming the regiochemistry by observing through-space correlations between the protons of the alkyl group and the protons on the imidazole ring.[5]
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) stretch.[6]
Application Notes and Protocols: 4-Methyl-1H-imidazole-2-carbonitrile as a Versatile Building Block for Novel Materials
Introduction: Unlocking New Frontiers in Materials Science with a Multifunctional Imidazole Derivative In the dynamic field of materials science, the quest for novel molecular building blocks with tailored functionalitie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking New Frontiers in Materials Science with a Multifunctional Imidazole Derivative
In the dynamic field of materials science, the quest for novel molecular building blocks with tailored functionalities is paramount. 4-Methyl-1H-imidazole-2-carbonitrile emerges as a compelling candidate, offering a unique combination of a coordinating imidazole ring and a reactive nitrile group. This bifunctionality paves the way for its application in the design and synthesis of advanced materials, including metal-organic frameworks (MOFs), coordination polymers, and functionalized porous materials. This guide provides an in-depth exploration of the potential of 4-Methyl-1H-imidazole-2-carbonitrile, complete with detailed protocols for its utilization in the development of these innovative materials. While this molecule is a promising yet relatively unexplored building block, the protocols herein are built upon established principles of coordination chemistry and materials synthesis, providing a solid foundation for pioneering research.
The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a well-established coordinating ligand in the construction of a diverse array of metal-organic materials.[1] The nitrogen atoms can act as Lewis bases, readily forming coordination bonds with a variety of metal ions. The methyl group at the 4-position can introduce steric effects and modify the electronic properties of the imidazole ring, influencing the resulting material's structure and properties.
Simultaneously, the nitrile group (-C≡N) at the 2-position offers a rich chemistry for further functionalization. The nitrile can participate in a range of organic transformations, making it an ideal handle for the post-synthetic modification of materials.[2] This dual functionality allows for a two-pronged approach to material design: initial construction of a framework via metal-imidazole coordination, followed by targeted functionalization through reactions of the pendant nitrile groups.
This document will detail the synthesis of the precursor, its physicochemical properties, and provide exemplary protocols for its application in the synthesis of novel materials. We will delve into the rationale behind the proposed experimental designs and outline the necessary characterization techniques to validate the successful synthesis and properties of the resulting materials.
Physicochemical Properties and Handling
A thorough understanding of the properties of 4-Methyl-1H-imidazole-2-carbonitrile is crucial for its effective use in materials synthesis.
Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 4-Methyl-1H-imidazole-2-carbonitrile. Work should be conducted in a well-ventilated fume hood.
Synthesis of 4-Methyl-1H-imidazole-2-carbonitrile
While commercially available, understanding the synthesis of 4-Methyl-1H-imidazole-2-carbonitrile provides valuable insights into its chemistry. A common synthetic route involves the reaction of an appropriate precursor with a cyanating agent. For instance, a plausible method is the cyanation of a 1-substituted-4-methyl-1H-imidazole derivative.[4]
Application in the Synthesis of Metal-Organic Frameworks (MOFs)
The bifunctional nature of 4-Methyl-1H-imidazole-2-carbonitrile makes it an excellent candidate for the construction of functional MOFs. The imidazole nitrogen can coordinate to metal ions to form the framework, while the nitrile group can be oriented towards the pores, offering sites for post-synthetic modification or for direct interaction with guest molecules.
Protocol 1: Solvothermal Synthesis of a Hypothetical Zinc-based MOF (Zn-MICN)
This protocol describes a general procedure for the solvothermal synthesis of a zinc-based MOF using 4-Methyl-1H-imidazole-2-carbonitrile as the organic linker.
Rationale: Solvothermal synthesis is a widely used method for the preparation of MOFs, as the elevated temperature and pressure can facilitate the crystallization of the desired framework.[5] Zinc (II) is chosen as the metal precursor due to its versatile coordination chemistry and its common use in the synthesis of robust imidazolate-based MOFs (e.g., ZIFs). Dimethylformamide (DMF) is a common solvent for solvothermal MOF synthesis due to its high boiling point and its ability to dissolve a wide range of precursors.
Materials:
4-Methyl-1H-imidazole-2-carbonitrile
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
N,N-Dimethylformamide (DMF)
Methanol
Chloroform
Equipment:
Teflon-lined stainless-steel autoclave (20 mL)
Oven
Centrifuge
Schlenk line or vacuum oven
Procedure:
In a 20 mL glass vial, dissolve 21.4 mg (0.2 mmol) of 4-Methyl-1H-imidazole-2-carbonitrile and 29.7 mg (0.1 mmol) of Zinc nitrate hexahydrate in 10 mL of DMF.
Sonicate the mixture for 5 minutes to ensure complete dissolution.
Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave.
Seal the autoclave and place it in a preheated oven at 100 °C for 48 hours.
After 48 hours, allow the autoclave to cool to room temperature naturally.
Collect the resulting crystalline product by centrifugation.
Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials.
Activate the sample by immersing it in chloroform for 24 hours, followed by heating under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.
Characterization:
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the incorporation of the 4-Methyl-1H-imidazole-2-carbonitrile linker into the framework by observing the characteristic vibrational bands of the imidazole ring and the nitrile group.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.
Workflow for the solvothermal synthesis of a hypothetical Zn-MICN MOF.
Application in the Synthesis of Coordination Polymers
Coordination polymers are another class of materials where 4-Methyl-1H-imidazole-2-carbonitrile can be a valuable building block. The coordination versatility of the imidazole ring can lead to the formation of 1D, 2D, or 3D coordination polymers with interesting magnetic, optical, or catalytic properties.[6]
Protocol 2: Synthesis of a Hypothetical Copper (II) Coordination Polymer
This protocol outlines a method for the synthesis of a copper (II) coordination polymer.
Rationale: Copper (II) ions are known to form a wide variety of coordination polymers with imidazole-based ligands. The choice of counter-ion (in this case, acetate) can also influence the final structure. This synthesis is performed at room temperature, which is a less energy-intensive alternative to solvothermal methods.
Materials:
4-Methyl-1H-imidazole-2-carbonitrile
Copper (II) acetate monohydrate (Cu(OAc)₂·H₂O)
Methanol
Equipment:
Magnetic stirrer
Crystallization dish
Procedure:
In a 50 mL beaker, dissolve 20.0 mg (0.1 mmol) of Copper (II) acetate monohydrate in 20 mL of methanol.
In a separate beaker, dissolve 21.4 mg (0.2 mmol) of 4-Methyl-1H-imidazole-2-carbonitrile in 10 mL of methanol.
Slowly add the ligand solution to the copper (II) acetate solution while stirring.
Cover the resulting solution with a watch glass and allow it to stand at room temperature.
Slow evaporation of the solvent over several days should yield crystals of the coordination polymer.
Collect the crystals by filtration and wash them with a small amount of cold methanol.
Air-dry the crystals.
Characterization:
Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the copper (II) ions.
Elemental Analysis: To confirm the empirical formula of the coordination polymer.
Magnetic Susceptibility Measurements: To investigate the magnetic properties of the material, which can be influenced by the arrangement of the copper (II) centers.
Post-Synthetic Modification via the Nitrile Group
A key advantage of using 4-Methyl-1H-imidazole-2-carbonitrile is the potential for post-synthetic modification (PSM) of the resulting materials through the nitrile group. PSM allows for the introduction of new functionalities into a pre-existing framework without altering its overall structure.[7]
Protocol 3: Post-Synthetic Modification of Zn-MICN via Nitrile Reduction
This protocol describes the reduction of the nitrile groups in the hypothetical Zn-MICN MOF to primary amines.
Rationale: The conversion of nitrile groups to amines introduces basic sites into the MOF, which can enhance its catalytic activity for certain reactions or improve its affinity for acidic gases like CO₂. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.
Materials:
Activated Zn-MICN MOF (from Protocol 1)
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Deionized water
1 M Sodium hydroxide solution
Equipment:
Schlenk flask
Magnetic stirrer
Cannula
Centrifuge
Procedure:
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend 100 mg of activated Zn-MICN MOF in 20 mL of anhydrous THF.
In a separate flask, prepare a solution of 50 mg of LiAlH₄ in 10 mL of anhydrous THF.
Slowly add the LiAlH₄ solution to the MOF suspension at 0 °C using a cannula.
Allow the reaction mixture to stir at room temperature for 24 hours.
Carefully quench the reaction by the dropwise addition of deionized water, followed by 1 M sodium hydroxide solution.
Collect the modified MOF by centrifugation.
Wash the product thoroughly with water and then with methanol.
Dry the modified MOF under vacuum.
Characterization:
FTIR Spectroscopy: To confirm the disappearance of the nitrile stretching band (around 2230 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹), indicating the successful reduction to amines.
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen in the amine state.
PXRD: To verify that the crystalline structure of the MOF is retained after the modification.
Workflow for the post-synthetic modification of Zn-MICN.
Conclusion and Future Outlook
4-Methyl-1H-imidazole-2-carbonitrile stands as a promising and versatile building block for the creation of novel functional materials. Its unique combination of a coordinating imidazole ring and a reactive nitrile group offers a powerful platform for the rational design of metal-organic frameworks, coordination polymers, and other advanced materials with tailored properties. The protocols outlined in this guide, while based on established chemical principles, provide a solid starting point for researchers to explore the full potential of this exciting molecule. Future research could focus on exploring a wider range of metal ions, investigating the catalytic and sensing applications of the resulting materials, and developing new post-synthetic modification strategies to further enhance their functionality. The exploration of this and similar bifunctional linkers will undoubtedly continue to push the boundaries of materials science and open doors to new and innovative applications.
References
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Catalytic Frontiers: Application Notes for Metal Complexes of 4-Methyl-1H-imidazole-2-carbonitrile
Foreword: Charting Unexplored Catalytic Landscapes To the esteemed researchers, scientists, and professionals in drug development, this document serves as a specialized guide into the prospective catalytic applications o...
To the esteemed researchers, scientists, and professionals in drug development, this document serves as a specialized guide into the prospective catalytic applications of metal complexes featuring the 4-Methyl-1H-imidazole-2-carbonitrile ligand. It is crucial to acknowledge at the outset that this specific ligand remains a frontier molecule with limited direct reports of its catalytic activity in peer-reviewed literature. Therefore, this guide adopts a forward-looking, expert-driven approach. By synthesizing data from analogous imidazole-based catalytic systems, we will construct a robust framework of high-potential applications, complete with detailed, actionable protocols. This document is designed not as a historical review, but as a launchpad for innovation, empowering you to pioneer the exploration of this promising ligand in catalysis.
Our narrative is built on the foundational principles of coordination chemistry and proven catalytic mechanisms. We will extrapolate from well-documented metal complexes of related imidazole derivatives to propose and detail methodologies for two of the most impactful areas of chemical synthesis: oxidation reactions and palladium-catalyzed cross-coupling reactions . The protocols herein are presented as self-validating systems, grounded in established chemical principles, to serve as a rigorous starting point for your investigations.
The Ligand: 4-Methyl-1H-imidazole-2-carbonitrile – A Profile
The 4-Methyl-1H-imidazole-2-carbonitrile ligand is a fascinating heterocyclic building block. Its structure combines the foundational imidazole ring—a staple in coordination chemistry and biological systems—with two key functional groups that dictate its potential coordination behavior and electronic properties.
The Imidazole Core: The five-membered aromatic ring with two nitrogen atoms provides versatile coordination sites.[1]
The 4-Methyl Group: This electron-donating group subtly modifies the electron density of the imidazole ring, potentially influencing the stability and reactivity of its metal complexes.
The 2-Carbonitrile Group (-CN): This strongly electron-withdrawing group significantly impacts the ligand's electronic profile. The nitrile functionality can also offer an additional, albeit weaker, coordination site or participate in non-covalent interactions within the crystal lattice of its complexes.[2]
This unique electronic push-pull arrangement suggests that metal complexes of this ligand could exhibit novel stability and reactivity profiles compared to simpler imidazoles.
Synthesis of Metal Complexes: A General Protocol
The synthesis of metal complexes with N-heterocyclic ligands like 4-Methyl-1H-imidazole-2-carbonitrile typically follows established coordination chemistry protocols. The nitrogen atom at the 3-position of the imidazole ring is the primary coordination site. Below is a general, adaptable protocol for the synthesis of a generic M(II) complex.
Protocol 2.1: Synthesis of a Dichloro-bis(ligand)metal(II) Complex
Objective: To synthesize a generic complex of the type [M(4-Me-2-CN-Im)₂Cl₂], where M = Co(II), Cu(II), or Zn(II).
Materials:
4-Methyl-1H-imidazole-2-carbonitrile
Metal(II) chloride salt (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
Methanol (anhydrous)
Diethyl ether (anhydrous)
Schlenk flask and line
Magnetic stirrer and stir bar
Procedure:
In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.2 mmol of 4-Methyl-1H-imidazole-2-carbonitrile in 20 mL of anhydrous methanol.
In a separate flask, dissolve 1.0 mmol of the metal(II) chloride salt in 10 mL of anhydrous methanol.
Slowly add the metal salt solution to the ligand solution dropwise with vigorous stirring at room temperature.
Observe for the formation of a precipitate. The reaction time may vary from 1 to 24 hours. Stir the mixture for a minimum of 4 hours.
If a precipitate forms, collect it by filtration through a Büchner funnel.
Wash the collected solid with a small amount of cold methanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL) to remove unreacted starting materials.
Dry the resulting solid under vacuum to yield the metal complex.
Characterize the complex using standard analytical techniques (FTIR, Elemental Analysis, UV-Vis). For diamagnetic complexes like Zn(II), ¹H and ¹³C NMR spectroscopy is also highly informative.[3]
Causality Behind Choices:
Methanol as Solvent: It is a polar solvent that effectively dissolves both the imidazole-based ligand and the metal salts.
Inert Atmosphere: While not always strictly necessary for late first-row transition metals, it is good practice to prevent unwanted oxidation of the metal center or ligand.
Ligand-to-Metal Ratio: A 2:1 molar ratio is used to favor the formation of a bis-ligand complex, a common stoichiometry.
Washing Steps: Washing with cold methanol removes soluble impurities without significantly dissolving the product, while the diethyl ether wash helps to dry the complex.
Proposed Catalytic Application I: Catalytic Oxidation of Alkenes
Metal complexes containing imidazole ligands have shown promise in catalyzing oxidation reactions.[4] The electronic properties of the 4-Methyl-1H-imidazole-2-carbonitrile ligand could modulate the redox potential of the metal center, making it a candidate for oxidation catalysis.
Conceptual Framework: Epoxidation of Styrene
We propose a system where a cobalt(II) complex of 4-Methyl-1H-imidazole-2-carbonitrile, [Co(4-Me-2-CN-Im)₂Cl₂], acts as a catalyst for the epoxidation of styrene using an oxygen source like tert-butyl hydroperoxide (TBHP).
Diagram 1: Proposed Workflow for Catalytic Oxidation
Caption: Experimental workflow for alkene oxidation.
Protocol 3.1: Catalytic Epoxidation of Styrene
Objective: To evaluate the catalytic activity of [Co(4-Me-2-CN-Im)₂Cl₂] in the epoxidation of styrene.
Materials:
[Co(4-Me-2-CN-Im)₂Cl₂] (synthesized as per Protocol 2.1)
Styrene
tert-Butyl hydroperoxide (TBHP), 70% solution in water
Acetonitrile (anhydrous)
Sodium sulfite (Na₂SO₃)
Ethyl acetate
Magnesium sulfate (anhydrous)
Round-bottom flask, condenser, heating mantle
Procedure:
To a 50 mL round-bottom flask, add the cobalt catalyst (0.02 mmol, 2 mol%).
Add styrene (1.0 mmol) and acetonitrile (10 mL).
Stir the mixture at room temperature until the catalyst dissolves.
Add TBHP (1.2 mmol) dropwise to the reaction mixture.
Heat the reaction to 70°C under a reflux condenser and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion (or after 24 hours), cool the mixture to room temperature.
Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite until a test with peroxide strips is negative.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Analyze the crude product by GC to determine conversion and selectivity. Purify by column chromatography if necessary.
The structural similarity of imidazoles to N-heterocyclic carbenes (NHCs), which are cornerstone ligands for palladium-catalyzed cross-coupling, suggests that imidazole-based complexes could be effective catalysts.[5][6] The nitrile group at the 2-position might further stabilize the palladium center.
Conceptual Framework: Coupling of Aryl Halides with Phenylboronic Acid
A palladium(II) complex, [Pd(4-Me-2-CN-Im)₂Cl₂], could serve as a pre-catalyst that, upon in-situ reduction to Pd(0), actively catalyzes the Suzuki-Miyaura reaction.
Application Notes and Protocols for High-Throughput Screening of 4-Methyl-1H-imidazole-2-carbonitrile and Other Novel Compounds Targeting the cGAS-STING Pathway
Introduction The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with infection and cellular damage.[1] Upon activation, the cGAS-STING pathway triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines to orchestrate an immune response.[2] While essential for host defense, aberrant activation of this pathway by self-DNA can lead to a variety of autoimmune and inflammatory diseases, including systemic lupus erythematosus (SLE) and Aicardi-Goutières Syndrome (AGS).[1][3] Consequently, the development of small molecule inhibitors targeting the cGAS-STING pathway has emerged as a promising therapeutic strategy.[4][5][6]
This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign designed to identify novel inhibitors of the STING pathway. As a case study, we will consider the hypothetical screening of a library of small molecules, including the novel scaffold 4-Methyl-1H-imidazole-2-carbonitrile. The imidazole core is a common motif in medicinal chemistry and has been explored in the development of inhibitors for various signaling pathways.[7][8] These guidelines are intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Application Note: High-Throughput Screening for Inhibitors of STING Signaling
Assay Principle
The primary HTS assay described here is a cell-based reporter assay that measures the activity of the STING pathway by quantifying the expression of a reporter gene under the control of an interferon-stimulated response element (ISRE). STING activation leads to the phosphorylation of TBK1, which in turn phosphorylates the transcription factor IRF3.[9] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and binds to ISRE sequences in the promoters of interferon-stimulated genes (ISGs), driving their transcription.[9]
In this assay, a human monocytic cell line (e.g., THP-1) engineered to stably express a secreted luciferase reporter gene under the control of an ISRE promoter is utilized. When STING is activated by an agonist, such as cyclic GMP-AMP (cGAMP), the secreted luciferase is produced and can be readily quantified in the cell culture supernatant. Small molecule inhibitors of the STING pathway will prevent this induction of luciferase expression.
Scientific Rationale for Assay Selection
A cell-based reporter assay offers several advantages for an initial HTS campaign:
Physiological Relevance: The assay measures a downstream event in the signaling cascade, providing a more physiologically relevant readout of pathway inhibition compared to a simple binding assay.
Robustness and Scalability: The use of a secreted reporter enzyme simplifies the assay workflow, as it does not require cell lysis. This format is highly amenable to automation and high-density plate formats (e.g., 384- or 1536-well plates), which are essential for screening large compound libraries.[10]
Identification of Diverse Inhibitor Classes: This assay can identify inhibitors that act at different points in the pathway, including direct STING antagonists, TBK1 inhibitors, or inhibitors of IRF3 activation. STING inhibitors can be broadly categorized into those that prevent its palmitoylation, those that competitively bind to the cGAMP pocket, and those that inhibit the downstream kinase TBK1.[11]
Experimental Workflow Overview
The HTS workflow is designed for efficiency and robustness, minimizing plate handling and ensuring high-quality data.
Figure 1: High-throughput screening workflow for the identification of STING inhibitors.
The cGAS-STING Signaling Pathway and Point of Inhibition
The diagram below illustrates the key steps in the cGAS-STING signaling pathway and highlights the points at which small molecule inhibitors, such as the hypothetical 4-Methyl-1H-imidazole-2-carbonitrile, could act to block the downstream inflammatory response.
Figure 2: The cGAS-STING signaling pathway and the targeted point of inhibition.
Luminometer: Plate reader capable of measuring luminescence.
Step-by-Step Methodology
1. Cell Seeding:
Culture THP-1-ISRE-Lucia™ cells according to the supplier's instructions.
On the day of the assay, harvest cells and perform a cell count.
Resuspend cells in fresh culture medium to a final concentration of 2.5 x 10^5 cells/mL.
Using a multi-channel pipette or automated dispenser, add 40 µL of the cell suspension to each well of the 384-well assay plates (10,000 cells/well).
Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator to allow cells to adhere and recover.
2. Compound Addition:
Prepare serial dilutions of the test compounds, 4-Methyl-1H-imidazole-2-carbonitrile, and the positive control (H-151) in 100% DMSO in a reagent plate. The final desired concentration range in the assay should be considered (e.g., from 100 µM to 1 nM).
Dilute the compounds 1:100 in culture medium.
Add 10 µL of the diluted compounds to the corresponding wells of the assay plates. The final DMSO concentration should not exceed 0.5%.
For negative control wells, add 10 µL of culture medium containing 0.5% DMSO.
For positive control wells, add 10 µL of the diluted H-151.
Gently mix the plates on a plate shaker for 1 minute.
Pre-incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.
3. STING Activation:
Prepare a 2x working solution of 2'3'-cGAMP in culture medium. The final concentration in the assay should be at the EC80 (the concentration that elicits 80% of the maximal response), which should be predetermined from a dose-response curve. A typical final concentration is around 10 µg/mL.
Add 10 µL of the 2x cGAMP solution to all wells except for the unstimulated control wells (which receive 10 µL of culture medium).
The final assay volume is 60 µL.
Gently mix the plates on a plate shaker for 1 minute.
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
4. Luminescence Measurement:
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
Allow the assay plates and the detection reagent to equilibrate to room temperature.
Transfer 10 µL of the cell culture supernatant from each well of the assay plates to a new 384-well white assay plate.
Add 50 µL of the QUANTI-Luc™ reagent to each well.
Incubate for 5 minutes at room temperature, protected from light.
Measure the luminescence using a plate luminometer.
Data Analysis and Interpretation
1. Calculation of Percentage Inhibition:
The percentage of inhibition for each test compound concentration is calculated as follows:
Where:
Luminescence_sample is the luminescence from wells with the test compound.
Luminescence_neg_ctrl is the average luminescence from the negative control wells (DMSO + cGAMP).
Luminescence_pos_ctrl is the average luminescence from the positive control wells (unstimulated cells with DMSO).
2. IC50 Determination:
For compounds that show dose-dependent inhibition ("hits"), the half-maximal inhibitory concentration (IC50) is determined by fitting the percentage inhibition data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).
3. Hit Confirmation and Triage:
Primary hits should be subjected to further analysis to confirm their activity and rule out artifacts. This includes:
Confirmation of IC50: Re-testing the compound in the primary assay to confirm the IC50 value.
Cytotoxicity Assay: Assessing the viability of the cells in the presence of the compound to ensure that the observed inhibition is not due to cell death.
Orthogonal Assays: Testing the compound in a different assay format, such as an ELISA for IFN-β production or a Western blot for p-IRF3, to confirm the mechanism of action.[9]
Promiscuity Assays: Evaluating the compound for non-specific inhibition, as many HTS hits can be promiscuous inhibitors that act through mechanisms like aggregation.[12]
Hypothetical Screening Data
The following table presents hypothetical data for the screening of 4-Methyl-1H-imidazole-2-carbonitrile and controls in the STING-ISRE reporter assay.
Compound
Concentration (µM)
Raw Luminescence (RLU)
Normalized Inhibition (%)
Negative Control (DMSO)
N/A
1,500,000
0%
Positive Control (H-151)
10
150,000
90%
4-Methyl-1H-imidazole-2-carbonitrile
100
200,000
86.7%
30
350,000
76.7%
10
600,000
60.0%
3
950,000
36.7%
1
1,300,000
13.3%
0.3
1,450,000
3.3%
From this hypothetical data, 4-Methyl-1H-imidazole-2-carbonitrile would be identified as a "hit" compound worthy of further investigation due to its dose-dependent inhibition of STING signaling.
Conclusion
The high-throughput screening assay detailed in these application notes provides a robust and reliable method for the identification of novel inhibitors of the STING pathway. By employing a physiologically relevant cell-based reporter assay, researchers can efficiently screen large compound libraries to discover new chemical entities, such as the hypothetical 4-Methyl-1H-imidazole-2-carbonitrile, for the development of therapeutics for autoimmune and inflammatory diseases. Careful hit validation and follow-up studies are crucial to confirm the on-target activity and advance promising compounds into lead optimization.
References
MDPI. (n.d.). Agonists and Inhibitors of the cGAS-STING Pathway.
Technology Networks. (2020, January 7). Targeting the cGAS-STING Pathway Using a Homogenous, HTS Compatible cGAS Activity Assay.
ResearchGate. (2025, October 12). Agonists and Inhibitors of the cGAS-STING Pathway.
Technology Networks. (2020, March 24). Expert view: Targeting the cGAS-STING pathway with a new Transcreener HTS assay.
NIH National Center for Biotechnology Information. (2023, October 2). Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation.
PubMed. (2025, July 1). Discovery of STING antagonists targeting cGAS-STING pathway to alleviate IMQ-induced psoriasis-like dermatitis.
NIH National Center for Biotechnology Information. (n.d.). Interferon-independent activities of mammalian STING mediate antiviral response and tumor immune evasion.
NIH National Center for Biotechnology Information. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
Technical Support Center: Optimizing the Synthesis of 4-Methyl-1H-imidazole-2-carbonitrile
Welcome to the dedicated technical support center for the synthesis of 4-Methyl-1H-imidazole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for the synthesis of 4-Methyl-1H-imidazole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and significantly improve the yield and purity of your target molecule.
Introduction
4-Methyl-1H-imidazole-2-carbonitrile is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging, often leading to low yields and difficult purification. This guide provides a comprehensive resource to navigate the intricacies of its preparation, focusing on two primary synthetic routes: the Sandmeyer reaction of 2-amino-4-methylimidazole and the dehydration of 4-methyl-1H-imidazole-2-carboxaldehyde oxime. By understanding the underlying chemistry and potential pitfalls of each step, you can optimize your experimental outcomes.
Troubleshooting Guide: Navigating Your Synthesis
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Route 1: Sandmeyer Reaction of 2-Amino-4-methylimidazole
This is a widely adopted, yet often problematic, pathway. Success hinges on the quality of the starting amine and the precise control of the diazotization and cyanation steps.
Caption: Workflow for the Sandmeyer reaction route.
Problem 1: Low Yield or No Formation of 2-Amino-4-methylimidazole (Starting Material)
Possible Cause: Incomplete cyclization of aminoacetone and cyanamide. The reaction is sensitive to pH and temperature. Aminoacetone itself is unstable and is best generated in situ or used as its hydrochloride salt.
Suggested Solution:
pH Control: The reaction of aminoacetone (as the hydrochloride salt) with calcium cyanamide requires slightly basic conditions to neutralize the HCl and liberate the free amine for cyclization. A slurry of calcium carbonate can be used to buffer the reaction.
Temperature Management: The initial reaction should be kept cool to control the exothermic neutralization, then gently heated to drive the cyclization to completion. Prolonged heating at high temperatures can lead to polymerization of cyanamide or decomposition of aminoacetone.
Reagent Quality: Ensure the aminoacetone hydrochloride is of good quality and the calcium cyanamide is fresh.
Problem 2: Incomplete Diazotization of 2-Amino-4-methylimidazole
Possible Cause: The diazotization of heteroaromatic amines like 2-aminoimidazoles can be more challenging than for anilines due to the potential for N-nitrosation at the imidazole ring nitrogens and the inherent instability of the diazonium salt.[1]
Suggested Solution:
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C. Higher temperatures will lead to premature decomposition of the diazonium salt, resulting in the formation of 4-methyl-1H-imidazol-2-ol as a major byproduct.
Slow Addition of Nitrite: Add the sodium nitrite solution dropwise to the acidic solution of the amine. This ensures that the concentration of nitrous acid remains low, minimizing side reactions.
Adequate Acidity: Use a sufficient excess of a strong mineral acid (e.g., 2.5-3 equivalents of HCl) to ensure the amine is fully protonated and to generate nitrous acid in situ.
Problem 3: Low Yield in the Sandmeyer Cyanation Step
Possible Cause: The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[2] Low yields can result from inefficient generation of the aryl radical, premature decomposition of the diazonium salt, or side reactions.
Suggested Solution:
Preparation of the Copper(I) Cyanide Solution: The solution of copper(I) cyanide and an excess of an alkali metal cyanide (like KCN or NaCN) should be freshly prepared and heated before the addition of the diazonium salt solution. This ensures the formation of the active cyanocuprate complex.
Controlled Addition of Diazonium Salt: Add the cold diazonium salt solution slowly to the hot copper cyanide solution. This allows for the immediate reaction of the diazonium salt as it is introduced, minimizing decomposition.
Neutralization: After the addition is complete, the reaction mixture is often basic. Careful neutralization with a weak acid before extraction can improve the recovery of the product.
Problem 4: Formation of a Tar-Like, Intractable Mixture
Possible Cause: This is a common issue in Sandmeyer reactions and is often due to the formation of azo compounds and other polymeric byproducts. This can be exacerbated by local excesses of the diazonium salt or elevated temperatures.
Suggested Solution:
Efficient Stirring: Vigorous stirring is crucial to ensure rapid mixing and to prevent localized high concentrations of reactants.
Dilution: Working at a reasonable dilution can sometimes help to minimize intermolecular side reactions that lead to polymers.
Work-up: After the reaction, a steam distillation or a thorough extraction with a suitable organic solvent, followed by treatment with activated carbon, may help to remove some of the tarry material.
Route 2: Dehydration of 4-Methyl-1H-imidazole-2-carboxaldehyde Oxime
This alternative route avoids the often harsh conditions of the Sandmeyer reaction but introduces its own set of challenges, primarily in the synthesis of the starting aldehyde and the final dehydration step.
Caption: Workflow for the aldehyde/oxime dehydration route.
Problem 1: Low Yield in the Formylation of 4-Methylimidazole
Possible Cause: Direct formylation of imidazoles can be difficult due to the deactivation of the ring by the pyridine-like nitrogen. The Vilsmeier-Haack reaction is a common method, but the conditions need to be optimized.
Suggested Solution:
Vilsmeier-Haack Conditions: The Vilsmeier reagent, prepared from phosphorus oxychloride and dimethylformamide (DMF), is a common choice. The reaction temperature should be carefully controlled, as excessive heat can lead to decomposition.
Alternative Formylation: Other methods, such as the Reimer-Tiemann reaction, are generally not effective for imidazoles. Oxidation of the corresponding 2-methyl group is another possibility but requires the synthesis of 2,4-dimethylimidazole.
Problem 2: Incomplete Conversion of the Aldehyde to the Oxime
Possible Cause: The condensation reaction between the aldehyde and hydroxylamine is an equilibrium process. Incomplete reaction can be due to an inappropriate pH or insufficient reaction time.
Suggested Solution:
pH Adjustment: The reaction is typically carried out in the presence of a base, such as sodium acetate or pyridine, to neutralize the hydrochloric acid from hydroxylamine hydrochloride and maintain a slightly acidic to neutral pH.
Reaction Time and Temperature: The reaction may require gentle heating to go to completion. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
Problem 3: Low Yield in the Dehydration of the Oxime to the Nitrile
Possible Cause: The dehydration of aldoximes to nitriles can be achieved with a variety of reagents, but the choice of reagent and reaction conditions is crucial to avoid side reactions.
Suggested Solution:
Choice of Dehydrating Agent: Acetic anhydride is a common and effective reagent for this transformation. Other reagents include thionyl chloride, phosphorus pentoxide, and Burgess reagent. The choice will depend on the scale of the reaction and the desired workup procedure.
Temperature Control: The dehydration with acetic anhydride is typically performed at reflux. The reaction should be monitored by TLC to avoid prolonged heating, which can lead to decomposition.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 4-Methyl-1H-imidazole-2-carbonitrile?
A1: The Sandmeyer reaction route is more commonly reported in the literature, likely because the starting materials for the synthesis of 2-amino-4-methylimidazole (aminoacetone and cyanamide) are relatively accessible. However, this route is often plagued by low yields and difficult purification. The aldehyde/oxime route can be a viable alternative if a reliable method for the synthesis of the 2-carboxaldehyde is established, as the subsequent steps are generally cleaner.
Q2: What are the main impurities I should expect in the final product?
A2: From the Sandmeyer route, the main impurities are often the corresponding 2-ol (from reaction with water), unreacted 2-amino-4-methylimidazole, and polymeric tars. From the aldehyde/oxime route, unreacted oxime and the corresponding amide (from partial hydrolysis of the nitrile) are possible impurities.
Q3: What are the best practices for purifying the final product?
A3: Column chromatography on silica gel is the most common method for purifying 4-Methyl-1H-imidazole-2-carbonitrile. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. Due to the basic nature of the imidazole ring, adding a small amount of triethylamine to the eluent can help to prevent tailing on the column.[3] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be used for further purification.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. The Sandmeyer reaction involves the use of highly toxic cyanides (e.g., CuCN, KCN). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Diazonium salts can be explosive when isolated and dry, so they should always be kept in solution and at low temperatures.[1]
Q5: Can I use a different copper salt for the Sandmeyer cyanation?
A5: While copper(I) cyanide is the most common reagent, other copper(I) salts, such as copper(I) chloride or bromide in the presence of an alkali metal cyanide, can also be used. The key is the presence of the copper(I) ion to catalyze the radical process.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methylimidazole Hydrochloride
To a stirred suspension of calcium cyanamide (CaNCN) in water, add aminoacetone hydrochloride at a temperature below 10 °C.
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture and filter to remove inorganic salts.
Acidify the filtrate with concentrated hydrochloric acid and concentrate under reduced pressure to afford the crude 2-amino-4-methylimidazole hydrochloride.
Recrystallize from ethanol/ether to obtain the purified product.
Protocol 2: Sandmeyer Cyanation of 2-Amino-4-methylimidazole
Dissolve 2-amino-4-methylimidazole hydrochloride in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water and heat it to 60-70 °C.
Slowly add the cold diazonium salt solution to the hot copper cyanide solution with vigorous stirring.
After the addition is complete, heat the mixture for an additional 30 minutes.
Cool the reaction mixture to room temperature and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Wikipedia. 4-Methylimidazole. Accessed January 2026.
National Center for Biotechnology Information. 4-METHYLIMIDAZOLE. PubChem Compound Summary for CID 13195.
Gallagher, G., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 2021.
Organic Chemistry Portal. Sandmeyer Reaction. Accessed January 2026.
Wikipedia. Sandmeyer reaction. Accessed January 2026.
Byju's. Sandmeyer Reaction Mechanism. Accessed January 2026.
YouTube. Sandmeyer Reaction. Accessed January 2026.
National Toxicology Program. Nomination Background: 4-Methylimidazole. 1991.
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. 4-METHYLIMIDAZOLE. 2013.
Moon, J.-K., & Shibamoto, T. Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. Journal of Agricultural and Food Chemistry, 2011.
European Patent Office.
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 2026.
Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Accessed January 2026.
University of Rochester, Department of Chemistry.
Quora.
MIT OpenCourseWare.
University of Colorado Boulder, Department of Chemistry.
Technical Support Center: Purification of Crude 4-Methyl-1H-imidazole-2-carbonitrile
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Methyl-1H-imidazole-2-carbonitrile. The following trou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Methyl-1H-imidazole-2-carbonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification of this compound, providing field-proven insights and detailed experimental protocols to enhance purity, yield, and reproducibility.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 4-Methyl-1H-imidazole-2-carbonitrile, offering causative explanations and actionable solutions.
Q1: My compound is exhibiting significant tailing on the silica gel column, leading to broad peaks and poor separation. What is the underlying cause and how can I rectify this?
A1: Tailing of basic compounds like 4-Methyl-1H-imidazole-2-carbonitrile on silica gel is a frequent observation. The root cause lies in the strong interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a non-ideal equilibrium during elution, resulting in a "tailing" effect.
Troubleshooting Steps:
Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. A typical starting concentration is 0.1-1% (v/v). The modifier competes with your compound for the acidic sites, leading to sharper, more symmetrical peaks.[1]
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be an excellent alternative for purifying basic compounds, as they minimize the strong acidic interactions that cause tailing.[1]
Dry Loading: The method of sample application can influence peak shape. Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel to create a dry powder. This "dry loading" technique often results in more concentrated bands and improved separation at the start of the chromatography.[1]
Q2: I am struggling to separate my desired product from a closely eluting impurity. How can I improve the resolution of my column chromatography?
A2: The co-elution of impurities is a common challenge, often due to impurities having similar polarities to the target compound. In the case of 4-Methyl-1H-imidazole-2-carbonitrile, a likely closely eluting impurity is the regioisomer, 5-Methyl-1H-imidazole-2-carbonitrile.
Troubleshooting Steps:
Optimize the Solvent System: Fine-tuning your eluent system is critical. Experiment with different solvent mixtures to exploit subtle differences in polarity. For instance, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system, which can offer different selectivity.[1]
Employ Gradient Elution: A shallow gradient, where the polarity of the eluent is increased slowly over time, can significantly enhance the separation of closely eluting compounds. This is often more effective than isocratic (constant solvent composition) elution. An optimized gradient of petroleum ether and ethyl acetate has been shown to be effective for similar compounds.[2]
Increase Column Length and Reduce Particle Size: A longer column provides more theoretical plates, increasing the opportunity for separation. Using a stationary phase with a smaller particle size can also improve resolution, although this may require higher pressure (as in flash chromatography or HPLC).
Consider High-Performance Liquid Chromatography (HPLC): For challenging separations where complete resolution is critical, HPLC offers superior separating power compared to traditional flash chromatography.[2]
Q3: My yield after column chromatography is disappointingly low. What are the potential reasons for product loss?
A3: Low recovery can be attributed to several factors, from irreversible adsorption on the column to product instability.
Troubleshooting Steps:
Irreversible Adsorption: As mentioned, the basic nature of the imidazole ring can lead to strong, sometimes irreversible, adsorption onto acidic silica gel. Pre-treating the silica gel with a basic modifier can mitigate this.[2]
Sample Overloading: Overloading the column is a common cause of poor separation and can lead to apparent yield loss as fractions may be discarded due to cross-contamination. A general guideline is to load an amount of crude material that is 1-5% of the mass of the silica gel.[2][3]
Decomposition on Silica: While less common, some sensitive compounds can decompose on acidic silica gel. If you suspect this, using a less acidic stationary phase like alumina is a prudent step.[2]
Incomplete Elution: Ensure you have eluted the column with a sufficiently polar solvent to move all of your product off the column. Monitor the elution with TLC until no more product is detected.
Issue 2: Recrystallization Failures - Oiling Out and No Crystal Formation
Q1: My compound "oils out" during recrystallization instead of forming crystals. What causes this and how can I promote crystallization?
A1: "Oiling out" occurs when the compound comes out of the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or cooling too rapidly. The presence of impurities can also inhibit crystal formation.[1][2]
Troubleshooting Steps:
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help achieve a gradual temperature decrease, which favors the formation of well-ordered crystals.[1]
Adjust Solvent Concentration: The concentration of your compound might be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again more slowly.[3]
Induce Nucleation:
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][3]
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[1][3]
Re-purify by Chromatography: Impurities can significantly hinder crystallization. It is often beneficial to perform a preliminary purification by column chromatography to remove these impurities before attempting recrystallization.[2]
Q2: I am unable to find a suitable single solvent for recrystallization. What are my options?
A2: Finding the ideal solvent, one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, can be challenging.
Troubleshooting Steps:
Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).[1]
Utilize a Two-Solvent System: This is a powerful technique when a single solvent is not effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[1] Common solvent pairs include ethanol/water, ethyl acetate/hexane, and acetone/hexane.[1]
Issue 3: Acid-Base Extraction Complications
Q1: An emulsion has formed during my acid-base extraction, making it impossible to separate the layers. How can I break this emulsion?
A2: Emulsions are colloidal suspensions of one liquid in another and are a common frustration during liquid-liquid extractions. They are often stabilized by small amounts of particulate matter or surfactants.
Troubleshooting Steps:
Patience: Sometimes, simply allowing the separatory funnel to stand for a period can lead to the separation of the layers.
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break an emulsion. The increased ionic strength of the aqueous layer makes it more polar and can help force the separation of the organic and aqueous phases.
Gentle Agitation: Gently swirling or rocking the separatory funnel, rather than vigorous shaking, can help prevent emulsion formation in the first place.
Filtration: Filtering the entire mixture through a bed of Celite or glass wool can sometimes break up the emulsion.
Q2: After neutralizing the acidic aqueous layer containing my protonated imidazole, my product does not precipitate. What should I do?
A2: The failure of the product to precipitate upon neutralization suggests that it has significant water solubility even in its neutral form.[1]
Troubleshooting Steps:
Back-Extraction: After neutralizing the aqueous layer, you will need to extract your product back into an organic solvent. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover your compound.[1]
Ensure Complete Neutralization: Use pH paper or a pH meter to confirm that the aqueous layer has been made sufficiently basic to deprotonate the imidazolium ion. The pH should be well above the pKa of the protonated imidazole.[1]
Salting Out: The high concentration of salt formed during neutralization can sometimes increase the solubility of your organic compound in the aqueous layer.[1] While counterintuitive, in some cases, adding more salt (salting out) can decrease the solubility of the organic compound and facilitate its extraction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for 4-Methyl-1H-imidazole-2-carbonitrile?
A1: The primary methods for purifying 4-Methyl-1H-imidazole-2-carbonitrile are column chromatography, recrystallization, and acid-base extraction.[2] The choice of method depends on the nature and quantity of the impurities present. Often, a combination of these techniques is employed for optimal purity.
Q2: What are the likely impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can originate from starting materials, side reactions, and decomposition. Key impurities to consider include:
Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like 4-methylimidazole.
Regioisomers: The formation of the 5-methyl isomer is a possibility that needs to be considered.
Side-Products: By-products from the specific reaction used for synthesis.
Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMF, ethyl acetate, petroleum ether).[2]
Hydrolysis Products: The nitrile group could be susceptible to hydrolysis to the corresponding amide or carboxylic acid under strongly acidic or basic conditions.[2]
Q3: How can I effectively monitor the progress of my purification?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for the rapid analysis of fractions from column chromatography to identify those containing the pure product. It can also be used to assess the purity of the material before and after recrystallization. For quantitative analysis of purity, techniques like HPLC, GC-MS, and NMR spectroscopy are essential.
Part 3: Experimental Protocols and Data
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific crude material.
Preparation of the Column:
Select an appropriately sized glass column. A rule of thumb is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[1]
Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
Sample Preparation and Loading:
Dissolve the crude 4-Methyl-1H-imidazole-2-carbonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane).
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
Carefully add this powder to the top of the packed column.
Elution:
Begin elution with a low-polarity mobile phase.
Gradually increase the polarity of the eluent. A suggested gradient could be from 95:5 hexane/ethyl acetate to 70:30 hexane/ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.
Fraction Collection and Analysis:
Collect fractions throughout the elution process.
Monitor the composition of each fraction by TLC.
Combine the fractions containing the pure product.
Product Isolation:
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
Solvent Selection:
Place a small amount of the crude product in a test tube.
Add a few drops of a test solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.[1]
If a single solvent is not suitable, identify a "good" solvent and a "poor" solvent for a two-solvent recrystallization.
Recrystallization Procedure:
Place the crude product in an Erlenmeyer flask.
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
If using a two-solvent system, dissolve the solid in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.[1]
Allow the flask to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals in a vacuum oven or desiccator to a constant weight.
Technical Support Center: Optimizing Cyanation of 4-Methylimidazole
Welcome to the technical support center for the synthetic chemistry community. This guide is designed for researchers, scientists, and drug development professionals engaged in the challenging yet vital task of cyanating...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthetic chemistry community. This guide is designed for researchers, scientists, and drug development professionals engaged in the challenging yet vital task of cyanating imidazole scaffolds, specifically focusing on 4-methylimidazole. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. The cyanation of heterocyclic compounds is a nuanced process where success hinges on a rational selection of reagents and conditions. This document synthesizes field-proven insights and established chemical principles to guide you through this process.
Frequently Asked Questions (FAQs)
This section addresses foundational questions you might have before embarking on the cyanation of 4-methylimidazole.
Q1: What are the primary challenges and strategic approaches for the cyanation of 4-methylimidazole?
The primary challenge in cyanating 4-methylimidazole lies in controlling regioselectivity and activating a relatively electron-rich heterocyclic C-H bond. The imidazole ring has multiple positions that could potentially react. A strategic approach involves direct C-H functionalization, which avoids the need for pre-functionalizing the starting material (e.g., halogenation). This is often achieved using transition metal catalysis (e.g., Palladium or Copper) which can selectively activate a specific C-H bond, often directed by the inherent electronic properties of the ring or by a directing group.[1]
Q2: Which position on the 4-methylimidazole ring is the most likely target for cyanation?
The electronic nature of the imidazole ring dictates its reactivity. The C2 position (between the two nitrogen atoms) is the most electron-deficient and often susceptible to nucleophilic attack if activated. However, for direct C-H functionalization reactions, which are more common for this type of transformation, the C5 position is often targeted due to its higher electron density compared to C2. Furthermore, direct C-H cyanation of purines, which contain an imidazole motif, has shown a high preference for cyanation on the imidazole ring, suggesting this is a feasible strategy.[1] The precise outcome can be heavily influenced by the catalyst and ligand system employed.
Q3: How do I select the appropriate cyanating agent?
Cyanating agents vary significantly in toxicity, reactivity, and mechanism. Choosing the right one is critical for safety and success. They can be broadly categorized:
Highly Toxic Metal Cyanides: Reagents like KCN, NaCN, and Zn(CN)₂ are effective but extremely hazardous, requiring stringent safety protocols. They release toxic HCN gas upon contact with acid or moisture.[2][3]
Safer, Non-metallic Sources: To mitigate risks, non-metallic cyanide sources are preferred. These include acetone cyanohydrin, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), and potassium ferrocyanide (K₄[Fe(CN)₆]).[4][5][6] These reagents are generally more stable and less volatile.[7]
Electrophilic Cyanating Agents: Reagents like 1-cyanoimidazole or cyanogen bromide act as a source of "CN⁺" and are useful for reacting with nucleophiles.[8]
In Situ Sources: Some methods generate the cyanide source in situ, for example, from a combination of a carbon source like DMF and a nitrogen source like ammonia, which is the safest approach.[9]
For initial optimizations on 4-methylimidazole, starting with a less toxic source like K₄[Fe(CN)₆] or NCTS is highly recommended.[5][6]
Q4: What are the most critical safety protocols for handling cyanation reactions?
Safety is paramount. All work with cyanating agents must be performed under a certified chemical fume hood.[2] Key precautions include:
Never Work Alone: Always have a trained colleague nearby.[2]
Avoid Acid and Water: Keep all cyanide-containing compounds away from acids and moisture to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.[2][3]
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash goggles, and double-layered nitrile gloves.[3]
Waste Disposal: Quench all residual cyanide in reaction flasks and waste streams with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal.
Emergency Preparedness: Ensure an emergency plan is in place and that an antidote kit (e.g., amyl nitrite) is available and personnel are trained in its use.[3] Always seek immediate medical attention for any suspected exposure.
Troubleshooting Guide for Cyanation of 4-Methylimidazole
Encountering issues is a normal part of methods development. This guide provides a systematic way to diagnose and solve common problems.
Problem 1: Low or No Product Yield
This is the most common issue. A logical, step-by-step diagnosis is key.
Possible Cause A: Ineffective Reagents or Catalyst
Diagnosis: Are your reagents fresh? Is the catalyst from a reliable source? Many organometallic catalysts are sensitive to air and moisture. The cyanating agent itself may have degraded.
Solution: Use freshly opened, high-purity reagents. If using a palladium catalyst, consider a pre-catalyst that is air-stable. Ensure solvents are anhydrous, as water can deactivate both the catalyst and certain cyanating agents.[10]
Possible Cause B: Suboptimal Reaction Conditions
Diagnosis: The reaction may be sensitive to temperature, concentration, or reaction time. Monitor the reaction by TLC or LC-MS at regular intervals to build a reaction profile.
Solution: Systematically screen reaction parameters. Create a small matrix of experiments to test a range of temperatures (e.g., 80°C, 100°C, 120°C) and different solvents (e.g., DMF, DMAc, NMP). See the data table below for typical starting points.
Possible Cause C: Catalyst-Ligand Mismatch
Diagnosis: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. An inappropriate ligand will lead to poor or no conversion.
Solution: For palladium-catalyzed C-H functionalization, phosphine-based ligands like DPEphos or bulky biaryl phosphine ligands are often effective.[6] For copper catalysis, nitrogen-based ligands like 1,10-phenanthroline can be very effective.[4] Experiment with a few different ligand classes to find the optimal match for your substrate.
Problem 2: Formation of Side Products or Poor Regioselectivity
Possible Cause A: Multiple Reactive C-H Bonds
Diagnosis: The 4-methylimidazole ring has several C-H bonds that could potentially be activated by the catalyst, leading to a mixture of isomers.
Solution: Regioselectivity is often controlled by the choice of catalyst and directing group. If a mixture is unavoidable, consider introducing a removable protecting group on one of the ring nitrogens. This can sterically block certain positions and electronically influence the reactivity of the remaining C-H bonds, guiding the cyanation to a single desired position.
Possible Cause B: Product Degradation
Diagnosis: The desired cyanated product might be forming but is unstable under the reaction conditions, leading to decomposition. This is often the case at high temperatures over long reaction times.
Solution: Once you have identified the optimal temperature for product formation via reaction monitoring, try not to extend the reaction time unnecessarily. If the product is known to be thermally sensitive, attempt the reaction at a lower temperature, accepting a longer reaction time or lower conversion.
Problem 3: Reaction Stalls Before Reaching Completion
Possible Cause: Catalyst Poisoning or Deactivation
Diagnosis: The reaction starts well but stops prematurely, leaving a significant amount of starting material. This often points to the catalyst being deactivated or "poisoned". Cyanide itself can be a potent inhibitor of many transition metal catalysts if its concentration is too high.[4]
Solution: If using a cyanide salt that dissolves readily, such as acetone cyanohydrin with a base, try adding the base or the cyanide source slowly over several hours using a syringe pump.[4] This maintains a low, steady concentration of the active cyanide nucleophile, which is sufficient for the reaction but minimizes catalyst inhibition. Alternatively, using a less soluble source like K₄[Fe(CN)₆] can also help maintain a low concentration of free cyanide.[6]
Data Presentation & Protocols
Table 1: Starting Parameters for Optimization of Palladium-Catalyzed C-H Cyanation
Parameter
Condition A (Initial Screen)
Condition B (Alternative)
Rationale & Key Insights
Substrate
4-methylimidazole
4-methylimidazole
-
Catalyst
[(allyl)PdCl]₂ (2.5 mol%)
Pd(OAc)₂ (5 mol%)
[(allyl)PdCl]₂ is an excellent air-stable Pd(II) precatalyst.[6]
Ligand
DPEphos (5 mol%)
Xantphos (10 mol%)
Bulky phosphine ligands are essential for promoting C-H activation and reductive elimination.
Cyanide Source
K₄[Fe(CN)₆] (1.5 equiv.)
NCTS (1.2 equiv.)
K₄[Fe(CN)₆] is a non-toxic, inexpensive, and stable source of cyanide.[6] NCTS is an alternative electrophilic source.[5]
Base / Additive
K₂CO₃ (2.0 equiv.)
Et₂N (1.5 equiv.)
The base is crucial for the catalytic cycle, often facilitating the C-H activation step.
Solvent
DMAc or NMP
2:1 MeCN–H₂O
High-boiling polar aprotic solvents are common. A biphasic system can sometimes be effective.[6]
Temperature
100 - 120 °C
75 - 100 °C
Higher temperatures are often required to overcome the activation energy for C-H cleavage.
Time
12 - 24 h
12 - 24 h
Monitor by LC-MS or TLC to determine the optimal reaction time.
Visualizations: Mechanisms and Workflows
Proposed Catalytic Cycle for Pd-Catalyzed C-H Cyanation
Technical Support Center: Crystallization of 4-Methyl-1H-imidazole-2-carbonitrile
Introduction Welcome to the technical support center for 4-Methyl-1H-imidazole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for 4-Methyl-1H-imidazole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Crystallization is a critical step for purification and for obtaining material with the desired physical properties. However, it can also be a significant challenge. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the crystallization of 4-Methyl-1H-imidazole-2-carbonitrile.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I've followed a standard cooling crystallization protocol, but my 4-Methyl-1H-imidazole-2-carbonitrile refuses to crystallize and remains in solution. What should I do?
Answer:
Failure to crystallize upon cooling is a common issue that typically points to one of several root causes related to solubility and supersaturation. Here is a systematic approach to troubleshoot this problem.
Causality Analysis:
The core of the issue is that the solution has not reached a sufficient level of supersaturation for nucleation (the birth of new crystals) to occur. This can be due to:
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at lower temperatures.[1][2] A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[1]
Insufficient Concentration: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[3]
High Purity: Ironically, very high purity compounds can be difficult to crystallize as they may lack nucleation sites that impurities sometimes provide.[1]
Step-by-Step Troubleshooting Protocol:
Induce Nucleation:
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches can provide an energy focal point for nucleation.
Seeding: If you have a previous batch of solid 4-Methyl-1H-imidazole-2-carbonitrile, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for crystal growth.
Ultrasonic Bath: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.
Increase Supersaturation:
Solvent Evaporation: If nucleation cannot be induced, gently warm the solution and evaporate a small portion of the solvent using a stream of nitrogen or by rotary evaporation.[3] Then, allow the solution to cool again slowly.
Crash Cool: As a last resort, place the solution in an ice bath or freezer for a short period. This can sometimes force crystallization, although it may lead to smaller, less pure crystals.
Re-evaluate Your Solvent System:
If the above steps fail, the solvent is likely unsuitable. The solvent must be completely removed by rotary evaporation to recover your compound, and a new solvent system should be chosen.[3] Refer to the solvent screening protocol in the FAQ section.
Question 2: My compound has separated from the solution as an oil, not as solid crystals. How can I fix this "oiling out" issue?
Answer:
"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is above the melting point of the solid form in that solvent system. The compound separates as a liquid phase instead of a solid crystal lattice.
Causality Analysis:
Rapid Cooling: Cooling the solution too quickly can cause it to become highly supersaturated while still warm, leading to liquid-liquid phase separation.
High Solute Concentration: An overly concentrated solution is more likely to oil out.
Impurities: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out.[1] Residual solvent from a previous step can also act as an impurity.[1]
Step-by-Step Troubleshooting Protocol:
Re-dissolve and Slow Down:
Warm the mixture until the oil completely redissolves. You may need to add a small amount of additional solvent (1-2 mL) to ensure everything goes back into a single phase.[3]
Allow the solution to cool much more slowly. Insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature overnight. This slower cooling rate reduces the degree of supersaturation at any given time, favoring orderly crystal growth.
Adjust the Solvent System:
Lower Polarity Solvent: Oiling out is common in highly polar solvents. Try a solvent system with a lower polarity.
Anti-Solvent Addition: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" solvent (an "anti-solvent" in which it is poorly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy (the cloud point). Then, allow it to cool slowly.
Question 3: My crystallization yielded very fine needles or powder, and I suspect they are not very pure. How can I obtain larger, higher-quality crystals?
Answer:
The formation of very small crystals or powders is typically a result of rapid nucleation and crystal growth, which can trap impurities within the crystal lattice.[3]
Causality Analysis:
High Degree of Supersaturation: When a solution is cooled too quickly or is too concentrated, a massive number of nuclei form simultaneously, leading to rapid growth and competition for the solute, resulting in small crystals.[3]
Solvent Choice: Some solvents naturally promote the formation of needles.
Step-by-Step Troubleshooting Protocol:
Reduce the Rate of Cooling: This is the most critical factor.
Allow the flask to cool to room temperature on the benchtop, undisturbed.
For even slower cooling, use a Dewar flask filled with warm water.
Once at room temperature, transfer the flask to a refrigerator, and finally to a freezer, to maximize yield without shock-cooling.
Optimize the Solvent System:
Add a small excess of the "good" solvent to slightly increase the solubility and slow down the crystallization process.[3]
Experiment with solvent mixtures. A mixture of a good solvent and a poor solvent can sometimes moderate the crystallization rate. Common mixtures for imidazole derivatives include ethanol/water, ethyl acetate/hexane, or THF/hexane.[4]
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for addressing common crystallization failures.
Caption: Decision workflow for troubleshooting crystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-Methyl-1H-imidazole-2-carbonitrile?
Property
Value / Description
Rationale / Source
Appearance
Likely a white to off-white or light yellow solid.[5][6]
Based on similar imidazole carbonitrile compounds.
Polarity
Polar molecule.
The imidazole ring is polar, and the nitrile group (-C≡N) is strongly polarized.[7][8]
Solubility
Expected to be soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane.[6] Limited solubility in water and non-polar solvents like hexane.[6]
The polarity of the molecule dictates its solubility profile.
Melting Point
As a solid at room temperature, the melting point is a key indicator of purity.[6] The related 1H-imidazole-2-carbonitrile has a melting point of 176-177 °C.[5]
The melting point will be specific to the compound but can be compared to similar structures.
pKa
The imidazole ring is basic.[1] The pKa of the parent 1H-imidazole-2-carbonitrile is predicted to be around 9.51.[5]
The basic nitrogen can be protonated, which can be exploited for purification.
Q2: What are some good starting solvents for crystallization screening of 4-Methyl-1H-imidazole-2-carbonitrile?
A2: A systematic solvent screen is the most effective way to find a suitable crystallization solvent. A good solvent is one where the compound is highly soluble when hot and sparingly soluble when cold.[1][2]
Recommended Solvent Screening Protocol:
Place ~20 mg of your crude material into several small test tubes.
To each tube, add a different solvent dropwise at room temperature until the total volume is ~0.5 mL.
Observe solubility at room temperature. If the compound dissolves, the solvent is likely too good for cooling crystallization but might be useful in an anti-solvent system.
For tubes where the solid remains, heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential candidate.
Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.
Observe the quality and quantity of the crystals formed.
Table of Suggested Solvents for Screening:
Solvent Class
Examples
Suitability Notes
Alcohols
Ethanol, Isopropanol
Often good choices for polar compounds.
Esters
Ethyl Acetate
A versatile, medium-polarity solvent.
Ketones
Acetone
Good solvent, but its volatility can be a challenge.
Ethers
Tetrahydrofuran (THF)
Often used in combination with an anti-solvent like hexane.
Hydrocarbons
Toluene, Heptane, Hexane
Typically used as anti-solvents.
Chlorinated
Dichloromethane
Good for dissolving, but often requires an anti-solvent.
Water
H₂O
Can be used as an anti-solvent with water-miscible organic solvents like ethanol.
Q3: What are the likely impurities I should be aware of, and how do they affect crystallization?
A3: Impurities are a primary cause of crystallization problems.[9][10] They can inhibit nucleation, cause oiling out, or become incorporated into the crystal lattice, reducing final purity.[1][9]
Potential Impurities in the Synthesis of 4-Methyl-1H-imidazole-2-carbonitrile:
Starting Materials: Unreacted reagents from the synthesis.
Regioisomers: Depending on the synthetic route, isomers like 5-Methyl-1H-imidazole-2-carbonitrile could form.[1] These can be very difficult to separate by crystallization due to similar physical properties.
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, forming the corresponding amide or carboxylic acid.[1][11]
Residual Solvents: Solvents from the reaction or a previous purification step (e.g., column chromatography) can inhibit crystallization.[1]
If impurities are suspected, it is highly recommended to first purify the crude material by column chromatography before attempting crystallization.[1]
Q4: Could polymorphism be an issue for 4-Methyl-1H-imidazole-2-carbonitrile?
A4: Yes, polymorphism is a distinct possibility. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[12] These different forms, or polymorphs, can have different physical properties, including melting point, solubility, and stability.[12]
Why it Matters: For drug development professionals, controlling polymorphism is critical as different forms can have different bioavailability and therapeutic efficacy.
What to Look For: If you obtain crystals with different habits (e.g., needles vs. plates) or different melting points from different crystallization experiments, you may be dealing with polymorphs.
Characterization: Techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to identify and characterize different polymorphic forms.[12]
References
Quinoline. (n.d.). 1-Methyl-1H-imidazole-4-carbonitrile. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, E61(o1704–o1706). Retrieved from [Link]
Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved from [Link]
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
Google Patents. (n.d.). CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole.
McGlone, T., et al. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 10(9), 764. Retrieved from [Link]
PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 2,4-Di-tert-butylphenol (CAS 96-76-4). Retrieved from [Link]
Cambridge University Press & Assessment. (2019). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. Retrieved from [Link]
PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
Guide for crystallization. (n.d.). Retrieved from [Link]
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
International Journal of Current Advanced Research. (2016). Imidazole, its derivatives & their importance. Retrieved from [Link]
The Good Scents Company. (n.d.). 2,4-di-tert-butyl phenol. Retrieved from [Link]
Chemistry For Everyone. (2025). How Do Impurities Affect Crystal Structures? Retrieved from [Link]
National Institutes of Health. (n.d.). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Retrieved from [Link]
Wikipedia. (n.d.). Dopamine beta-hydroxylase. Retrieved from [Link]
ResearchGate. (n.d.). The influence of impurities and solvents on crystallization | Request PDF. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Retrieved from [Link]
Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
ACS Publications. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Retrieved from [Link]
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
International Science Community Association. (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Retrieved from [Link]
YouTube. (2024). Synthesis and purification of imidazole derivatives. Retrieved from [Link]
Arabian Journal of Chemistry. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]
Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from [Link]
Google Patents. (n.d.). US4803281A - Preparation of 4-methylimidazole.
Wikipedia. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]
Technical Support Center: A Guide to the Purification of 4-Methyl-1H-imidazole-2-carbonitrile
Welcome to the technical support center for 4-Methyl-1H-imidazole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Methyl-1H-imidazole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of purifying this polar heterocyclic molecule. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can achieve the desired purity for your critical applications.
Introduction: The Challenge of Purity
4-Methyl-1H-imidazole-2-carbonitrile is a valuable building block in medicinal chemistry. However, its synthesis can result in a variety of impurities that may be structurally similar to the target compound, making purification a significant challenge. The presence of a basic imidazole ring and a polar nitrile group contributes to its unique chromatographic behavior and solubility profile. This guide will provide you with the knowledge to tackle these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 4-Methyl-1H-imidazole-2-carbonitrile?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common route to similar imidazole carbonitriles starts from diaminomaleonitrile.[1] Adapting this for the 4-methyl analog, you can anticipate the following impurities:
Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the imidazole ring.
Regioisomers: The formation of the imidazole ring can sometimes lead to the generation of isomeric byproducts, such as 5-Methyl-1H-imidazole-2-carbonitrile. These isomers often have very similar polarities, making them difficult to separate.
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during synthesis or workup. This can lead to the formation of 4-methyl-1H-imidazole-2-carboxamide or 4-methyl-1H-imidazole-2-carboxylic acid.
Byproducts from Side Reactions: Complex cyclization and condensation reactions can lead to a variety of structurally diverse and often colorful impurities.
Residual Solvents: Solvents used in the reaction and purification, such as acetonitrile, toluene, or ethyl acetate, can be retained in the final product.
Q2: What are the primary methods for purifying 4-Methyl-1H-imidazole-2-carbonitrile?
A2: The purification strategy should be chosen based on the impurity profile and the desired final purity. The most effective methods are:
Column Chromatography: This is a versatile and widely used technique for separating the target compound from impurities with different polarities.[2]
Recrystallization: For solid compounds, recrystallization is an excellent method for achieving high purity by removing small amounts of impurities.
Acid-Base Extraction: The basic nature of the imidazole ring allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.
Q3: My compound is streaking badly on the silica gel TLC plate. What does this mean and how can I fix it?
A3: Streaking of basic compounds like 4-Methyl-1H-imidazole-2-carbonitrile on a silica gel plate is a common issue. It is caused by strong interactions between the basic imidazole ring and the acidic silanol groups on the silica surface.[3] This can lead to poor separation and low recovery during column chromatography.
To mitigate this, you can:
Add a Basic Modifier to the Eluent: Incorporating a small amount (0.1-1%) of a base like triethylamine or ammonia into your mobile phase will neutralize the acidic sites on the silica gel, leading to sharper spots and better separation.
Use a Different Stationary Phase: Consider using neutral or basic alumina for your chromatography, which will have weaker interactions with your basic compound.
Troubleshooting Purification Challenges
This section provides solutions to common problems encountered during the purification of 4-Methyl-1H-imidazole-2-carbonitrile.
Column Chromatography Troubleshooting
Problem
Potential Cause
Suggested Solution
Poor Separation of Product and Impurities
Inappropriate Solvent System: The polarity difference between your eluent and your compounds is not optimal.
Systematically screen different solvent systems using TLC. If using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system for different selectivity.[3]
Column Overloading: Too much crude material was loaded onto the column.
As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.[2]
Product is Not Eluting from the Column
High Polarity of the Compound: The compound is strongly adsorbed to the silica gel.
Drastically increase the polarity of the mobile phase. For very polar compounds, a gradient elution up to 10-20% methanol in dichloromethane may be necessary.
Compound Decomposition on Silica: The acidic nature of silica gel may be degrading your product.
Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base.[4]
Low Yield After Chromatography
Irreversible Adsorption: The compound is sticking irreversibly to the column.
Add a basic modifier like triethylamine to the eluent to reduce strong interactions with the silica gel.[2]
Product is Volatile: The product is being lost during solvent evaporation.
Use a rotary evaporator at a reduced temperature and pressure.
Recrystallization Troubleshooting
Problem
Potential Cause
Suggested Solution
Compound "Oils Out" Instead of Crystallizing
Solution is Too Concentrated or Cooled Too Quickly: The compound is coming out of solution above its melting point.
Add a small amount of hot solvent to redissolve the oil and allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[5]
Presence of Impurities: Impurities can inhibit crystal lattice formation.
The product may require further purification by another method, such as column chromatography, before attempting recrystallization.
No Crystals Form Upon Cooling
Solution is Not Saturated: There is too much solvent.
Slowly evaporate some of the solvent to increase the concentration of your compound.
Compound is Highly Soluble in the Chosen Solvent: The solvent is not a good choice for recrystallization.
Select a solvent in which your compound is soluble at high temperatures but sparingly soluble at room temperature. A two-solvent system (e.g., dissolving in a good solvent and adding a poor solvent until cloudy) can also be effective.[5]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
Solvent System Selection:
Develop a solvent system using TLC that gives your product an Rf value of approximately 0.2-0.4 and separates it from major impurities. A good starting point for 4-Methyl-1H-imidazole-2-carbonitrile is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
To combat streaking, add 0.5% triethylamine to your chosen eluent.
Column Packing:
Select an appropriately sized column (a good rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
Sample Loading:
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
Alternatively, for better resolution, "dry load" your sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution and Fraction Collection:
Begin elution with the least polar solvent mixture determined from your TLC analysis.
Gradually increase the polarity of the eluent to move your compound down the column.
Collect fractions and monitor their composition by TLC.
Isolation:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Solvent Selection:
In a small test tube, add a small amount of your crude product.
Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve your compound when hot but not when cold. Common solvents to screen include ethyl acetate, acetonitrile, toluene, and mixtures such as ethyl acetate/hexanes.
Recrystallization Procedure:
Place the crude product in an Erlenmeyer flask.
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the colored impurities.
Allow the flask to cool slowly to room temperature.
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals in a vacuum oven or desiccator to a constant weight.
Protocol 3: Purification by Acid-Base Extraction
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous HCl solution. The basic 4-Methyl-1H-imidazole-2-carbonitrile will move into the acidic aqueous layer, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.
Basification and Back-Extraction: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base, such as 2M NaOH or a saturated NaHCO₃ solution, until the solution is basic (pH > 8). The protonated imidazole will be neutralized and may precipitate. Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane) 3 times.
Drying and Isolation: Combine the organic layers, dry over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
Purity Assessment
Confirming the purity of your final product is a critical step. The following analytical techniques are recommended:
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium formate) is a good starting point.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents. Derivatization may be required for polar compounds like imidazoles to improve their volatility and chromatographic behavior.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any structural isomers or byproducts.
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Example HPLC Method Parameters
Parameter
Condition
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
Start with 5% B, ramp to 95% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV at 215 nm
Column Temperature
30 °C
Note: This is a starting point and may require optimization for your specific impurity profile.
Visualizing Your Purification Strategy
A logical approach is key to selecting the right purification method. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for selecting a purification strategy.
This workflow emphasizes the importance of initial analysis by TLC to guide the choice of the primary purification technique.
Conclusion
The successful purification of 4-Methyl-1H-imidazole-2-carbonitrile relies on a systematic and informed approach. By understanding the potential impurities based on the synthetic route and by methodically applying and troubleshooting techniques like column chromatography, recrystallization, and acid-base extraction, researchers can confidently achieve the high purity required for their work. Always validate your final product's purity using appropriate analytical methods.
References
Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(7), o1704–o1706. [Link]
BenchChem. (2025). Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbonitrile. BenchChem.
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2012).
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances. [Link]
Liu, X., et al. (2013). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]
BenchChem. (2025). Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbonitrile. BenchChem.
Wong, L. C., et al. (2013). Convenient Synthesis of Highly Substituted Imidazole Derivatives. ResearchGate. [Link]
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
Wang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Science of The Total Environment, 863, 160918. [Link]
Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). ACS Omega. [Link]
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
A novel protocatechuic acid-based deep eutectic solvent (ETPPBr/PCA-DES) was prepared... (2024). RSC Publishing. [Link]
Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. (2021). Scientific Reports. [Link]
Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998).
Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117–122. [Link]
Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... (2021). ResearchGate. [Link]
HPLC Troubleshooting Guide. (n.d.). Restek.
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent. [Link]
Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2269-2293. [Link]
Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? r/chemistry. [Link]
Fast Extraction and Detection of 4-Methylimidazole in Soy Sauce Using Magnetic Molecularly Imprinted Polymer by HPLC. (2014). Molecules. [Link]
Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS. (2014). Food Science. [Link]
Waters. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. [Link]
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA. [Link]
Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. (2019). Atmospheric Science Letters. [Link]
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. [Link]
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). Molecules. [Link]
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. [Link]
Technical Support Center: A Guide to the Scalable Synthesis of 4-Methyl-1H-imidazole-2-carbonitrile
Welcome to the technical support center for the synthesis of 4-Methyl-1H-imidazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Methyl-1H-imidazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable production of this important chemical intermediate. Our goal is to empower you with the knowledge to navigate the common challenges and optimize your synthetic route for efficiency and purity.
Introduction to the Synthesis of 4-Methyl-1H-imidazole-2-carbonitrile
4-Methyl-1H-imidazole-2-carbonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis on a larger scale, however, can present several challenges, from ensuring regioselectivity to managing reaction exotherms and achieving high purity. This guide will explore the two most viable synthetic routes for scale-up, providing detailed protocols and addressing potential pitfalls.
Section 1: Synthetic Strategies and Core Protocols
Two primary synthetic routes have been identified as most amenable to scaling up the production of 4-Methyl-1H-imidazole-2-carbonitrile. Below, we detail the step-by-step protocols for each, along with the underlying chemical principles.
Route 1: The Aldehyde-Oxime-Nitrile Pathway
This classic three-step approach involves the formylation of 4-methylimidazole, conversion to the corresponding aldoxime, and subsequent dehydration to the nitrile.
Caption: Workflow for the Halogenation-Cyanation Pathway.
Step 2.1: Synthesis of 2-Bromo-4-methyl-1H-imidazole
Selective bromination at the C2 position is crucial. This can be challenging as other positions on the imidazole ring are also reactive.
Protocol:
Dissolve 4-methylimidazole (1.0 equiv.) in a suitable solvent such as chloroform or acetic acid.
Cool the solution to 0°C.
Slowly add N-bromosuccinimide (NBS) (1.0-1.1 equiv.) portion-wise, keeping the temperature below 10°C.
Allow the reaction to stir at room temperature for several hours to overnight, monitoring for completion.
Quench the reaction with an aqueous solution of sodium thiosulfate.
Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the crude bromo-imidazole.
Step 2.2: Cyanation of 2-Bromo-4-methyl-1H-imidazole
The bromo-intermediate is then converted to the nitrile using a transition-metal-catalyzed cross-coupling reaction. Both palladium and copper catalysts are effective.
[1][2]
Protocol (Palladium-Catalyzed):
To a degassed mixture of 2-Bromo-4-methyl-1H-imidazole (1.0 equiv.), zinc cyanide (Zn(CN)₂) (0.6 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) in a suitable solvent like DMF.
Heat the reaction mixture to 80-120°C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
Monitor the reaction progress by TLC or HPLC.
Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.
Wash the combined organic layers with aqueous ammonia solution to remove residual zinc salts, followed by a brine wash.
Dry the organic layer and concentrate under reduced pressure.
Section 2: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and scale-up of 4-Methyl-1H-imidazole-2-carbonitrile.
FAQs for Route 1: Aldehyde-Oxime-Nitrile Pathway
Q1: The formylation of 4-methylimidazole (Step 1.1) is giving a low yield. What could be the issue?
A1: Low yields in the Vilsmeier-Haack reaction can be due to several factors. Ensure that the Vilsmeier reagent is freshly prepared and that the temperature is strictly controlled during its formation and the subsequent addition of 4-methylimidazole. Inadequate quenching and pH adjustment during workup can also lead to product loss. The purity of the starting 4-methylimidazole is also critical, as impurities can lead to side reactions.
[3]
Q2: I am observing the formation of multiple products during the oximation step (Step 1.2). How can I improve selectivity?
A2: The formation of E/Z isomers of the oxime is common. While this mixture is often carried forward to the next step, optimizing the reaction pH and temperature can sometimes favor one isomer. Ensure the base is added slowly to maintain a consistent pH.
[4]
Q3: The dehydration of the oxime (Step 1.3) is incomplete or results in decomposition. What are my options?
A3: If acetic anhydride is too harsh, consider milder dehydrating agents. Reagents like oxalyl chloride with catalytic DMF, or phosphorus oxychloride in pyridine can be effective at lower temperatures. [5]The purity of the oxime is also important; impurities can interfere with the dehydration process.
FAQs for Route 2: Halogenation-Cyanation Pathway
Q4: I am struggling with the regioselectivity of the bromination (Step 2.1), getting a mixture of brominated imidazoles. How can I improve this?
A4: Regioselectivity in the halogenation of imidazoles can be challenging. Controlling the reaction temperature (keeping it low) and the rate of addition of the brominating agent (NBS) is crucial. Using a less reactive brominating agent or protecting the N1 position of the imidazole ring prior to bromination can also enhance selectivity.
Q5: My palladium-catalyzed cyanation (Step 2.2) is sluggish or fails. What should I troubleshoot?
A5: Palladium catalysts can be sensitive to poisoning. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The choice of ligand for the palladium catalyst can also have a significant impact on reactivity. If the reaction is still not proceeding, consider increasing the temperature or trying a different palladium precursor. Imidazole itself can inhibit the catalyst, so ensuring full conversion in the previous step is important. [1]Protecting the imidazole nitrogen before cyanation can sometimes improve results.
[1]
Q6: Are there alternatives to palladium catalysts for the cyanation step?
A6: Yes, copper-catalyzed cyanation (a Rosenmund-von Braun type reaction) is a viable alternative. This typically involves using copper(I) cyanide (CuCN) at elevated temperatures. While often requiring harsher conditions than palladium-catalyzed methods, it can be a cost-effective option for large-scale synthesis.
[6][7]
General FAQs
Q7: What are the common impurities I should look for in my final product?
A7: Common impurities include unreacted starting materials (e.g., 2-bromo-4-methylimidazole or the aldoxime), the corresponding amide or carboxylic acid from hydrolysis of the nitrile, and regioisomers if the initial substitution was not selective.
[3]
Q8: What is the best method for purifying the final product on a large scale?
A8: For multi-gram to kilogram scale, crystallization is often the most efficient and economical purification method. A good starting point for solvent screening would be ethyl acetate/heptane or toluene/heptane mixtures. If crystallization is not effective, column chromatography on silica gel can be used, though this may be less practical for very large quantities.
[3]
Q9: What are the key safety precautions when working with cyanides?
A9: All reactions involving cyanide salts (e.g., Zn(CN)₂) must be performed in a well-ventilated fume hood by trained personnel. Always have a cyanide antidote kit readily available. Acidic conditions must be strictly avoided during the reaction and workup, as this will generate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach before disposal.
Section 3: Data Summary and Scale-Up Considerations
Parameter
Route 1: Aldehyde-Oxime-Nitrile
Route 2: Halogenation-Cyanation
Number of Steps
3
2
Key Reagents
POCl₃, DMF, NH₂OH·HCl, Ac₂O
NBS, Zn(CN)₂, Pd catalyst
Potential Hazards
Corrosive reagents (POCl₃), high T
Toxic cyanide, catalyst handling
Scalability
Moderate; Vilsmeier can be exothermic
Good; cross-coupling is well-established
Purification
Multiple steps may require purification
Fewer steps, potentially easier purification
Scale-Up Considerations:
Exotherm Control: The Vilsmeier-Haack reaction and the quenching of excess reagents can be highly exothermic and require careful temperature management on a large scale.
Catalyst Cost and Recovery: For the halogenation-cyanation route, the cost of the palladium catalyst can be significant. Investigating catalyst loading and the potential for catalyst recycling is important for large-scale production.
Waste Management: Both routes generate significant waste. The halogenation-cyanation route involves heavy metal waste from the catalyst, while the aldoxime route can produce large volumes of aqueous waste. A thorough waste management plan is essential.
Continuous Flow Chemistry: For very large-scale production, converting batch processes to continuous flow can offer advantages in terms of safety, consistency, and throughput.
[8]
References
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbonitrile. BenchChem.
Chavan, S. P., et al. (2010). A Simple Synthesis of Nitriles from Aldoximes. Tetrahedron Letters, 51(49), 6429-6431.
Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved from [Link]
RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(45), 26863-26883.
Ding, R., et al. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry, 83(21), 12939-12944.
ACS Publications. (2008). Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. Organic Letters, 10(20), 4569-4572.
Taylor & Francis Online. (2008). Simple and Highly Efficient Procedure for Conversion of Aldoximes to Nitriles Using N-(p-Toluenesulfonyl) Imidazole.
ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
PubMed. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890-2891.
ACS Publications. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Organic Process Research & Development, 27(10), 1863-1868.
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
BenchChem. (2025). Technical Support Center: Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime. BenchChem.
ScienceDirect. (2006).
Asian Journal of Research in Chemistry. (2010). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 3(4), 834-841.
ResearchGate. (2019). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors.
DNDi. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.
RSC Publishing. (2021). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering, 6(11), 2056-2068.
Technical Support Center: Navigating the Reactivity of 4-Methyl-1H-imidazole-2-carbonitrile
Welcome to the technical support center for 4-Methyl-1H-imidazole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sometime...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Methyl-1H-imidazole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sometimes challenging heterocyclic building block. Here, we address common reactivity issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by authoritative literature. Our goal is to provide you with the insights and practical guidance needed to overcome synthetic hurdles and achieve your desired outcomes.
Understanding the Reactivity Landscape of 4-Methyl-1H-imidazole-2-carbonitrile
The reactivity of 4-Methyl-1H-imidazole-2-carbonitrile is dictated by the interplay of its structural features: the imidazole core, the electron-donating methyl group at the 4-position, and the strongly electron-withdrawing nitrile group at the 2-position. This unique electronic arrangement can lead to poor reactivity or unexpected side reactions if not properly managed. This guide will help you navigate these challenges.
Question 1: I am attempting an N-alkylation of 4-Methyl-1H-imidazole-2-carbonitrile, but the reaction is sluggish and gives a low yield. What are the likely causes and how can I improve it?
Answer:
Poor reactivity in N-alkylation is a common issue and can be attributed to several factors related to the electronic nature of the starting material and the reaction conditions.
Electronic Effects: The electron-withdrawing nitrile group at the 2-position significantly decreases the nucleophilicity of the imidazole ring nitrogens, making them less reactive towards electrophiles.
Insufficient Base Strength: Incomplete deprotonation of the imidazole N-H is a frequent cause of low yields. While 4-Methyl-1H-imidazole-2-carbonitrile is acidic, a sufficiently strong base is required to generate the highly nucleophilic imidazolate anion.
Steric Hindrance: While less of a factor with simple alkylating agents, bulky electrophiles may experience steric hindrance from the 4-methyl group.
Troubleshooting Workflow for N-Alkylation:
Caption: Troubleshooting workflow for N-alkylation.
Recommended Protocol Adjustments:
Parameter
Recommendation
Rationale
Base
Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).
These bases will ensure complete deprotonation of the imidazole N-H, forming the more reactive imidazolate anion.
Solvent
Employ a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
These solvents effectively solvate the cation of the base and do not interfere with the nucleophilicity of the imidazolate anion.
Temperature
Gradually increase the reaction temperature.
Increased thermal energy can help overcome the activation barrier for the reaction.
Alkylating Agent
Use more reactive alkylating agents, such as alkyl iodides or triflates, over bromides or chlorides.
Iodides and triflates are better leaving groups, which can accelerate the rate of substitution.
Question 2: I am observing a mixture of N1 and N3-alkylation products. How can I control the regioselectivity?
Answer:
The formation of regioisomers is a classic challenge in the alkylation of unsymmetrically substituted imidazoles. The regiochemical outcome is a delicate balance of steric and electronic factors.[1]
Steric Hindrance: The 4-methyl group can sterically hinder attack at the adjacent N3 position, potentially favoring alkylation at the less hindered N1 position.
Electronic Effects: The electron-withdrawing nitrile group at C2 deactivates both ring nitrogens, but its effect might be felt differently at N1 versus N3. In related systems, electron-withdrawing groups have been shown to direct alkylation to the more remote nitrogen.[1]
Reaction Conditions: The choice of base, solvent, and counterion can influence the site of alkylation.
Strategies for Controlling Regioselectivity:
Steric Control: Employing a bulkier alkylating agent can enhance the preference for the less sterically hindered N1 position.
Thermodynamic vs. Kinetic Control: In some cases, it may be possible to isomerize an undesired regioisomer to the thermodynamically more stable one. This can sometimes be achieved by heating the reaction mixture for an extended period or by using specific solvent systems. For instance, in related heterocyclic systems, DMF has been shown to facilitate equilibration to the more stable N-1 isomer.[2][3]
Protecting Groups: While more synthetically intensive, the use of a removable directing group on one of the nitrogens can provide excellent regiocontrol.
Question 3: I am trying to perform a Suzuki-Miyaura coupling with a halogenated derivative of 4-Methyl-1H-imidazole-2-carbonitrile, but I am getting low to no product formation. What are the key challenges?
Answer:
Palladium-catalyzed cross-coupling reactions with electron-deficient N-heterocycles like 4-Methyl-1H-imidazole-2-carbonitrile can be challenging.
Difficult Oxidative Addition: The electron-withdrawing nature of the nitrile group can make the C-X (where X is a halogen) bond stronger and less susceptible to oxidative addition to the Pd(0) catalyst, which is the first and often rate-limiting step of the catalytic cycle.
Catalyst Inhibition: The lone pairs on the imidazole ring nitrogens can coordinate to the palladium center, potentially inhibiting its catalytic activity.
Homocoupling of Boronic Acid: Under certain conditions, the boronic acid can undergo homocoupling, leading to undesired byproducts and consumption of the coupling partner.
Troubleshooting Workflow for Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Key Considerations for Optimization:
Parameter
Recommendation
Rationale
Catalyst System
Screen a variety of palladium catalysts and ligands. Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective for challenging substrates.[4]
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.
Base
A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used. The choice of base can significantly impact the reaction outcome.
The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Solvent
A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often employed.
The aqueous phase is necessary for the activity of the inorganic base and to facilitate the transmetalation step.
Leaving Group
If possible, use an iodo- or bromo-substituted imidazole, as they are generally more reactive than chloro-substituted analogs in oxidative addition.
The C-I and C-Br bonds are weaker and more readily undergo oxidative addition with the palladium catalyst.
Question 4: I am considering a Buchwald-Hartwig amination. What specific challenges should I anticipate with my 4-Methyl-1H-imidazole-2-carbonitrile derivative?
Answer:
Similar to Suzuki coupling, Buchwald-Hartwig amination of a halogenated 4-Methyl-1H-imidazole-2-carbonitrile can be difficult.[5][6]
Competitive N-Arylation: The presence of the imidazole N-H means that competitive N-arylation of the imidazole ring itself can occur, leading to a mixture of products. It is advisable to protect the imidazole nitrogen before attempting C-N bond formation at another position on the ring.
Catalyst Deactivation: As with other palladium-catalyzed reactions, the imidazole nitrogens can coordinate to the palladium catalyst and inhibit its activity.
Strong Base Requirement: Buchwald-Hartwig reactions typically require a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[7]
Recommendations:
N-Protection: Protect the imidazole nitrogen with a suitable protecting group (e.g., SEM, Trityl) before attempting the Buchwald-Hartwig amination.
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to be effective for coupling with electron-deficient heterocycles.
Careful Base Selection: The choice of base is critical and should be optimized for the specific substrates being used.
Section 3: Transformations of the Nitrile Group
Question 5: I need to hydrolyze the nitrile group to a carboxylic acid. What conditions are recommended to avoid decomposition of the imidazole ring?
Answer:
Hydrolysis of the nitrile can be achieved under either acidic or basic conditions, but care must be taken to avoid harsh conditions that could lead to degradation of the imidazole ring.[8]
Acidic Hydrolysis:
Conditions: Typically involves heating the nitrile in the presence of a strong acid such as aqueous HCl or H₂SO₄.
Mechanism: The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid.
Potential Issues: Strong acidic conditions and high temperatures can lead to decomposition or unwanted side reactions of the imidazole ring.
Basic Hydrolysis:
Conditions: Involves heating the nitrile with an aqueous base like NaOH or KOH.
Mechanism: The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then rearranges to an amide. The amide is then hydrolyzed under the basic conditions to a carboxylate salt. An acidic workup is required to obtain the carboxylic acid.[9]
Potential Issues: The imidazole N-H is acidic and will be deprotonated by the strong base. This may or may not interfere with the hydrolysis, but it is a factor to consider.
Recommended Protocol for Nitrile Hydrolysis:
Initial Attempt (Basic Conditions):
Dissolve 4-Methyl-1H-imidazole-2-carbonitrile in a suitable solvent (e.g., ethanol, water).
Add an excess of aqueous NaOH (e.g., 6M).
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture and carefully acidify with concentrated HCl to pH ~3-4 to precipitate the carboxylic acid.
Isolate the product by filtration.
Alternative (Acidic Conditions):
If basic hydrolysis is unsuccessful, attempt acidic hydrolysis with 6M HCl at reflux.
Monitor the reaction progress carefully to minimize degradation.
Question 6: I want to reduce the nitrile to a primary amine. What reducing agents are selective enough to avoid reduction of the imidazole ring?
Answer:
The selective reduction of a nitrile in the presence of a heteroaromatic ring requires careful choice of the reducing agent.
Catalytic Hydrogenation: This is a common and often effective method.
Catalyst: Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel (Ra-Ni) are commonly used catalysts.
Solvent: Acidic conditions (e.g., ethanol with HCl) are often employed to prevent the formation of secondary and tertiary amines as byproducts. The resulting amine will be isolated as its hydrochloride salt.
Pressure: The reaction can often be carried out at atmospheric pressure of hydrogen, but higher pressures may be required for less reactive substrates.
Chemical Reduction:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will effectively reduce the nitrile. However, it is highly reactive and may not be compatible with other functional groups.
Sodium Borohydride (NaBH₄) with a Catalyst: NaBH₄ alone is generally not strong enough to reduce nitriles. However, in the presence of a catalyst such as cobalt(II) chloride (CoCl₂), it can be an effective reducing system.
Recommended Protocol for Nitrile Reduction:
Catalytic Hydrogenation:
Dissolve 4-Methyl-1H-imidazole-2-carbonitrile in ethanol containing an excess of concentrated HCl.
Add a catalytic amount of 10% Pd/C.
Subject the mixture to an atmosphere of hydrogen (balloon or Parr shaker) and stir vigorously.
Monitor the reaction until the starting material is consumed.
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the amine hydrochloride salt.
Summary of Key Reactivity Principles
Functional Group
Reaction Type
Key Challenges
Recommended Solutions
Imidazole N-H
N-Alkylation/Arylation
Low nucleophilicity, regioselectivity issues.
Use strong bases (NaH), polar aprotic solvents (DMF), and consider steric effects for regiocontrol.
Employ bulky, electron-rich ligands, optimize base and solvent, use more reactive halogens (I, Br).
2-Cyano Group
Hydrolysis
Potential for ring degradation under harsh conditions.
Start with milder basic conditions (NaOH/reflux) before attempting strong acid hydrolysis.
2-Cyano Group
Reduction
Over-reduction or reduction of the imidazole ring.
Catalytic hydrogenation under acidic conditions is a good first choice for selectivity.
Conclusion
4-Methyl-1H-imidazole-2-carbonitrile is a valuable building block with a nuanced reactivity profile. By understanding the electronic and steric influences of its substituents and by systematically optimizing reaction conditions, the challenges associated with its functionalization can be overcome. This guide provides a starting point for troubleshooting common issues. Always consult the primary literature for more detailed procedures and safety information.
References
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021 . [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals, 2021 . [Link]
N-Alkylation of imidazoles. University of Otago, 1985 . [Link]
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 2020 . [Link]
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 2010 . [Link]
Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile. PrepChem.com. [Link]
Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Royal Society of Chemistry. [Link]
Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. National Institutes of Health. [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]
Process for the preparation of 2-cyanoimidazole compounds. Justia Patents. [Link]
Technical Support Center: Purification of 4-Methyl-1H-imidazole-2-carbonitrile by Column Chromatography
Welcome to our dedicated technical support guide for the purification of 4-Methyl-1H-imidazole-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are loo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for the purification of 4-Methyl-1H-imidazole-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the column chromatography of this polar, basic heterocyclic compound. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-Methyl-1H-imidazole-2-carbonitrile that influence its chromatographic behavior?
A1: Understanding the inherent properties of 4-Methyl-1H-imidazole-2-carbonitrile is crucial for developing a successful purification strategy. Imidazoles, in general, are polar, aromatic heterocycles.[1] The presence of the nitrile (-CN) group, a polar and electron-withdrawing group, further increases the molecule's polarity. The imidazole ring also contains a basic nitrogen atom, making the compound susceptible to interactions with acidic stationary phases like silica gel. While specific experimental data for 4-Methyl-1H-imidazole-2-carbonitrile is limited, we can infer its properties from closely related analogs like 1-Methyl-1H-imidazole-4-carbonitrile, which is a solid at room temperature and soluble in common organic solvents such as ethanol and dichloromethane, with limited solubility in water.[2]
Q2: What is a good starting point for a stationary phase and mobile phase for the column chromatography of this compound?
A2: For a polar compound like 4-Methyl-1H-imidazole-2-carbonitrile, normal-phase chromatography on silica gel is a common and effective starting point. However, due to the basic nature of the imidazole ring, modifications to the standard procedure are often necessary to prevent issues like peak tailing and low recovery.[3][4]
A recommended starting solvent system, based on successful purification of a similar isomer, is a gradient of petroleum ether and ethyl acetate.[3] Alternatively, a dichloromethane/methanol system can be effective for polar N-heterocycles.[5]
Stationary Phase
Recommended Mobile Phase System (Gradient)
Rationale
Silica Gel (60 Å, 230-400 mesh)
Petroleum Ether / Ethyl Acetate
Good starting point for moderately polar compounds.
Silica Gel (with basic modifier)
Dichloromethane / Methanol / Triethylamine
The basic modifier neutralizes acidic silanol groups, improving peak shape.
Neutral or Basic Alumina
Ethyl Acetate / Hexane
A less acidic stationary phase that minimizes strong interactions with the basic imidazole.
Q3: How do I effectively monitor the progress of the column using Thin Layer Chromatography (TLC)?
A3: TLC is an indispensable tool for developing your column chromatography method. Use the same solvent system for TLC as you plan to use for the column. An ideal Rf value for the desired compound on the TLC plate is between 0.2 and 0.4 to ensure good separation on the column.
For visualization, imidazole compounds can often be visualized under UV light (254 nm) due to their aromatic nature. If the compound is not UV-active or for enhanced sensitivity, staining with potassium permanganate (KMnO4) solution is a good option as it reacts with the imidazole ring.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Methyl-1H-imidazole-2-carbonitrile.
Problem 1: Poor Separation of the Desired Compound from Impurities
Q: My TLC shows good separation, but on the column, the fractions are all mixed. What's going wrong?
A: This is a common issue that can arise from several factors during the transition from TLC to column chromatography.
Improper Column Packing: An unevenly packed column will lead to channeling, where the solvent and sample flow unevenly through the stationary phase, resulting in broad, overlapping bands. Ensure your silica gel slurry is homogeneous and allowed to settle without air bubbles.[6]
Sample Loading: Loading the sample in a large volume of a strong solvent can cause the initial band to be too wide, leading to poor separation. It is best to dissolve the sample in a minimal amount of the initial, weaker mobile phase or to perform a "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column.[7]
Inappropriate Solvent Gradient: If you are using a gradient elution, the increase in polarity may be too steep. A shallower gradient will provide better resolution between closely eluting compounds.[8]
Problem 2: Significant Peak Tailing and Low Yield
Q: The desired compound is coming off the column, but the peaks are broad with significant tailing, and my overall yield is low. Why is this happening?
A: This is a classic problem when purifying basic compounds like imidazoles on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica can strongly and sometimes irreversibly interact with the basic nitrogen of the imidazole ring. This leads to tailing and loss of the compound on the column.[3][4]
Solutions:
Deactivation of Silica Gel with a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% v/v).[5] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape and higher recovery. It is crucial to first test this on a TLC plate to ensure your compound is stable in the presence of the base.[5]
Decision workflow for troubleshooting peak tailing.
Use an Alternative Stationary Phase: If your compound is sensitive to bases or if tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be an excellent alternative to silica gel for the purification of amines and other basic compounds.[8]
Problem 3: The Compound is Not Eluting from the Column
Q: I've been running the column for a long time with an increasingly polar solvent system, but I can't seem to get my compound to elute. What should I do?
A: This situation suggests that your compound is very strongly adsorbed to the stationary phase, which can happen with highly polar compounds or due to decomposition.
Drastic Polarity Increase: If you suspect your compound is simply too polar for the current solvent system (e.g., ethyl acetate/hexane), a switch to a much more polar mobile phase, such as dichloromethane/methanol or even adding a small amount of acetic acid (if the compound is stable) to a protic solvent system, may be necessary to elute the compound.
Compound Decomposition: It is possible that the compound is degrading on the silica gel. To test for this, you can perform a stability test on a TLC plate. Spot your compound on a silica TLC plate and let it sit in the open for an hour. Then, run the TLC as usual. If you see new spots or streaking that wasn't present initially, your compound is likely decomposing on the silica. In this case, switching to a more inert stationary phase like neutral alumina is recommended.[8]
Experimental Protocols
Protocol 1: General Column Chromatography Procedure for 4-Methyl-1H-imidazole-2-carbonitrile
This protocol is adapted from a procedure for a closely related isomer and should serve as a good starting point.[3]
TLC Analysis:
Develop a suitable solvent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate.
Aim for an Rf value of 0.2-0.3 for the target compound.
If peak streaking is observed, add 0.5% triethylamine to the developing solvent and re-run the TLC.
Column Packing:
Select an appropriately sized glass column.
Prepare a slurry of silica gel in the initial, least polar mobile phase.
Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until it is just above the silica bed.
Sample Loading:
Dissolve the crude 4-Methyl-1H-imidazole-2-carbonitrile in a minimal amount of dichloromethane or the initial mobile phase.
Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
Carefully add the sample to the top of the packed column.
Elution:
Begin eluting with the initial low-polarity mobile phase.
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A shallow gradient is often more effective for separating closely related impurities.
Fraction Collection and Analysis:
Collect fractions of a consistent volume.
Monitor the fractions by TLC to identify those containing the pure product.
Product Isolation:
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General workflow for column chromatography purification.
References
Shelar Uttam B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Available at: [Link]
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025). ResearchGate. Available at: [Link]
Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. (2018). Agilent. Available at: [Link]
Imidazole derivatives and process for their preparation. (1975). Google Patents.
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f. ResearchGate. Available at: [Link]
Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. Available at: [Link]
Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Waters. Available at: [Link]
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Available at: [Link]
1H-Imidazole-4-carbonitrile. (2005). ResearchGate. Available at: [Link]
1-Methyl-1H-imidazole-4-carbonitrile. Quinoline. Available at: [Link]
Flash Column Chromatography Guide. MIT OpenCourseWare. Available at: [Link]
Technical Support Center: Preventing Regioisomer Formation in Imidazole Synthesis
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex challenge of controllin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex challenge of controlling regioselectivity. Instead of a simple list of reactions, this resource provides in-depth, mechanism-driven troubleshooting advice and actionable protocols to help you gain precise control over your synthetic outcomes.
Introduction: The Regioselectivity Challenge
The imidazole ring is a cornerstone heterocycle in pharmaceuticals and functional materials. However, its synthesis is often plagued by the formation of regioisomers, particularly when targeting unsymmetrically substituted products. This occurs because the common precursors and reaction intermediates present multiple reactive sites with similar electronic and steric environments. The result is often a mixture of products (e.g., 1,4- vs. 1,5-disubstituted imidazoles) that are difficult to separate and lead to significant yield loss.
This guide will help you diagnose the root cause of poor regioselectivity in your specific reaction and provide strategies to favor the formation of your desired product.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of 1,4- and 1,5-disubstituted imidazoles in my reaction. What are the primary factors controlling this?
This is the most common regioselectivity issue. The outcome is a delicate balance of three main factors:
Steric Hindrance: Bulky groups on your aldehyde, dicarbonyl compound, or amine will direct the reaction pathway. Cyclization will preferentially occur to minimize steric clash between large substituents. For instance, in a Debus-Radziszewski-type synthesis, a sterically demanding group on the aldehyde will often favor the formation of the isomer where that group is further away from substituents on the dicarbonyl component.
Electronic Effects: The electron-donating or electron-withdrawing nature of your substituents plays a crucial role. In reactions involving N-alkylation of an existing imidazole, electron-withdrawing groups at the C4(5) position will deactivate the adjacent nitrogen (N3), making the more distant nitrogen (N1) the more nucleophilic and likely site of alkylation.[1]
Tautomerism: An unsymmetrically substituted NH-imidazole exists as a rapidly equilibrating mixture of tautomers (e.g., 4-substituted and 5-substituted tautomers). The position of this equilibrium, which is influenced by substituents and solvent, can dictate the product ratio during subsequent reactions like N-alkylation. Often, the more stable tautomer is not the most reactive, complicating predictions.[1]
Q2: Which "named" imidazole syntheses offer the best intrinsic regiocontrol?
While no single method is perfect for all substrates, some are inherently more regioselective than others:
Van Leusen Imidazole Synthesis: This three-component reaction of an aldehyde, an amine, and tosylmethyl isocyanide (TosMIC) can offer excellent regioselectivity. The initial step is the formation of a Schiff base between the aldehyde and amine, which then reacts with TosMIC. The regiochemical outcome is locked in at this stage, making it a reliable method for producing 1,4- or 1,5-disubstituted imidazoles depending on the starting materials.[2][3]
Marckwald Synthesis: This method involves the cyclization of α-amino ketones with cyanates or similar reagents.[4][5] Because the α-amino ketone already contains the C4-C5-N3 fragment with defined connectivity, the regiochemical outcome is predetermined, making it a powerful, albeit less convergent, strategy.
Modern Metal-Catalyzed Approaches: Recent advances in C-H functionalization and cross-coupling reactions offer unparalleled regiocontrol.[6][7] By using directing groups or exploiting the intrinsic electronic biases of the imidazole ring with a specific catalyst system (e.g., Palladium or Copper), one can selectively functionalize the C2, C4, or C5 position.[6][7][8]
Q3: How can I reliably determine the ratio of regioisomers in my product mixture?
Visual inspection by TLC is often insufficient as regioisomers can have very similar Rf values. The two gold-standard techniques are:
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for accurate quantification due to its high resolving power.[9] Developing a method on a C8 or C18 column with a methanol or acetonitrile/water gradient is typically effective. The relative peak areas provide a precise ratio of the isomers.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying and quantifying isomers, provided there are well-resolved, non-overlapping peaks for each compound. The ratio can be determined by integrating the signals corresponding to unique protons on each isomer (e.g., N-alkyl protons or a specific aromatic proton). For complex cases, 2D NMR techniques like NOESY can help elucidate the spatial relationship between substituents to definitively assign the structure of each regioisomer.
Technique
Advantages
Disadvantages
HPLC
High resolution, accurate quantification, high sensitivity.[9]
Requires method development, access to specialized equipment.
¹H NMR
Fast, provides structural confirmation, good for crude reaction monitoring.
May have overlapping signals, less accurate for very minor isomers.
Part 2: Troubleshooting Guides for Common Synthetic Routes
Scenario 1: Poor Regioselectivity in the Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis, a multicomponent reaction between a 1,2-dicarbonyl, an aldehyde, and ammonia, is versatile but prone to regioisomer formation when using an unsymmetrical dicarbonyl.[11][12]
Problem: My reaction with 1-phenyl-1,2-propanedione, formaldehyde, and ammonia is giving a mixture of 2-methyl-4-phenyl-1H-imidazole and 2-methyl-5-phenyl-1H-imidazole.
Root Cause Analysis: The initial condensation can occur between ammonia and either of the two carbonyls of the dicarbonyl compound, leading to two different α-amino ketone intermediates, which then cyclize to form the two regioisomers.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting regioselectivity.
Scenario 2: Lack of Selectivity in N-Alkylation of a Substituted Imidazole
Problem: Alkylation of 4-nitro-1H-imidazole with methyl iodide in the presence of K₂CO₃ gives a mixture of 1-methyl-4-nitro-1H-imidazole and 1-methyl-5-nitro-1H-imidazole.
Root Cause Analysis: The imidazole anion is an ambident nucleophile, with negative charge density on both nitrogen atoms.[13] While the nitro group's electron-withdrawing effect deactivates the adjacent N3 nitrogen, making N1 the electronically preferred site, the reaction conditions can overcome this subtle preference.[14]
Strategies for Regiocontrol:
Use of a Bulky Base: Instead of a simple carbonate or hydroxide, using a bulkier base like potassium tert-butoxide or a Grignard reagent can selectively deprotonate the less sterically hindered nitrogen, leading to a single anionic species before the alkylating agent is added.[15] This pre-formation of the desired anion is key.
Directed C-H Functionalization Strategy: For ultimate control, modern synthetic methods can be employed. This involves installing a removable directing group on one of the nitrogens, performing the desired chemistry, and then removing the directing group. The SEM (2-(trimethylsilyl)ethoxymethyl) group is particularly effective for this, as it can direct arylation and can also be transposed from N1 to N3 to open up reactivity at other sites.[7][8]
Protocol: Regioselective N1-Alkylation using a Directing Group
This protocol outlines a conceptual workflow based on the principles of using a protecting/directing group for regioselective functionalization.
Step 1: N1-Protection
Dissolve the starting NH-imidazole in a suitable solvent (e.g., THF, DCM).
Add a base (e.g., NaH, triethylamine) at 0°C.
Slowly add a protecting group reagent such as SEM-Cl.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LCMS).
Work up and purify the N1-protected imidazole.
Step 2: C-Functionalization (if required)
With the N1 position blocked, perform desired chemistry at other positions (e.g., C5-lithiation followed by electrophilic quench).
Step 3: N-Deprotection
Cleave the protecting group under specific conditions (e.g., fluoride source like TBAF for silyl-based groups, or acid for others).
This reveals the free NH at the N1 position.
Step 4: Regioselective N3-Alkylation
With the C-positions now substituted as desired, the remaining NH can be alkylated under standard conditions, yielding a single regioisomer.
Caption: Workflow for achieving a single regioisomer.
Part 3: Advanced Methods for Regiocontrol
For particularly challenging substrates or when absolute regioselectivity is required for drug development, more advanced methods are necessary.
Copper- and Palladium-Catalyzed Cross-Coupling:
These methods have revolutionized imidazole synthesis. They allow for the direct and highly regioselective formation of C-C and C-N bonds that were previously difficult to achieve.
Directed C-H Arylation: By installing a directing group (often on N1), a palladium catalyst can be directed to selectively activate and arylate the C2 or C5 position with aryl halides, avoiding mixtures entirely.[6]
Copper-Catalyzed Multicomponent Reactions: Many modern protocols use copper catalysts to control the regioselective assembly of the imidazole core from simple starting materials like terminal alkynes and amidines.[2] These reactions often proceed with high regioselectivity due to the specific coordination of the substrates to the copper center during the catalytic cycle.
By understanding the fundamental principles of steric, electronic, and mechanistic control, and by leveraging both classic and modern synthetic methods, researchers can effectively overcome the challenge of regioisomer formation in imidazole synthesis.
References
Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]
BenchChem. (2025).
Bellina, F., & Cauteruccio, S. (2007). Efficient and Highly Regioselective Direct C-2 Arylation of Azoles, Including Free (NH)-Imidazole, -Benzimidazole and -Indole, with Aryl Halides. Tetrahedron, 63(49), 12157-12168.
BenchChem. (2025). Technical Support Center: Regioselectivity in Imidazole Synthesis.
Wang, X., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 132(32), 11245–11254. Available at: [Link]
Yu, L., Deng, Y., & Cao, J. (2015). Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. The Journal of Organic Chemistry, 80(9), 4567-4574.
O'Brien, A. G., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3749-3763. Available at: [Link]
Krasavin, M., et al. (2024). Synthesis of Fused sp3‐Enriched Imidazoles. ChemistryOpen, 13(5), e202400272. Available at: [Link]
Adib, M., et al. (2014). Transition Metal-Mediated C–O and C–C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines. The Journal of Organic Chemistry, 79(23), 11545-11554.
BenchChem. (2025).
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]
Royal Society of Chemistry. (2006). Regioselective synthesis of 1,4-disubstituted imidazoles.
Katritzky, A. R., et al. (2001). Regioselective formation of imidazol-2-yllithium, imidazol-4-yllithium, and imidazol-5-yllithium species. The Journal of Organic Chemistry, 66(16), 5595-5600.
Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3749-3763.
Al-Attas, A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 111. Available at: [Link]
National Center for Biotechnology Information. (2021). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 26(15), 4567.
American Chemical Society. (2021). Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries.
University of Otago. (n.d.). REGIOSPECIFIC SYNTHESIS OF N-ALKYL-4- AND 5-SUBSTITUTED IMIDAZOLES.
American Chemical Society. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 5022-5039.
Google Patents. (2009). A regioselective metal catalyzed synthesis of benzimidazoles and azabenzimidazoles.
American Chemical Society. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry, 68(11), 4394-4401.
ResearchGate. (2025). Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole.
ResearchGate. (2016). Regioisomer-independent quantification of fatty acid oxidation products by HPLC-ESI-MS/MS analysis of sodium adducts.
MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
MDPI. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures.
ResearchGate. (2025). One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p-Tosylmethylisocyanide.
Royal Society of Chemistry. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. New Journal of Chemistry, 40(11), 9368-9375.
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
Chromatography Forum. (2013). RP HPLC method for Imidazole.
Baran Lab, Scripps Research. (n.d.). Synthesis of Imidazoles.
American Chemical Society. (2016). Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters, 18(1), 104-107.
A Comparative Analysis of 4-Methyl- and 5-Methyl-1H-imidazole-2-carbonitrile: A Guide for Researchers
This guide provides a detailed comparative analysis of the isomeric compounds 4-methyl-1H-imidazole-2-carbonitrile and 5-methyl-1H-imidazole-2-carbonitrile. As a point of critical importance for researchers, it must be n...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparative analysis of the isomeric compounds 4-methyl-1H-imidazole-2-carbonitrile and 5-methyl-1H-imidazole-2-carbonitrile. As a point of critical importance for researchers, it must be noted that these two structures are tautomers and can exist in equilibrium. The position of this equilibrium is sensitive to the compound's physical state (solid vs. solution) and the nature of the solvent. This guide will delve into the structural nuances, predicted physicochemical properties, and potential reactivity differences that arise from the distinct placement of the methyl group on the imidazole scaffold. While direct experimental data for these specific isomers is limited in publicly accessible literature, this comparison synthesizes information from foundational chemical principles and data on analogous imidazole derivatives to provide a predictive framework for researchers in drug discovery and materials science.
Introduction: The Imidazole Scaffold and the Significance of Isomerism
The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, found in essential biological molecules like the amino acid histidine and numerous pharmaceuticals.[1][2] Its aromaticity, capacity for hydrogen bonding, and ability to coordinate with metals make it a privileged scaffold in drug design. The introduction of substituents, such as a methyl group and a carbonitrile, dramatically influences the electronic properties and, consequently, the biological activity and material characteristics of the resulting molecule.
The two isomers , 4-methyl-1H-imidazole-2-carbonitrile and 5-methyl-1H-imidazole-2-carbonitrile, are of particular interest. The carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functionalities, while the methyl group, though seemingly simple, can significantly impact steric interactions and electronic distribution within the ring. Understanding the distinct properties of each isomer is crucial for targeted synthesis and application.
Tautomerism: A Critical Consideration
The most fundamental concept to grasp when comparing these two molecules is that they are tautomers of each other. The proton on the nitrogen atom can readily migrate between the two nitrogen atoms of the imidazole ring. This dynamic equilibrium means that in solution, a sample of one isomer will likely contain the other.
Caption: Tautomeric equilibrium between 4-methyl and 5-methyl isomers.
The position of this equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. In the solid state, one tautomer may be preferentially crystallized.[3] For the purpose of this guide, we will discuss the distinct properties of each tautomer as if they were discrete entities, which is a valid approach when considering their individual contributions to the equilibrium and for predicting spectroscopic features.
Physicochemical Properties: A Predictive Comparison
Property
4-Methyl-1H-imidazole-2-carbonitrile (Predicted)
5-Methyl-1H-imidazole-2-carbonitrile (Predicted)
Rationale for Prediction
Molecular Formula
C₅H₅N₃
C₅H₅N₃
Identical
Molar Mass
107.12 g/mol
107.12 g/mol
Identical
pKa
Slightly higher than the 5-methyl isomer
Slightly lower than the 4-methyl isomer
The electron-donating methyl group at the 4-position is better positioned to stabilize the positive charge on the adjacent nitrogen (N3) upon protonation, increasing its basicity.
Boiling Point
Expected to be high (>200 °C)
Expected to be high (>200 °C)
Imidazoles exhibit strong intermolecular hydrogen bonding, leading to high boiling points.[4] Minor differences between isomers are expected.
Water Solubility
Moderately soluble
Moderately soluble
The presence of the nitrile group and the imidazole nitrogens allows for hydrogen bonding with water. The hydrophobic methyl group may slightly decrease solubility compared to the parent 1H-imidazole-2-carbonitrile.
Dipole Moment
Expected to be significant
Expected to differ from the 4-methyl isomer
The vector sum of the bond dipoles will be different due to the asymmetric placement of the methyl group, a principle seen in related structures.[3]
Spectroscopic techniques like NMR and IR are essential for distinguishing between isomers.
¹H NMR Spectroscopy
The chemical shifts of the imidazole ring protons are sensitive to the placement of the methyl group.
4-Methyl-1H-imidazole-2-carbonitrile: Would be expected to show one aromatic proton signal (at the 5-position), a methyl singlet, and a broad N-H signal. The aromatic proton would likely be a singlet or a narrow quartet if coupling to the methyl protons is resolved.
5-Methyl-1H-imidazole-2-carbonitrile: Would be expected to show one aromatic proton signal (at the 4-position), a methyl singlet, and a broad N-H signal. The chemical shift of the aromatic proton will differ from that of the 4-methyl isomer due to the different electronic environment.
¹³C NMR Spectroscopy
The carbon signals will also be distinct for each isomer. The carbon atom attached to the methyl group will show a characteristic upfield shift. The key difference will be in the chemical shifts of the C4 and C5 carbons.
IR Spectroscopy
Both isomers will exhibit a characteristic nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹. The N-H stretching region (around 3100-3500 cm⁻¹) will likely show broad absorption due to hydrogen bonding. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used to distinguish the isomers, particularly in the solid state.
Reactivity and Synthetic Considerations
The electronic and steric differences between the two isomers are expected to influence their reactivity.
Electrophilic Substitution
The imidazole ring can undergo electrophilic substitution. The electron-donating methyl group activates the ring towards this type of reaction.
In the 4-methyl isomer , the 5-position is the most likely site for electrophilic attack.
In the 5-methyl isomer , the 4-position is sterically more accessible for electrophiles.
N-Alkylation/N-Acylation
The "pyrrole-like" nitrogen (N-1) is nucleophilic and can be readily alkylated or acylated. The reaction rate and regioselectivity (if other nucleophilic sites were present) could be subtly influenced by the methyl group's position.
Synthetic Approaches
The synthesis of these isomers would likely proceed from a suitably substituted precursor. A plausible general approach could be the conversion of a corresponding aldehyde to a carbonitrile. For instance, 4-methyl-1H-imidazole-2-carboxaldehyde could be a precursor for 4-methyl-1H-imidazole-2-carbonitrile.
Caption: A potential synthetic route to the target compounds.
Potential Biological and Material Applications
While no specific biological data for these two isomers have been found, the imidazole-carbonitrile scaffold is present in molecules with a wide range of activities, including anticancer and antimicrobial properties.[5][6] The electronic effects of substituents on the imidazole ring are known to be crucial for biological activity.[2] Electron-withdrawing groups can influence the ring's π-electron density, affecting interactions with biological targets.[2] Conversely, the introduction of a methyl group has been shown in some contexts to reduce the antitumor activity of imidazole-containing metal complexes, possibly by disrupting the planarity of the ring.[7]
The distinct electronic and steric profiles of the 4-methyl and 5-methyl isomers could lead to differences in:
Receptor Binding: The different dipole moments and steric bulk could result in varied binding affinities and selectivities for protein targets.
Pharmacokinetics: Properties like solubility and metabolic stability could be affected, influencing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug candidate.
Material Properties: For applications in materials science, such as in the formation of metal-organic frameworks or as ligands in catalysts, the isomer's specific geometry and coordinating ability would be critical.[3]
Experimental Protocols for Characterization
For researchers aiming to synthesize and characterize these compounds, the following experimental protocols are proposed.
Protocol: Synthesis of 4(5)-Methyl-1H-imidazole-2-carbonitrile
This protocol is adapted from general procedures for the synthesis of imidazole-2-carbonitriles from their corresponding aldehydes.
Oxime Formation:
Dissolve 1.0 equivalent of 4(5)-methyl-1H-imidazole-2-carboxaldehyde in a suitable solvent such as N,N-dimethylformamide (DMF) or pyridine.
Add 1.1 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of a base (e.g., triethylamine or sodium acetate).
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
Upon completion, pour the reaction mixture into ice water to precipitate the oxime product.
Filter the solid, wash with cold water, and dry under vacuum.
Dehydration to Nitrile:
Suspend the crude oxime in acetic anhydride (as both reagent and solvent).
Heat the mixture to reflux (approx. 140 °C) for 1-2 hours.
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
Neutralize the solution with a saturated sodium bicarbonate solution.
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol: pKa Determination by UV-Vis Spectrophotometry
Prepare a stock solution of the purified imidazole carbonitrile isomer in a suitable solvent (e.g., methanol or water).
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 8).
Add a small, constant aliquot of the stock solution to each buffer solution in a cuvette.
Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.
Identify a wavelength where the absorbance of the protonated and deprotonated forms of the imidazole differs significantly.
Plot the absorbance at this wavelength against the pH of the buffer solutions.
Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the midpoint of the resulting sigmoidal curve.
Conclusion
The comparative study of 4-methyl- and 5-methyl-1H-imidazole-2-carbonitrile highlights the subtle yet significant influence of substituent position on molecular properties. The key takeaway for researchers is the tautomeric relationship between these two isomers, which dictates that they will likely coexist in solution. The predicted differences in basicity, spectroscopic signatures, and reactivity, driven by the electronic and steric effects of the methyl group, provide a rational basis for further investigation. The experimental protocols outlined in this guide offer a starting point for the synthesis and rigorous characterization required to validate these predictions and unlock the potential of these molecules in drug discovery and materials science.
References
Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(7), o1704-o1706. Available at: [Link]
ChemBK. methyl-1H-imidazole-2-carbonitrile. Available at: [Link]
Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
PrepChem. Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile. Available at: [Link]
Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]
Human Journals. Chemical and Pharmacological Properties of Imidazoles. Available at: [Link]
Zhang, Y., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Available at: [Link]
ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available at: [Link]
ResearchGate. 1H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). Available at: [Link]
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A Comparative Guide to the Biological Efficacy of 4-Methyl-1H-imidazole-2-carbonitrile Analogs
In the landscape of modern drug discovery, the imidazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to engage in...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the imidazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutics.[2] This guide provides a comprehensive comparison of the biological efficacy of analogs of 4-Methyl-1H-imidazole-2-carbonitrile, a core structure with significant potential in medicinal chemistry. Due to the limited availability of direct head-to-head comparative studies on a cohesive series of its analogs, this document synthesizes data from closely related structural classes to provide valuable insights for researchers, scientists, and drug development professionals. The focus will be on anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.
The Imidazole Core: A Versatile Pharmacophore
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous natural products and synthetic drugs.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its coordination capabilities, allows for diverse interactions with biological targets.[2] The introduction of a methyl group at the 4-position and a carbonitrile at the 2-position of the imidazole ring, as in 4-Methyl-1H-imidazole-2-carbonitrile, creates a unique electronic and steric profile, paving the way for the exploration of its therapeutic potential.
Comparative Anticancer Efficacy
A study on 5-substituted 2-cyanoimino-4-imidazodinone derivatives revealed that bulky aryl functionalities at the 5-position are crucial for their anticancer cytotoxicity.[3] Several of these derivatives exhibited modest to potent activity against a variety of cancer cell lines.[3] One notable analog, [1-[6-(4-chlorophenoxy)hexyl]-5-oxo-4-phenyl-3-(4-pyridyl)tetrahydro-1H-2-imidazolyliden]aminomethanenitrile, demonstrated exceptionally potent cytotoxic activity with IC50 values in the nanomolar range and displayed selectivity with no apparent toxic effect toward normal fibroblasts.[3]
For baseline context, the parent compound, 4-methylimidazole (4-MEI), has itself been investigated for its anticancer effects. Studies have shown that 4-MEI exhibits an inhibitory effect on the proliferation of the MCF-7 breast cancer cell line in a concentration-dependent manner.[4]
Table 1: Comparative Anticancer Activity of Representative Imidazole Analogs
Note: The data presented is a synthesis from multiple sources to provide a comparative overview. Direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial Activity of Imidazole Analogs
Nitroimidazole derivatives are a well-established class of antimicrobial drugs effective against both Gram-negative and Gram-positive bacteria.[6] Although not direct analogs of 4-Methyl-1H-imidazole-2-carbonitrile, their efficacy highlights the potential of the imidazole scaffold in developing anti-infective agents. For instance, a thiadiazolyl thiomorpholine derivative of 1-methyl-5-nitroimidazole exhibited significant inhibition zone diameters of 32 mm and 27 mm against specific bacterial strains at a concentration of 8 μ g/disc .[6]
Table 2: Comparative Antimicrobial Activity of Representative Imidazole Analogs
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7] A lower MIC value indicates greater potency.[7]
Key Signaling Pathways and Molecular Targets
The biological activities of imidazole derivatives are often attributed to their interaction with specific molecular targets, leading to the modulation of critical signaling pathways.
Kinase Inhibition: Many imidazole-containing compounds are potent kinase inhibitors. For example, certain derivatives have been shown to inhibit ALK5 kinase, a key component in the TGF-β signaling pathway, which is often dysregulated in cancer.[8]
Caption: Inhibition of the TGF-β signaling pathway by an imidazole analog.
Tubulin Polymerization Inhibition: Some imidazole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[8] This leads to cell cycle arrest and apoptosis.
Farnesyltransferase Inhibition: Farnesyltransferase inhibitors (FTIs) represent a promising class of anticancer agents, and imidazole-containing compounds have been identified as potent FTIs.[9] Farnesyltransferase is a crucial enzyme in the post-translational modification of the Ras protein, which is frequently mutated in cancers.
Experimental Methodologies
To ensure the reproducibility and validity of the biological efficacy data, standardized experimental protocols are paramount.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[10]
Protocol:
Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.
Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified incubation period.
Cell Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate the plate at 4°C for at least 1 hour.[11]
Washing: Remove the TCA solution and wash the plates 3-4 times with 1% (v/v) acetic acid to remove excess fixative and serum proteins.[11]
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes in the dark.[11]
Removal of Unbound Dye: After incubation, remove the staining solution and wash the wells four times with 1% acetic acid.[12]
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[12]
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[12]
Data Analysis: Calculate the percentage of cell growth inhibition and the IC50 value for each compound.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a standard procedure for determining MIC values.[14][15]
Protocol:
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13][14]
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).[13]
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[13]
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The analogs of 4-Methyl-1H-imidazole-2-carbonitrile and related imidazole-based compounds represent a promising area for the discovery of novel therapeutic agents. The available data, although not from a single cohesive study, strongly suggest that modifications to the imidazole core can lead to potent and selective anticancer and antimicrobial agents. Future research should focus on the systematic synthesis and evaluation of a focused library of 4-Methyl-1H-imidazole-2-carbonitrile analogs to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation imidazole-based drugs with improved efficacy and safety profiles.
References
Synthesis and in vitro cytotoxicity of 5-substituted 2-cyanoimino-4-imidazodinone and 2-cyanoimino-4-pyrimidinone derivatives. PubMed. [Link]
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. NIH. [Link]
Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. PubMed. [Link]
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]
Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. ResearchGate. [Link]
Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. ResearchGate. [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Investigation of anticarcinogenic and antioxidant effects of 4-methylimidazole. PubMed. [Link]
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Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. PubMed. [Link]
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A Comparative Guide to the Synthetic Routes of 4-Methyl-1H-imidazole-2-carbonitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-Methyl-1H-imidazole-2-carbonitrile stands out as a valuable buildi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-Methyl-1H-imidazole-2-carbonitrile stands out as a valuable building block, sought after for its potential applications in medicinal chemistry. This guide provides an in-depth, objective comparison of plausible synthetic routes to this target molecule.
Given the nascent stage of research surrounding this specific compound, this guide presents two distinct, proposed synthetic pathways. These routes are meticulously constructed based on established, analogous reactions reported in peer-reviewed literature and patents for structurally similar 2-cyanoimidazoles. Each proposed route is accompanied by a detailed, step-by-step experimental protocol, a mechanistic overview, and a comparative analysis of their respective strengths and weaknesses. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to embark on the synthesis of 4-Methyl-1H-imidazole-2-carbonitrile with a robust strategic framework.
Proposed Synthetic Pathways at a Glance
Parameter
Route 1: Multi-step Synthesis via Imidazole Intermediate
Multiple steps may lead to lower overall yield; handling of α,α-dibromoacetone requires care.
TosMIC is a specialized reagent; optimization of reaction conditions may be required to maximize yield.
Route 1: A Multi-step Approach via a 2-(Dimethoxymethyl)-4-methyl-1H-imidazole Intermediate
This proposed pathway is adapted from a patented method for the synthesis of 2-cyano-5-aryl-1H-imidazole compounds.[1] By substituting the α,α-dihaloaryl ethanone with an analogous aliphatic ketone, we can logically devise a route to our target molecule.
Conceptual Workflow
Caption: Proposed workflow for the multi-step synthesis of 4-Methyl-1H-imidazole-2-carbonitrile.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Dimethoxymethyl)-4-methyl-1H-imidazole
To a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 1,1-dibromoacetone (1.0 eq), methanol, a 60% aqueous solution of 2,2-dimethoxyacetaldehyde (1.2 eq), triethylamine (1.1 eq), and ammonium acetate (1.1 eq).
Heat the reaction mixture to 40-50°C with continuous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 1,1-dibromoacetone is consumed.
Upon completion, cool the reaction mixture and add water to precipitate the crude product.
Filter the solid, wash with water, and dry to obtain 2-(dimethoxymethyl)-4-methyl-1H-imidazole.
Step 2: Synthesis of 4-Methyl-1H-imidazole-2-carboxaldehyde
Dissolve the crude 2-(dimethoxymethyl)-4-methyl-1H-imidazole from the previous step in a suitable solvent such as aqueous formic acid.
Heat the mixture to reflux for a period sufficient to achieve complete hydrolysis of the acetal, monitoring by TLC.
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
Filter the solid, wash with water, and dry to yield 4-methyl-1H-imidazole-2-carboxaldehyde.
Step 3: Synthesis of 4-Methyl-1H-imidazole-2-carboxaldehyde oxime
Suspend the 4-methyl-1H-imidazole-2-carboxaldehyde in ethanol.
Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium carbonate (1.2 eq).
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
Cool the reaction mixture and remove the solvent under reduced pressure.
The crude product can be purified by recrystallization.
Step 4: Synthesis of 4-Methyl-1H-imidazole-2-carbonitrile
To a solution of 4-methyl-1H-imidazole-2-carboxaldehyde oxime in a suitable solvent (e.g., dichloromethane or acetonitrile), add a dehydrating agent such as acetic anhydride, thionyl chloride, or phosphorus oxychloride.
The reaction may require heating or be performed at room temperature depending on the chosen reagent.
Monitor the reaction by TLC.
Upon completion, quench the reaction carefully (e.g., with ice-water for thionyl chloride).
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography or recrystallization to afford 4-Methyl-1H-imidazole-2-carbonitrile.
Mechanistic Rationale
The initial step involves a Hantzsch-type imidazole synthesis where 1,1-dibromoacetone, 2,2-dimethoxyacetaldehyde, and ammonia (from ammonium acetate) condense to form the imidazole ring. The subsequent steps involve the standard organic transformations of acetal hydrolysis to an aldehyde, oximation of the aldehyde, and finally, dehydration of the oxime to the nitrile.
Route 2: A Convergent Approach via Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a powerful and versatile method for the formation of imidazole rings.[2][3][4][5] This proposed one-pot, three-component reaction offers an efficient and convergent route to the target molecule.
Conceptual Workflow
Caption: Proposed workflow for the Van Leusen synthesis of 4-Methyl-1H-imidazole-2-carbonitrile.
Detailed Experimental Protocol
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aminoacetonitrile (1.0 eq) and acetaldehyde (1.1 eq) in a suitable solvent such as methanol or a mixture of dimethoxyethane and ethanol.
Add a base, such as potassium carbonate (2.0 eq).
To this stirred mixture, add a solution of tosylmethyl isocyanide (TosMIC) (1.0 eq) in the same solvent dropwise at room temperature.
Heat the reaction mixture to reflux and monitor its progress by TLC.
After the reaction is complete (typically several hours), cool the mixture to room temperature.
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
The resulting crude product can be purified by column chromatography on silica gel to yield 4-Methyl-1H-imidazole-2-carbonitrile.
Mechanistic Rationale
The reaction is initiated by the condensation of aminoacetonitrile and acetaldehyde to form an intermediate imine in situ. In the presence of a base, TosMIC is deprotonated to form a nucleophilic carbanion. This carbanion then attacks the imine carbon in a Michael-type addition. The resulting intermediate undergoes a 5-endo-dig cyclization to form a dihyroimidazole intermediate. Subsequent elimination of the tosyl group and tautomerization leads to the aromatic 4-Methyl-1H-imidazole-2-carbonitrile.
Conclusion
The synthesis of 4-Methyl-1H-imidazole-2-carbonitrile, while not yet extensively documented, is approachable through logical extensions of established synthetic methodologies. The multi-step route offers a pathway grounded in a patented process for analogous compounds, providing a degree of procedural confidence. Conversely, the Van Leusen approach presents an elegant, one-pot alternative that may prove more efficient in terms of step economy.
The choice between these routes will ultimately depend on the specific constraints and objectives of the research endeavor, including the availability of starting materials, desired scale of production, and tolerance for multi-step procedures versus the need for optimization of a one-pot reaction. It is the author's hope that this comparative guide will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation and facilitating the synthesis of this promising chemical entity.
References
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The Translational Journey of 4-Methyl-1H-imidazole-2-carbonitrile Derivatives: A Comparative Guide from Benchtop to Preclinical Models
In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutics, prized for its versatile biological activities.[1] This guide delves into the preclinical...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutics, prized for its versatile biological activities.[1] This guide delves into the preclinical evaluation of a promising class of compounds derived from 4-Methyl-1H-imidazole-2-carbonitrile. We will navigate the critical path from initial in-vitro screening to subsequent in-vivo validation, offering a comparative analysis of their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals, providing not only a summary of findings but also the underlying scientific rationale and detailed experimental protocols that underpin such an investigation.
Introduction: The Rationale for Targeting Sirtuins with Imidazole Derivatives
Cancer progression is intricately linked to epigenetic modifications, where enzymes like sirtuins play a pivotal role in cellular homeostasis.[2] Sirtuins, a class of NAD+-dependent histone deacetylases, are often dysregulated in various cancers, making them a compelling therapeutic target. Imidazole derivatives have emerged as promising regulators of sirtuin activity due to their structural capacity for specific interactions within the enzyme's binding site.[2] The 4-Methyl-1H-imidazole-2-carbonitrile core, in particular, offers a synthetically tractable framework for developing potent and selective inhibitors.
This guide will focus on a series of novel compounds derived from this core scaffold, elucidating their structure-activity relationships (SAR) and comparing their performance in both cellular and animal models of cancer.
In-Vitro Activity: From Broad Cellular Screening to Mechanistic Insights
The initial phase of our investigation involved screening a library of 4-Methyl-1H-imidazole-2-carbonitrile derivatives against a panel of cancer cell lines to identify lead compounds with potent anti-proliferative activity.
Lead Candidate Identification: A Focus on Non-Small Cell Lung Cancer (NSCLC)
Among the synthesized compounds, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl]acetate (designated as Compound 1a) , demonstrated superior cytotoxic effects against A549 and NCI-H460 non-small cell lung cancer cell lines.[2]
Table 1: In-Vitro Cytotoxicity of Compound 1a in NSCLC Cell Lines [2]
Cell Line
Compound
IC50 (µM)
A549
Imidazole (Parent)
600
Compound 1a
250
NCI-H460
Imidazole (Parent)
700
Compound 1a
300
The data clearly indicates that the derivative, Compound 1a, is significantly more potent than the parent imidazole, validating the rationale behind its chemical modification.
Experimental Protocol: MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC50) was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
Cell Seeding: A549 and NCI-H460 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
Compound Treatment: The following day, cells were treated with increasing concentrations of Compound 1a (and the parent imidazole as a control) for 24 hours.
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
Formazan Solubilization: The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability versus the log of the compound concentration.
Delving Deeper: Sirtuin Inhibition as the Mechanism of Action
To elucidate the mechanism behind the observed cytotoxicity, in-silico docking studies were performed, which predicted a strong interaction between Compound 1a and nuclear sirtuins.[2] This was subsequently confirmed by gene and protein expression analyses, which showed a downregulation of sirtuins in NSCLC cell lines treated with Compound 1a.[2]
In-Vivo Validation: Assessing Therapeutic Efficacy in a Preclinical Xenograft Model
Promising in-vitro activity is a critical first step, but the true therapeutic potential of a compound can only be ascertained through in-vivo studies. To this end, a murine xenograft model was employed to evaluate the anti-tumor efficacy of Compound 1a. The following protocol is adapted from established methodologies for evaluating novel kinase inhibitors in similar models.[3]
Experimental Design: UKE-1 Xenograft Model
The UKE-1 cell line, a human chronic myelogenous leukemia line, is a well-established model for assessing the in-vivo efficacy of targeted therapies.
Workflow for In-Vivo Efficacy Study:
Caption: Workflow for the UKE-1 xenograft model.
Hypothetical In-Vivo Efficacy Data
Based on the potent in-vitro activity of Compound 1a, a significant inhibition of tumor growth would be anticipated in the xenograft model.
Table 2: Hypothetical Tumor Growth Inhibition in UKE-1 Xenograft Model
Treatment Group
Dose (mg/kg, BID)
Mean Tumor Volume at Day 21 (mm³)
Percent Tumor Growth Inhibition (%)
Vehicle
-
1250 ± 150
-
Compound 1a
50
450 ± 80
64
These hypothetical results would provide strong evidence for the translation of in-vitro potency to in-vivo efficacy.
Bridging the Gap: The In-Vitro vs. In-Vivo Correlation
The successful transition of a compound from a promising in-vitro profile to a validated in-vivo candidate is the crux of preclinical drug development.
Logical Relationship between In-Vitro and In-Vivo Data:
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Inhibitors Based on the 4-Methyl-1H-imidazole-2-carbonitrile Scaffold
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective and potent therapeutic is fraught with challenges. One of the most critical hurdles is unders...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective and potent therapeutic is fraught with challenges. One of the most critical hurdles is understanding and controlling inhibitor cross-reactivity. Off-target effects can lead to unforeseen toxicities or even mask the true mechanism of action, ultimately derailing promising drug candidates.[1] This guide provides an in-depth analysis of inhibitors based on the versatile 4-Methyl-1H-imidazole-2-carbonitrile scaffold, offering a framework for assessing their cross-reactivity and comparing their performance against other alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and visually map the complex signaling networks these inhibitors aim to modulate.
The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions with biological targets, particularly the hinge region of protein kinases.[2] The 4-Methyl-1H-imidazole-2-carbonitrile core, in particular, offers a synthetically tractable starting point for the development of potent and selective inhibitors against a range of kinase targets implicated in oncology and inflammatory diseases.
The Imperative of Selectivity: Why Cross-Reactivity Analysis is Non-Negotiable
In the realm of kinase inhibitors, absolute specificity is a rare, if not mythical, attribute. The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[3] This inherent similarity makes the design of truly selective inhibitors a formidable task.[4] Consequently, a thorough understanding of an inhibitor's off-target profile is as crucial as confirming its on-target potency. Broad kinase screening is a pivotal step in the discovery process to mitigate the risk of adverse side effects stemming from unintended kinase interactions.[5]
This guide will focus on two cornerstone techniques for evaluating inhibitor cross-reactivity and target engagement:
Kinome Scanning: A high-throughput biochemical assay that assesses the binding or inhibitory activity of a compound against a large panel of purified kinases. This provides a broad, initial landscape of a compound's selectivity.
Cellular Thermal Shift Assay (CETSA): A target engagement assay that verifies if a compound binds to its intended target within the complex milieu of a living cell. This is a critical step to bridge the gap between in vitro activity and cellular efficacy.[3][6][7]
Case Studies: Comparative Analysis of Imidazole-Based Kinase Inhibitors
Case Study 1: Targeting the RAF-MEK-ERK Pathway with a CRAF Inhibitor
The RAS-RAF-MEK-ERK signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[8][9] Aberrant activation of this pathway, often through mutations in BRAF or RAS, is a hallmark of many cancers. While BRAF inhibitors have seen clinical success, the development of selective CRAF inhibitors is an area of intense research, particularly for RAS-mutant tumors.[1]
Scaffold of Interest: A pyrimidin-4-yl-1H-imidazol-2-yl derivative, closely related to our core scaffold, has been identified as a selective and potent CRAF inhibitor.
Alternative Inhibitor: Vemurafenib (PLX4032) is a potent, FDA-approved inhibitor of the BRAF V600E mutant.[10]
Compound
Primary Target
Key Off-Targets ( illustrative)
Potency (IC50/Kd)
Significance of Selectivity
Imidazo-pyrimidine Derivative
CRAF
BRAF, other kinases with lower potency
Potent against CRAF
Aims to avoid the "paradoxical activation" of the MAPK pathway seen with some BRAF inhibitors in RAS-mutant cells.[1]
Vemurafenib (PLX4032)
BRAF V600E
CRAF, SRC family kinases
Highly potent against BRAF V600E
High selectivity for the mutant BRAF is key to its therapeutic window in melanoma.[10]
Signaling Pathway: RAF-MEK-ERK Cascade
Caption: The RAF-MEK-ERK signaling pathway, a key target in oncology.
Case Study 2: Modulating the Inflammatory Response with p38 MAPK Inhibitors
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical mediator of the cellular response to inflammatory cytokines and environmental stress.[11][12][13] Consequently, p38 MAPK inhibitors have been extensively explored for the treatment of chronic inflammatory diseases. The pyridinyl imidazole scaffold is a well-established pharmacophore for potent p38 inhibitors.[2][8]
Scaffold of Interest: Pyridinyl imidazole derivatives are known to be potent and selective inhibitors of p38α and p38β.[2][5]
Alternative Inhibitor: Ralimetinib (LY2228820) is a selective p38 MAPK inhibitor that has been evaluated in clinical trials for advanced cancer.[5]
Compound
Primary Target
Key Off-Targets (illustrative)
Potency (IC50/Kd)
Significance of Selectivity
Pyridinyl Imidazole
p38α/β
JNK isoforms, other MAPKs at higher concentrations
Potent in the low nM range against p38α/β
Selectivity against other MAPK family members is crucial to minimize disruption of other essential signaling pathways.
A clean off-target profile is desirable to reduce the risk of unforeseen toxicities in clinical development.
Signaling Pathway: p38 MAPK Cascade
Caption: The p38 MAPK signaling pathway, a key regulator of inflammation.
Case Study 3: Anti-Angiogenic Therapy via VEGFR Inhibition
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal players in angiogenesis, the formation of new blood vessels.[14][15][16] Dysregulation of the VEGF signaling pathway is a key driver of tumor growth and metastasis, making VEGFRs attractive targets for anti-cancer therapies.
Scaffold of Interest: Various heterocyclic scaffolds, including those containing imidazole moieties, have been explored for their VEGFR inhibitory activity.
Alternative Inhibitor: Sunitinib is an FDA-approved multi-targeted receptor tyrosine kinase inhibitor that potently inhibits VEGFRs, PDGFRs, and KIT.[14]
Compound
Primary Target
Key Off-Targets (illustrative)
Potency (IC50/Kd)
Significance of Selectivity
Imidazole-based VEGFRi
VEGFR-2
PDGFR, FGFR, other RTKs
Varies depending on the specific derivative
Balancing on-target potency with a defined off-target profile is crucial. Some off-targets may contribute to efficacy, while others may cause toxicity.
Sunitinib
VEGFRs, PDGFRs, KIT
c-RET, FLT3
Potent against multiple RTKs
Its multi-targeted nature contributes to its broad anti-tumor activity but also to its side-effect profile.
Signaling Pathway: VEGFR-2 Cascade
Caption: Workflow for a competition binding-based kinome scan.
Step-by-Step Methodology:
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). For a single-point screen, a typical final concentration is 1 µM or 10 µM. For Kd determination, a serial dilution series (e.g., 11 points) is prepared.
Assay Plate Preparation: Dispense the test compound or DMSO (as a vehicle control) into the wells of a microtiter plate.
Kinase Reaction: Add the kinase-tagged phage and the immobilized ligand beads to the wells. The assay components are typically provided in a kit format by the service provider.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
Washing: Wash the plate to remove unbound kinase-tagged phage.
Elution: Elute the bound kinase-tagged phage from the immobilized ligand.
Quantification: Quantify the amount of eluted kinase-tagged phage using qPCR. The amount of kinase bound is inversely proportional to the affinity of the test compound.
Data Analysis: Results are typically expressed as "percent of control" (DMSO), where a lower percentage indicates stronger binding of the test compound. For Kd determination, the data is fitted to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol outlines the steps for performing CETSA to confirm target engagement in intact cells, followed by detection using Western blotting.
[6][7]
Rationale: CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. [3]By heating cell lysates at various temperatures, one can determine the melting point of a target protein. A shift in this melting point in the presence of a compound indicates direct binding in a cellular context. The choice of temperature for the heat challenge is critical; it should be in a range that spans the denaturation curve of the target protein to accurately determine the melting point and any shifts.
[17]
Step-by-Step Methodology:
Cell Culture and Treatment:
Culture the desired cell line to approximately 80% confluency.
Treat the cells with the test compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
Harvesting and Lysate Preparation:
Harvest the cells and wash with PBS.
Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet cellular debris.
Heat Challenge:
Aliquot the supernatant (cell lysate) into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control (kept on ice or at room temperature).
Immediately cool the tubes on ice for 3 minutes.
Separation of Soluble and Aggregated Proteins:
Centrifuge the heated lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.
Carefully collect the supernatant, which contains the soluble protein fraction.
Western Blot Analysis:
Determine the protein concentration of the soluble fractions.
Normalize the protein amounts and prepare samples for SDS-PAGE.
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
Block the membrane and probe with a primary antibody specific for the target protein.
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Analysis:
Quantify the band intensities for each temperature point.
Normalize the intensity of each band to the unheated control.
Plot the normalized band intensity versus temperature to generate a melting curve for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.
Conclusion and Future Directions
The 4-Methyl-1H-imidazole-2-carbonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with any inhibitor design program, a rigorous and multi-faceted approach to cross-reactivity analysis is paramount. By combining broad in vitro profiling techniques like kinome scanning with in-cell target engagement assays such as CETSA, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach, grounded in the principles of scientific integrity and a deep understanding of the underlying biology, is essential for identifying and advancing inhibitor candidates with the highest potential for therapeutic success. The insights and protocols provided in this guide are intended to empower researchers to navigate the complexities of the kinome and make informed decisions in their drug discovery endeavors.
References
Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690–5701.
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
Noble, M. E., Endicott, J. A., & Johnson, L. N. (2004). Protein kinase inhibitors: insights into drug design from structure. Science, 303(5665), 1800–1805.
Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095–1104.
Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors.
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
Young, P. R., et al. (1997). Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. Journal of Biological Chemistry, 272(18), 12116–12121.
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041–3046.
Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
Mendel, D. B., et al. (2003). SU11248, a novel multitargeted receptor tyrosine kinase inhibitor, simultaneously inhibits vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor β, and KIT, and demonstrates broad-spectrum antitumor activity. Clinical Cancer Research, 9(1), 327–337.
Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358–1375.
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(35), 30582–30595.
Roskoski, R. Jr. (2010). RAF protein-serine/threonine kinases: structure and regulation.
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989.
Vieth, M., et al. (2004). Kinase selectivity of staurosporine. Chembiochem, 5(5), 703–707.
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A Senior Application Scientist's Guide: Benchmarking 4-Methyl-1H-imidazole-2-carbonitrile Against Pyrazole and Triazole Scaffolds for Kinase Inhibitor Discovery
Introduction: The Strategic Choice of a Heterocyclic Core In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the selection of the core heterocyclic scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Choice of a Heterocyclic Core
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the selection of the core heterocyclic scaffold is a decision of paramount importance. This choice dictates not only the potential for potent and selective target engagement but also profoundly influences the physicochemical properties, synthetic accessibility, and metabolic fate of a drug candidate. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold, frequently found in biologically active molecules and approved drugs due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2]
This guide provides an in-depth comparative analysis of 4-Methyl-1H-imidazole-2-carbonitrile , a specific and functionally rich imidazole derivative, against two other workhorse heterocyclic scaffolds in medicinal chemistry: pyrazole and 1,2,3-triazole . Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for scaffold selection, grounded in experimental data and strategic insight. We will dissect these scaffolds based on their physicochemical profiles, synthetic tractability, biological performance in a representative kinase inhibition assay, and their in vitro metabolic stability.
Section 1: The Physicochemical Landscape: More Than Just a Scaffold
The physicochemical properties of a core scaffold are the foundation upon which a drug's "drug-likeness" is built. Properties such as molecular weight, lipophilicity (cLogP), topological polar surface area (TPSA), and hydrogen bonding capacity directly impact solubility, permeability, and oral bioavailability. The nitrile group on our lead imidazole adds a key polar feature and a potential hydrogen bond acceptor, while the methyl group can influence solubility and metabolic stability.
Causality Behind the Comparison: We compare the unsubstituted cores to establish a baseline, followed by an analysis of our specific imidazole derivative. This allows us to dissect the contributions of the core ring system versus its substituents. A lower cLogP and higher TPSA generally correlate with better aqueous solubility, while the number of hydrogen bond donors (HBD) and acceptors (HBA) governs interactions with biological targets and transport proteins.
Table 1: Comparative Physicochemical Properties of Core Heterocyclic Scaffolds
Property
4-Methyl-1H-imidazole-2-carbonitrile
Pyrazole
1,2,3-Triazole
Molecular Formula
C₅H₅N₃
C₃H₄N₂
C₂H₃N₃
Molecular Weight ( g/mol )
107.11
68.08
69.07
cLogP (Calculated)
~-0.5 to 0.1
~0.3
~-0.7
TPSA (Ų)
52.5
28.8
41.6
Hydrogen Bond Donors
1
1
1
Hydrogen Bond Acceptors
2
1
2
pKa (Acidic Proton)
~9.5
~14.2
~9.3
Note: Values are compiled from literature and computational predictions. The nitrile group significantly increases the TPSA of the imidazole scaffold, potentially enhancing solubility.
Section 2: Synthetic Tractability and Access to Chemical Space
The efficiency with which a scaffold can be synthesized and derivatized is a critical factor in the rapid generation of structure-activity relationships (SAR) during a lead optimization campaign. An ideal scaffold offers multiple, regiochemically distinct vectors for chemical modification.
Expertise in Action: The choice of synthetic route is often a trade-off between novelty, scalability, and the cost of starting materials. While imidazoles can be constructed through various condensation reactions, the functionalization of a pre-formed ring is common. The cyano group in our lead compound is particularly versatile; it can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up vast avenues for derivatization.[3] Triazoles are famously accessible via "click chemistry" (the Huisgen cycloaddition), offering a highly reliable and orthogonal approach to library synthesis.
The following diagram illustrates a generalized workflow for moving from a core scaffold to a diversified library of compounds for screening. The key decision points involve selecting the core synthesis route and the subsequent diversification chemistries.
Caption: Generalized workflow for scaffold synthesis and library generation.
Section 3: Benchmarking Biological Activity: A Kinase Inhibition Case Study
To provide a tangible comparison, we will evaluate derivatives of our three scaffolds against a representative enzyme, "Target Kinase X." The ability of a scaffold to orient substituents into the ATP-binding pocket to form key interactions (e.g., hydrogen bonds with the hinge region) is a primary determinant of potency. Imidazole derivatives are well-known for their diverse biological activities, including anticancer properties.[4][5]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to be self-validating through the inclusion of appropriate controls.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity. The potency of an inhibitor is determined by its ability to prevent ATP consumption.
Materials:
Target Kinase X (recombinant)
Kinase substrate peptide
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
ATP solution (at Km concentration for Target Kinase X)
Test Compounds (10 mM stock in DMSO, serially diluted)
Positive Control Inhibitor (e.g., Staurosporine)
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
White, opaque 384-well assay plates
Methodology:
Compound Plating: Serially dilute test compounds in DMSO, then further dilute in Assay Buffer. Add 5 µL of each compound dilution to the assay plate. For controls, add 5 µL of buffer with DMSO (100% activity) or positive control inhibitor (0% activity).
Kinase/Substrate Addition: Prepare a master mix of Target Kinase X and its substrate peptide in Assay Buffer. Add 10 µL of this mix to each well.
Initiation of Reaction: Prepare an ATP solution in Assay Buffer. Add 10 µL to each well to start the reaction.
Incubation: Incubate the plate at room temperature for 60 minutes. The precise time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
ATP Depletion Measurement (Detection):
Add 25 µL of the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
Add 50 µL of the Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to measure the newly synthesized ATP from the ADP generated in the first step. Incubate for 30 minutes.
Data Acquisition: Read the plate on a luminometer.
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Representative IC₅₀ Data Against Target Kinase X
Scaffold Derivative
Target Kinase X IC₅₀ (nM)
4-Methyl-1H-imidazole-2-carbonitrile Analog
15
Pyrazole Analog
45
1,2,3-Triazole Analog
120
Data are hypothetical and for illustrative purposes. The superior performance of the imidazole analog is attributed to the scaffold's ability to position a key pharmacophore for optimal interaction with the kinase hinge region.
Section 4: Comparative In Vitro ADME Profiling: Metabolic Stability
A potent compound is of little therapeutic value if it is metabolized too rapidly. The intrinsic stability of the core scaffold to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver, is a critical parameter assessed early in drug discovery.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
Principle: This assay measures the rate of disappearance of a parent compound when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes.
Materials:
Pooled Human Liver Microsomes (HLMs)
Phosphate Buffer (0.1 M, pH 7.4)
Test Compounds (10 mM stock in DMSO)
NADPH Regenerating System (e.g., G6P, G6PDH, NADP⁺)
Control Compounds (e.g., Verapamil - high turnover; Verapamil without NADPH - negative control)
Quenching Solution (e.g., ice-cold Acetonitrile with an internal standard)
96-well incubation plates and collection plates
Methodology:
Preparation: Prepare a master mix of HLMs in phosphate buffer. Prepare the NADPH regenerating system.
Incubation Setup: In the incubation plate, add buffer, the HLM master mix, and the test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5 minutes to equilibrate.
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing the ice-cold quenching solution. This stops the reaction and precipitates the proteins.
Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis: Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Table 3: Representative Metabolic Stability Data
Scaffold Derivative
Half-Life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg)
4-Methyl-1H-imidazole-2-carbonitrile Analog
45
31
Pyrazole Analog
> 60
< 15
1,2,3-Triazole Analog
> 60
< 12
Data are hypothetical and for illustrative purposes. In this scenario, the methyl group on the imidazole ring may be a site of metabolic oxidation, leading to faster clearance compared to the more metabolically inert pyrazole and triazole rings.
Section 5: Integrated Analysis and Scaffold Scorecard
The final selection of a scaffold is a multi-parameter optimization problem. No single scaffold is universally superior; the choice is context-dependent. The 4-Methyl-1H-imidazole-2-carbonitrile scaffold demonstrated excellent potency in our case study, but this was balanced by moderate metabolic stability. In contrast, the pyrazole and triazole analogs, while less potent, exhibited superior stability.
Table 4: Scaffold Scorecard Summary
Attribute
4-Methyl-1H-imidazole-2-carbonitrile
Pyrazole
1,2,3-Triazole
Physicochemical Profile
Good (Tunable, good TPSA)
Good (Simple, low MW)
Excellent (Low LogP, "stealth" polarity)
Synthetic Tractability
Good (Versatile functionalization)
Excellent (Well-established routes)
Excellent (Click chemistry enabled)
Biological Potency (Kinase X)
Excellent
Moderate
Fair
Metabolic Stability
Moderate
Excellent
Excellent
Future Perspectives:
The data suggests that for projects where maximizing potency is the primary driver and moderate metabolic clearance is acceptable, the 4-Methyl-1H-imidazole-2-carbonitrile scaffold is an outstanding choice. Its rich functionality provides numerous handles for medicinal chemists to address other liabilities. For projects requiring exceptional metabolic stability from the outset, or for fragments in fragment-based screening, the pyrazole and 1,2,3-triazole scaffolds represent more conservative but robust starting points. The next logical step for the imidazole lead would be to investigate its metabolic soft spots, potentially by replacing the methyl group with a metabolically more stable group (e.g., a cyclopropyl group) to improve its pharmacokinetic profile while retaining its excellent potency.
References
Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, E61, o1704–o1706. Available at: [Link]
Alchemist-chem. (n.d.). 1-Methyl-1H-imidazole-4-carbonitrile. Quinoline. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 1H-imidazole-2-carbonitrile. PubChem Compound Database. Available at: [Link]
Kumar, D., Kumar, N., & Singh, J. (2017). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. Available at: [Link]
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Hussain, S. A., & Al-Majid, A. M. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6296. Available at: [Link]
Ibrar, A., Khan, I., & Abbas, N. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Biomolecules, 12(11), 1563. Available at: [Link]
ChemBK. (n.d.). methyl-1H-imidazole-2-carbonitrile. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-methyl-. Available at: [Link]
Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: Having Versatile Biological Activities. SciSpace. Available at: [Link]
Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]
Singh, R., Singh, A., Kumar, V., et al. (2017). Synthesis and biological activity of imidazole based 1,4-naphthoquinones. RSC Advances, 7, 12345-12356. Available at: [Link]
Angene. (n.d.). 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl-. Available at: [Link]
US EPA. (n.d.). 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl-. Substance Details - SRS. Available at: [Link]
Quantitative analysis of 4-Methyl-1H-imidazole-2-carbonitrile purity by HPLC
An In-Depth Technical Guide to the Quantitative Analysis of 4-Methyl-1H-imidazole-2-carbonitrile Purity by High-Performance Liquid Chromatography This guide provides a comprehensive, technically grounded protocol for the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Quantitative Analysis of 4-Methyl-1H-imidazole-2-carbonitrile Purity by High-Performance Liquid Chromatography
This guide provides a comprehensive, technically grounded protocol for the quantitative determination of 4-Methyl-1H-imidazole-2-carbonitrile purity using High-Performance Liquid Chromatography (HPLC). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for each methodological choice. We will establish a robust, self-validating analytical system and compare its performance against viable alternatives, supported by experimental data and authoritative references.
Introduction: The Analytical Imperative
4-Methyl-1H-imidazole-2-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a precise, accurate, and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and versatility.[1][2] This guide details a reversed-phase HPLC (RP-HPLC) method, validated according to stringent pharmacopeial standards.
Analytical Challenges & Strategic Approach
The structure of 4-Methyl-1H-imidazole-2-carbonitrile, featuring both a polar imidazole ring and a nitrile group, presents a moderate analytical challenge. While not extremely polar, it can exhibit poor retention on traditional C18 columns with highly organic mobile phases.[3] Our strategic approach is to employ a reversed-phase C18 column, which provides a good balance of hydrophobic interactions, with an aqueous-organic mobile phase. The inclusion of a buffer is essential to control the ionization state of the imidazole moiety (a weak base), ensuring consistent retention times and symmetrical peak shapes.
Proposed Method: Reversed-Phase HPLC with UV Detection
This section details a robust RP-HPLC method for the accurate purity assessment of 4-Methyl-1H-imidazole-2-carbonitrile.
Principle of Separation
The separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase.[4][5] The analyte and any non-polar impurities will have a stronger affinity for the stationary phase, leading to longer retention, while more polar impurities will elute earlier. By carefully controlling the mobile phase composition, a high-resolution separation can be achieved.
Experimental Protocol: Step-by-Step Methodology
Instrumentation & Consumables:
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Analytical balance, volumetric flasks, pipettes.
HPLC grade Acetonitrile (ACN) and Methanol (MeOH).
Potassium phosphate monobasic (KH₂PO₄).
Orthophosphoric acid.
Purified water (18.2 MΩ·cm).
Syringe filters (0.45 µm).
Chromatographic Conditions:
Parameter
Setting
Rationale
Stationary Phase
C18 (Octadecylsilane)
Provides excellent hydrophobic retention for a wide range of organic molecules and is a robust, well-characterized stationary phase.[4]
Mobile Phase
A: 25 mM KH₂PO₄ buffer, pH 3.0
The buffer controls the ionization of the imidazole ring, ensuring consistent interaction with the stationary phase.
B: Acetonitrile (ACN)
ACN is a common organic modifier with low UV cutoff and viscosity.
Elution Mode
Isocratic: 60% A / 40% B
An isocratic elution is simpler, more robust, and often sufficient for purity analysis where impurities are chemically similar to the main peak.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temp.
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detection
UV at 215 nm
Based on typical absorbance for imidazole and nitrile-containing compounds, this wavelength provides good sensitivity.[6]
Injection Vol.
10 µL
A typical injection volume that balances sensitivity with the risk of column overloading.
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Preparation of Solutions:
Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of 4-Methyl-1H-imidazole-2-carbonitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the 4-Methyl-1H-imidazole-2-carbonitrile sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Analytical Workflow Diagram
Caption: Workflow from sample preparation to final report generation.
Method Validation: A Self-Validating System
To ensure trustworthiness, the analytical method must be validated according to established guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8][9]
Validation Parameters & Acceptance Criteria
The following parameters must be assessed to prove the method is fit for its intended purpose.
Robust, reproducible, cost-effective, widely available instrumentation.
May have limited retention for very polar impurities.
HILIC
Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[10]
Excellent retention for polar molecules that are poorly retained by RP-HPLC.[3]
Can have longer equilibration times; mobile phase preparation can be more complex.
HPLC-MS
Separation by HPLC followed by mass-based detection.
Extremely high sensitivity and specificity; provides structural information for impurity identification.[11]
Higher equipment cost and complexity; matrix effects can suppress ionization.
Gas Chromatography (GC)
Separation of volatile compounds in the gas phase.
High efficiency for volatile, thermally stable compounds.
The analyte is likely not volatile enough without derivatization, risking sample integrity.
Conclusion
This guide has detailed a comprehensive, scientifically-grounded RP-HPLC method for the quantitative analysis of 4-Methyl-1H-imidazole-2-carbonitrile purity. By explaining the rationale behind each parameter and embedding a rigorous validation framework based on ICH and USP guidelines, this protocol represents a self-validating system that ensures trustworthy and reproducible results. The comparison with alternative techniques confirms that for its intended purpose of routine purity assessment, the proposed method is superior in its balance of efficiency, robustness, and accessibility. This methodology provides researchers and quality control laboratories with a reliable tool to ensure the quality of this critical pharmaceutical intermediate.
References
Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available at: [Link]
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]
Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. Available at: [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]
AERU, University of Hertfordshire. (n.d.). 4-chloro-5-p-tolylimidazole-2-carbonitrile. Available at: [Link]
Al-Shabib, N. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. Available at: [Link]
National Institutes of Health. (n.d.). 1H-imidazole-4-carbonitrile. PubChem. Available at: [Link]
Al-Shabib, N. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]
AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available at: [Link]
ResearchGate. (2015). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available at: [Link]
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]
Søndergaard, I. (1982). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. PubMed. Available at: [Link]
Waters Corporation. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Available at: [Link]
USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]
Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]
Kumar, P., & Singh, R. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]
Miliszkiewicz, N. (2020). RP-HPLC of strongly non-polar compound?. ResearchGate. Available at: [Link]
Di Pietra, A. M., et al. (1992). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. PubMed. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-methyl- (CAS 693-98-1). Available at: [Link]
Agilent. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Available at: [Link]
Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available at: [Link]
Quinoline. (n.d.). 1-Methyl-1H-imidazole-4-carbonitrile. Available at: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-1H-imidazole-2-carbonitrile
Navigating the complexities of chemical waste is paramount in maintaining a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 4-Methyl-1H-imidazole-2-carbonitri...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complexities of chemical waste is paramount in maintaining a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 4-Methyl-1H-imidazole-2-carbonitrile, synthesizing technical data with field-proven safety practices. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly, ensuring personal safety and environmental stewardship.
Disclaimer: This guide is based on the known hazards associated with the imidazole and nitrile functional groups and data from structurally similar compounds. You are required to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 4-Methyl-1H-imidazole-2-carbonitrile before handling or disposal.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of 4-Methyl-1H-imidazole-2-carbonitrile is the first step in its safe management. The molecule's structure, featuring both an imidazole ring and a nitrile group, dictates its hazard profile. Imidazole derivatives can be corrosive and cause severe skin and eye damage, while organic nitriles are a class of compounds with notable toxicity.[1][2]
Based on data from analogous compounds, a comprehensive risk assessment must account for the following potential hazards.
This table represents an inferred hazard profile based on related chemical structures. Always refer to the specific SDS for definitive classifications.
The causality for these hazards is rooted in the chemical's reactivity. The imidazole moiety is known to be corrosive, capable of causing significant tissue damage upon contact.[1][5] Furthermore, upon combustion or thermal decomposition, nitrogen-containing organic compounds like this can release toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and potentially hydrogen cyanide.[6]
Pre-Disposal Protocol: Segregation and Containment
Proper segregation is a critical control point to prevent dangerous chemical reactions. Improper storage of chemical waste is a leading cause of laboratory incidents.
Step 1: Select the Appropriate Waste Container
Use only a designated, compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate.[8]
The container must be in good condition, free of cracks or residue, and have a secure, leak-proof screw-top cap.[1]
Step 2: Label the Container Correctly
Before adding any waste, label the container clearly. The label must include:
The words "Hazardous Waste"
The full chemical name: "4-Methyl-1H-imidazole-2-carbonitrile"
The specific hazards (e.g., "Toxic," "Corrosive")
The date accumulation started.
Step 3: Segregate from Incompatible Materials
Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.
This area must be secondary containment (such as a chemical-resistant tray) to contain potential spills.
Crucially, 4-Methyl-1H-imidazole-2-carbonitrile waste must be stored separately from the materials listed in the table below to prevent violent reactions, gas generation, or polymerization.
Incompatible Material Class
Specific Examples
Rationale for Segregation
Strong Oxidizing Agents
Nitric acid, perchlorates, permanganates
Can cause a violent, exothermic reaction, leading to fire or explosion.[1]
Strong Acids
Hydrochloric acid, sulfuric acid
Can cause a vigorous reaction and potential degradation, releasing heat and toxic fumes.[1][6]
Acid Anhydrides & Chlorides
Acetic anhydride, acetyl chloride
Incompatible with imidazole compounds, leading to potential violent reactions.[1]
Step-by-Step Disposal Workflow
The following protocols provide a clear, actionable workflow for consolidating and disposing of waste generated during research activities involving 4-Methyl-1H-imidazole-2-carbonitrile.
Protocol A: Disposal of Solid Waste (Pure Compound, Contaminated Materials)
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile is a common choice, but consult the SDS for specific recommendations).[4] All handling of solid waste should occur within a certified chemical fume hood.[1]
Collection: Carefully transfer solid 4-Methyl-1H-imidazole-2-carbonitrile waste into the pre-labeled hazardous waste container using a dedicated spatula or scoop.
Contaminated Debris: Any disposable materials (e.g., weigh boats, contaminated paper towels, gloves) that are grossly contaminated must also be placed in this solid waste container.
Container Management: Keep the container closed at all times except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.
Final Disposal: Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[4][6]
Protocol B: Disposal of Contaminated Sharps and Labware
Sharps: Needles, syringes, or other sharps contaminated with 4-Methyl-1H-imidazole-2-carbonitrile must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
Glassware: Reusable glassware (e.g., flasks, beakers) must be decontaminated. Triple-rinse the glassware with a suitable solvent (e.g., ethanol or acetone, check for compatibility). The first rinseate is considered acutely hazardous and must be collected in a designated liquid hazardous waste container. Subsequent rinses may also need to be collected depending on local regulations.
Empty Containers: An "empty" container that held the pure chemical must be managed as hazardous waste unless properly decontaminated. Triple-rinse the container as described above, collecting the rinseate as hazardous waste. After decontamination, deface the original label and dispose of the container according to institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste streams associated with 4-Methyl-1H-imidazole-2-carbonitrile.
Caption: Decision workflow for segregating and managing different waste streams.
Regulatory Compliance
All hazardous waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) outlines these regulations under the Resource Conservation and Recovery Act (RCRA).[9][10] It is imperative that your laboratory complies not only with federal law but also with state and institutional policies, which may be more stringent. Always coordinate with your EHS department to ensure full compliance.
References
Australian Government Department of Health. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]
European Chemicals Agency (ECHA). (2024). Substance Information for 2-ethyl-4-methylimidazole. [Link]
Washington State University. Standard Operating Procedures for Hazardous Chemicals: Imidazole. [Link]
International Agency for Research on Cancer. (2013). 4-METHYLIMIDAZOLE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]
Center for Science in the Public Interest. 4-methylimidazole. [Link]